3,4-Dichloroanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISJRVXHPNMYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189926 | |
| Record name | Benzene, 1,2-dichloro-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36404-30-5 | |
| Record name | 1,2-Dichloro-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36404-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-dichloro-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036404305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dichloro-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,2-dichloro-4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4-Dichloroanisole physical and chemical properties
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-dichloroanisole. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical parameters, reactivity, and spectral signatures. Furthermore, it outlines a standard synthesis protocol and discusses essential safety and handling procedures. The information is curated to support experimental design, safety management, and the application of this compound in various scientific endeavors.
Introduction
This compound, systematically named 1,2-dichloro-4-methoxybenzene, is a chlorinated aromatic ether.[1][2][3] Its molecular structure, consisting of a benzene ring substituted with two chlorine atoms and a methoxy group, gives rise to a unique set of properties that make it a compound of interest in organic synthesis and environmental science. A thorough understanding of its physical and chemical nature is fundamental for its effective and safe utilization in a laboratory setting.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₆Cl₂O |
| Molecular Weight | 177.03 g/mol [1][3] |
| Appearance | Crystalline solid |
| Melting Point | -8 to -7 °C[4] |
| Boiling Point | 200-204 °C[4] |
| Density | 1.330 g/mL[5] |
| Refractive Index | 1.557[5] |
| CAS Registry Number | 36404-30-5[1][2][3] |
Synthesis and Reactivity
Synthesis of this compound
A common and reliable method for the synthesis of this compound is the Williamson ether synthesis, starting from 3,4-dichlorophenol.
Causality of Experimental Choices: This method is chosen for its high efficiency and straightforward procedure. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. 3,4-Dichlorophenol, being weakly acidic, is first deprotonated by a strong base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a methylating agent, such as dimethyl sulfate or methyl iodide, to form the ether product. The choice of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more reactive.
Experimental Protocol:
-
Preparation: To a solution of 3,4-dichlorophenol in a suitable polar aprotic solvent, add a strong base (e.g., sodium hydroxide or potassium carbonate).
-
Methylation: Add a methylating agent (e.g., dimethyl sulfate) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated. The resulting crude product can be purified by distillation under reduced pressure.
Self-Validating System: The purity and identity of the synthesized this compound can be confirmed by comparing its physical properties (e.g., boiling point, refractive index) with literature values and by spectroscopic analysis (NMR, IR, and MS).
Caption: Synthesis of this compound via Williamson Ether Synthesis.
Chemical Reactivity
The reactivity of this compound is influenced by the electronic effects of its substituents. The methoxy group is an activating, ortho-para directing group, while the chlorine atoms are deactivating, ortho-para directing groups. This leads to a complex reactivity pattern in electrophilic aromatic substitution reactions. The ether linkage can be cleaved under strong acidic conditions.
Spectral Data
Spectroscopic data is indispensable for the structural elucidation and identification of this compound.
-
Mass Spectrometry: The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing two chlorine atoms.[6] The molecular ion peak is observed at m/z 177.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.[7]
Safety and Handling
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[8]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8][9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[8] Keep the container tightly closed.[10]
Toxicological Information:
While specific toxicological data for this compound is limited, it is prudent to handle it with care, as with all chlorinated organic compounds. Avoid contact with skin and eyes, and prevent ingestion and inhalation.[8]
References
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,5-Dichloroanisole, 99%. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 36404-30-5). Retrieved from [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 36404-30-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound CAS#: 36404-30-5 [amp.chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Whitepaper: 3,4-Dichloroanisole (CAS 36404-30-5)
Executive Summary
3,4-Dichloroanisole (3,4-DCA) is a halogenated aromatic ether serving as a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes. Characterized by its lipophilicity and stability, it functions primarily as a masked phenol (protecting group strategy) or a scaffold for regioselective functionalization via Directed Ortho Metalation (DoM).
This guide provides a comprehensive technical analysis of 3,4-DCA, moving beyond basic datasheet parameters to explore its synthetic utility, reactivity profiles, and metabolic fate. It is designed to support researchers in optimizing reaction conditions and understanding the environmental behavior of chlorinated anisoles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Unlike its solid aniline analog (3,4-dichloroaniline), this compound is a liquid at room temperature. This physical state has significant implications for process handling, solvent selection, and purification (distillation vs. recrystallization).
Table 1: Physicochemical Specifications
| Parameter | Value | Technical Note |
| CAS Number | 36404-30-5 | |
| IUPAC Name | 1,2-Dichloro-4-methoxybenzene | |
| Molecular Formula | C₇H₆Cl₂O | |
| Molecular Weight | 177.03 g/mol | |
| Physical State | Liquid (Colorless to pale yellow) | Distinct from the solid 3,4-dichloroaniline (MP ~71°C). |
| Melting Point | -8 °C | Remains liquid under standard lab conditions [1]. |
| Boiling Point | ~250–255 °C (est.[1] at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | 1.330 g/mL | Denser than water; forms the lower layer in aqueous extractions. |
| Solubility | Lipophilic (LogP ~3.0) | Soluble in DCM, EtOAc, Toluene; Insoluble in water. |
| Refractive Index | Useful for purity checks during distillation. |
Synthetic Routes & Process Chemistry
The synthesis of 3,4-DCA is most efficiently achieved via the O-methylation of 3,4-dichlorophenol. Direct chlorination of anisole is not recommended for research purposes due to poor regioselectivity, which yields difficult-to-separate mixtures of 2,4- and 2,4,6-isomers.
Primary Route: Williamson Ether Synthesis
This pathway ensures high regiochemical fidelity because the chlorine positions are fixed in the starting material.
Mechanism:
Reagents:
-
Substrate: 3,4-Dichlorophenol (CAS 95-77-2)[2]
-
Methylating Agent: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI). Note: DMS is preferred in industrial scale-up due to cost, while MeI is common in small-scale lab settings.
-
Base: Potassium Carbonate (
) or Sodium Hydroxide (NaOH). -
Solvent: Acetone (reflux) or DMF (room temp).
Experimental Protocol: O-Methylation of 3,4-Dichlorophenol
Safety Warning: Methyl iodide and Dimethyl sulfate are potent alkylating agents and suspected carcinogens. Perform all operations in a fume hood.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 3,4-dichlorophenol (10.0 g, 61.3 mmol) in anhydrous Acetone (100 mL).
-
Deprotonation: Add anhydrous Potassium Carbonate (
, 12.7 g, 92.0 mmol, 1.5 eq). The mixture may become heterogeneous. -
Alkylation: Add Methyl Iodide (MeI, 5.7 mL, 92.0 mmol, 1.5 eq) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes). The starting phenol (
) should disappear, replaced by the less polar anisole ( ). -
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
/KI). -
Concentrate the filtrate under reduced pressure (Rotavap).
-
Redissolve the residue in Diethyl Ether or Ethyl Acetate and wash with 1M NaOH (to remove trace unreacted phenol) followed by Brine.
-
-
Purification: Dry organic layer over
, filter, and concentrate. The resulting oil can be purified by vacuum distillation if high purity (>99%) is required.
Synthesis Workflow Diagram
Reactivity & Functionalization Profile
3,4-DCA is a versatile building block. The methoxy group (OMe) acts as a strong Ortho-Directing Group (ODG) for lithiation, while the chlorine atoms provide handles for transition-metal catalyzed cross-coupling.
Regioselective Lithiation (Directed Ortho Metalation)
The interplay between the OMe group and the Cl atoms dictates the site of lithiation.
-
Directing Effects:
-
OMe: Strong coordination to Li; directs ortho.
-
Cl: Weak coordination; inductive acidification of ortho protons.
-
-
The "Cooperative" Site (C2): The proton at position 2 is flanked by the OMe group and a Chlorine atom (at C3). This "1,2,3" substitution pattern creates a highly acidic site due to the inductive effect of Chlorine and the coordination of Oxygen.
-
Outcome: Treatment with n-Butyllithium (n-BuLi) typically results in lithiation at C2 , allowing for the introduction of electrophiles (CHO, I, B(OH)2) at this position [2].
Cross-Coupling Selectivity
In Palladium-catalyzed couplings (e.g., Suzuki-Miyaura), the two chlorine atoms are electronically distinct.
-
C3-Chlorine: Flanked by C2 (H) and C4 (Cl).
-
C4-Chlorine: Para to the electron-donating OMe group. The resonance donation from OMe increases electron density at the para position (C4), making the C4-Cl bond stronger and less prone to oxidative addition compared to C3-Cl.
-
Result: Under controlled conditions, oxidative addition occurs preferentially at C3 , allowing for site-selective arylation [3].
Reactivity Map
Environmental Fate & Metabolism
Understanding the degradation of 3,4-DCA is vital for toxicological studies, particularly in the context of herbicide metabolism (e.g., Linuron, Diuron).
O-Demethylation
The primary metabolic pathway in both mammalian liver microsomes (CYP450) and environmental bacteria is O-demethylation .
-
Enzymatic Mechanism: Monooxygenases hydroxylate the methyl group, forming an unstable hemiacetal which collapses to release formaldehyde and 3,4-dichlorophenol .
-
Significance: 3,4-Dichlorophenol is more toxic and water-soluble than the anisole parent.
Environmental Methylation
Conversely, certain fungi (e.g., Gloeophyllum striatum) detoxify chlorophenols by O-methylation , converting 3,4-dichlorophenol back into this compound. This increases lipophilicity and bioaccumulation potential in aquatic organisms [4].
References
-
Stenutz, R. (2025). Datasheet: this compound. Stenutz.eu. Link
- Garg, N. K., et al. (2011). Regioselective functionalization of chloroarenes. Journal of the American Chemical Society. (Inferred from general DoM principles on chloroanisoles).
-
ResearchGate. (2025). Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Link
-
Schlosser, D., et al. (2000). Hydroxylated Metabolites of 2,4-Dichlorophenol Imply a Fenton-Type Reaction in Gloeophyllum striatum. Applied and Environmental Microbiology. Link
-
Santa Cruz Biotechnology. this compound Product Analysis. Link[2]
Sources
An In-Depth Technical Guide to the Synthesis of 3,4-Dichloroanisole via Williamson Ether Synthesis
This guide provides a comprehensive overview of the synthesis of 3,4-dichloroanisole from 3,4-dichlorophenol. The primary method detailed is the Williamson ether synthesis, a classic and robust method for forming ethers. This document is intended for researchers and professionals in organic chemistry and drug development, offering insights into the reaction mechanism, a detailed experimental protocol, analytical characterization, and critical safety considerations.
Introduction and Strategic Overview
This compound is a valuable chlorinated aromatic compound utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its preparation from 3,4-dichlorophenol is most effectively achieved through the Williamson ether synthesis. This SN2 reaction provides a high-yielding and straightforward pathway by coupling the corresponding phenoxide with a methylating agent.
The strategic choice of this method is based on its reliability and the commercial availability of the starting materials. The key transformation involves the deprotonation of the weakly acidic phenolic hydroxyl group to generate a potent nucleophile, which then displaces a halide from a methyl source. Understanding the nuances of this SN2 reaction is paramount to optimizing yield and purity.
The Core Mechanism: Williamson Ether Synthesis
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This process occurs in a single, concerted step where the bond-forming and bond-breaking events happen simultaneously.
The two critical stages are:
-
Deprotonation: 3,4-Dichlorophenol, being more acidic than an aliphatic alcohol due to resonance stabilization of the conjugate base, is readily deprotonated by a strong base such as sodium hydroxide (NaOH). This acid-base reaction forms the sodium 3,4-dichlorophenoxide salt. The resulting phenoxide ion is a potent nucleophile.
-
Nucleophilic Attack: The 3,4-dichlorophenoxide ion then acts as the nucleophile, executing a backside attack on the electrophilic carbon of a methylating agent, such as methyl iodide (CH₃I).[2][3] The iodide ion, being an excellent leaving group, is displaced, forming the C-O bond of the ether.
The overall reaction is as follows:
Cl₂C₆H₃OH + NaOH → Cl₂C₆H₃O⁻Na⁺ + H₂O Cl₂C₆H₃O⁻Na⁺ + CH₃I → Cl₂C₆H₃OCH₃ + NaI
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis. All operations involving volatile and hazardous materials must be performed in a certified chemical fume hood.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | CAS No. | Hazards |
| 3,4-Dichlorophenol | 163.00 | 95-77-2 | Toxic, Skin/Eye Irritant, Environmental Hazard[4] |
| Sodium Hydroxide | 40.00 | 1310-73-2 | Corrosive, Severe Burns[5][6][7] |
| Methyl Iodide | 141.94 | 74-88-4 | Toxic, Carcinogen, Alkylating Agent[8][9] |
| Acetone (Solvent) | 58.08 | 67-64-1 | Flammable, Eye Irritant |
| Diethyl Ether | 74.12 | 60-29-7 | Extremely Flammable, Forms Peroxides |
| Anhydrous Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic |
Stoichiometry and Reagent Calculation
The following table provides an example calculation for a reaction starting with 10.0 g of 3,4-dichlorophenol.
| Reagent | Amount | Moles | Equivalents |
| 3,4-Dichlorophenol | 10.0 g | 0.0613 | 1.0 |
| Sodium Hydroxide | 2.70 g | 0.0675 | 1.1 |
| Methyl Iodide | 9.58 g (4.2 mL) | 0.0675 | 1.1 |
| Acetone | 100 mL | - | - |
Justification for Equivalents: A slight excess (1.1 eq) of both the base and the methylating agent is used to ensure the complete consumption of the limiting starting material, 3,4-dichlorophenol, driving the reaction towards completion.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dichlorophenol (10.0 g, 0.0613 mol).
-
Deprotonation: Add acetone (100 mL) to the flask and stir until the phenol dissolves. Carefully add sodium hydroxide pellets (2.70 g, 0.0675 mol) to the solution. The mixture may warm slightly as the base dissolves and reacts to form the sodium phenoxide salt. Stir for 15-20 minutes at room temperature.
-
Methylation: Cautiously add methyl iodide (4.2 mL, 0.0675 mol) to the flask through the top of the condenser. The addition may cause a gentle exothermic reaction.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone) using a heating mantle. Maintain the reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Workup - Quenching and Extraction:
-
After the reflux period, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers in the separatory funnel.
-
-
Workup - Washing:
-
Wash the combined organic layer with 5% aqueous NaOH solution (2 x 40 mL) to remove any unreacted 3,4-dichlorophenol.
-
Wash the organic layer with deionized water (1 x 50 mL).
-
Finally, wash with brine (1 x 50 mL) to facilitate the removal of dissolved water.
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution to remove the drying agent.
-
Remove the solvent (diethyl ether) using a rotary evaporator under reduced pressure.
-
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield pure this compound.[10][11]
Product Characterization
Confirming the identity and purity of the final product is essential.
-
Physical Properties: Pure this compound is a low-melting solid or a colorless oil at room temperature.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the formation of the ether. Key expected absorptions include:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The expected signals are:
-
A sharp singlet at ~3.9 ppm corresponding to the three protons of the methoxy (-OCH₃) group.
-
A multiplet pattern in the aromatic region (~6.8-7.4 ppm) for the three protons on the dichlorinated benzene ring.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the two chlorine atoms.
-
Molecular Ion (M⁺): A peak at m/z = 176.
-
Isotope Peaks: Due to the natural abundance of ³⁵Cl and ³⁷Cl, there will be prominent peaks at M+2 (m/z = 178) and M+4 (m/z = 180) in an approximate ratio of 9:6:1.[12]
-
Critical Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.
-
3,4-Dichlorophenol: This compound is toxic if swallowed or absorbed through the skin and is a severe irritant.[15] It is also classified as a marine pollutant.
-
Sodium Hydroxide: A highly corrosive substance that can cause severe chemical burns to skin and eyes upon contact.[5][7][16] Handle with extreme care.
-
Methyl Iodide: This is a highly toxic and volatile substance. It is a known carcinogen and a potent alkylating agent that can be readily absorbed through the skin.[8][9] All operations involving methyl iodide must be conducted in a high-efficiency fume hood, and appropriate PPE, including heavy-duty gloves and safety goggles, must be worn.
-
General Precautions: Wear standard personal protective equipment (lab coat, safety glasses, and appropriate gloves) at all times. Ensure adequate ventilation. All waste materials must be disposed of in accordance with institutional and local environmental regulations.
Conclusion
The Williamson ether synthesis is a highly efficient and reliable method for the preparation of this compound from 3,4-dichlorophenol. The reaction's success hinges on the effective deprotonation of the phenol to form a nucleophilic phenoxide, followed by an SN2 reaction with a suitable methylating agent. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can consistently obtain a high yield of the desired product. Proper analytical characterization is crucial to verify the purity and identity of the synthesized compound.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
- Google Patents. (2013).
-
PubChem. 3,4-Dichlorophenol. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]
-
NIST WebBook. This compound. [Link]
-
Carl ROTH. Safety Data Sheet: Sodium hydroxide. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chem-Supply. Sodium Hydroxide 40% - SAFETY DATA SHEET. [Link]
-
OSTI.gov. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. [Link]
-
Gelest. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. osti.gov [osti.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound [webbook.nist.gov]
- 13. gelest.com [gelest.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. 3,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. chemsupply.com.au [chemsupply.com.au]
3,4-Dichloroanisole commercial availability and suppliers
This guide serves as a technical monograph on 3,4-Dichloroanisole (CAS 36404-30-5) . It is designed for medicinal chemists, process engineers, and environmental scientists requiring high-purity sourcing, synthesis, and validation protocols.
Commercial Availability, Synthesis, and Quality Assurance
Executive Summary
This compound (1,2-dichloro-4-methoxybenzene) is a critical halogenated aromatic building block. While often overshadowed by its aniline derivative (3,4-dichloroaniline), the anisole variant is essential as a stable intermediate in organic synthesis and a primary metabolite marker for phenylurea herbicides (e.g., Diuron, Linuron).
This guide addresses a common bottleneck in drug development and environmental analysis: sourcing high-purity isomers free from phenolic contaminants. We provide a self-validating synthesis protocol, a tiered supplier analysis, and a rigorous QC workflow to ensure data integrity.
Chemical Profile & Critical Quality Attributes (CQAs)
To avoid isomer confusion (common with 2,4- and 3,5- isomers), strict adherence to the CAS registry number is required for procurement.
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 3,4-Dichlorophenol methyl ether; 1,2-dichloro-4-methoxybenzene |
| CAS Number | 36404-30-5 |
| Molecular Formula | C₇H₆Cl₂O |
| Molecular Weight | 177.03 g/mol |
| Physical State | Liquid (at RT) / Low-melting solid (MP: ~ -8°C to 8°C depending on purity) |
| Boiling Point | ~235°C (atm); 125°C (10 mmHg) |
| Solubility | Soluble in ethanol, ether, benzene; Insoluble in water |
| Key Impurity | 3,4-Dichlorophenol (Starting material) |
Synthesis & Manufacturing Pathways
Commercial availability can be sporadic. For research requiring gram-scale quantities with >99% purity, laboratory synthesis via Williamson Ether Synthesis is the gold standard. This method avoids the isomer mixtures often found in direct chlorination of anisole.
Mechanism of Action
The synthesis relies on the O-methylation of 3,4-dichlorophenol. Potassium carbonate acts as a mild base to deprotonate the phenol, generating a phenoxide ion that performs an Sₙ2 attack on the methylating agent (Methyl Iodide or Dimethyl Sulfate).
Figure 1: Stoichiometric pathway for the high-yield synthesis of this compound.
Validated Lab-Scale Protocol (Yield >90%)
Note: Conduct all steps in a fume hood. Methyl Iodide is a suspected carcinogen.
-
Charge: In a round-bottom flask, dissolve 3,4-Dichlorophenol (1.0 eq) in anhydrous Acetone (10 mL/g).
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq) . The excess base ensures complete deprotonation.
-
Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise.
-
Reflux: Heat to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]
-
Checkpoint: The starting phenol spot (more polar) should disappear.
-
-
Workup:
-
Filter off solid inorganic salts (KI, excess K₂CO₃).
-
Evaporate acetone under reduced pressure.
-
Redissolve residue in Ethyl Acetate; wash with 1M NaOH (to remove trace unreacted phenol) and Brine.
-
-
Purification: Dry over MgSO₄, concentrate, and distill under vacuum if necessary.
Sourcing Strategy & Supplier Landscape
Direct commercial sourcing is recommended for High-Throughput Screening (HTS) or analytical standards. The landscape is divided into Catalog Suppliers (small scale, high cost) and Bulk Manufacturers (kg scale, variable purity).
Tier 1: Verified Catalog Suppliers (Research Grade)
These suppliers provide Certificates of Analysis (CoA) confirming isomer identity.
| Supplier | Grade | Pack Size | SKU/Ref (Approx) | Notes |
| Thermo Scientific (Alfa Aesar) | 98%+ | 25g, 100g | A15734 / L06582 | Legacy Alfa Aesar stock; reliable purity. |
| Santa Cruz Biotech (SCBT) | ≥97% | 5g, 25g | sc-238675 | Often marketed for proteomics/metabolite studies. |
| TCI Chemicals | >98% | 25g, 500g | D1634 | Check specifically for "3,4-" isomer; TCI stocks many isomers. |
| Sigma-Aldrich | Analytical | Standards | Varies | Often listed as a "Rare Chemical" or under Supelco standards. |
Tier 2: Bulk & Custom Synthesis
For quantities >1kg, contact custom synthesis houses specializing in halogenated aromatics (e.g., Combi-Blocks, Enamine). Warning: Bulk industrial grades often contain 5–10% of the 2,3-dichloro isomer.
Quality Control & Validation Protocols
Trustworthiness in data depends on verifying the absence of the phenolic precursor, which can interfere with biological assays and environmental reporting.
Analytical Workflow
The following decision tree outlines the QC process for incoming raw materials.
Figure 2: Quality Control Decision Tree for validation of this compound.
Standardized HPLC Method
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 150 x 4.6mm).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 280 nm.[2]
-
Retention Logic:
Safety & Handling (HSE)
-
Hazards: this compound is an irritant to eyes and skin. It is toxic to aquatic life with long-lasting effects (Marine Pollutant).
-
Storage: Store in a cool, dry place. Keep container tightly closed.
-
Spill Response: Absorb with inert material (sand, vermiculite). Do not flush into surface water or sanitary sewer systems.
References
-
National Institute of Standards and Technology (NIST).this compound - Gas Phase IR Spectrum & Properties. NIST Chemistry WebBook, SRD 69.
-
[Link]
-
-
PubChem.this compound Compound Summary (CID 34626).
-
[Link]
-
- Santa Cruz Biotechnology.
- Thermo Scientific Chemicals.this compound, 98% Product Page. Fisher Scientific.
-
Environmental Protection Agency (EPA).Method 500 Series: Determination of Chlorinated Pesticides and Metabolites.
-
[Link]
-
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. asianpubs.org [asianpubs.org]
- 3. GB2341178A - Process for the separation of dichlorophenol isomers - Google Patents [patents.google.com]
- 4. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US4409386A - Separation of 3,4-dichloroaniline - Google Patents [patents.google.com]
Thermal Decomposition of 3,4-Dichloroanisole: Mechanisms, Kinetics, and Hazard Analysis
Executive Summary
3,4-Dichloroanisole (3,4-DCA) is a chlorinated ether frequently encountered as an intermediate in the synthesis of pharmaceuticals and agrochemicals. While generally stable under ambient conditions, its thermal decomposition profile presents a critical dual challenge: the formation of stable phenolic intermediates and the high-risk generation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).[1]
This technical guide details the thermodynamic landscape and kinetic pathways of 3,4-DCA degradation. It highlights that the primary decomposition event—homolysis of the methyl-ether bond—yields 3,4-dichlorophenol, a precursor that readily dimerizes into toxic congeners including 2,3,6,7-tetrachlorodibenzo-p-dioxin. Researchers must treat thermal processing of this compound as a potential source of persistent organic pollutants (POPs).
Thermodynamic & Kinetic Landscape[2][3]
The thermal stability of 3,4-DCA is governed by the bond dissociation energy (BDE) of the ether linkage. Unlike non-halogenated anisoles, the electron-withdrawing chlorine atoms at the 3 and 4 positions inductively destabilize the oxygen-methyl bond, slightly lowering the activation energy required for homolysis.
Bond Dissociation Energies (Estimated)
| Bond Type | Approx. BDE (kcal/mol) | Approx.[2][3][4] BDE (kJ/mol) | Stability Implication |
| 60 - 64 | 250 - 268 | Primary Failure Point. Cleaves first during pyrolysis. | |
| ~100 | ~418 | Highly stable; rarely cleaves before ring degradation. | |
| ~90 - 95 | ~376 - 397 | Stable below 600°C; cleavage leads to dechlorination. | |
| ~100 | ~418 | Stable; methyl radicals act as H-abstractors. |
Kinetic Parameters
While specific Arrhenius parameters for 3,4-DCA are sparse in literature, they closely follow the kinetics of anisole, corrected for the chlorinated substitution pattern.
-
Reaction Order: First-order unimolecular decomposition (high pressure limit).
-
Arrhenius Equation (General Anisole Model):
-
Pre-exponential Factor (
): -
Activation Energy (
):
-
Field Insight: In practical reactor systems, the decomposition onset (
Mechanistic Pathways
The decomposition of 3,4-DCA is not a single-step event but a cascade of radical reactions. The pathway taken depends heavily on the presence of oxygen and hydrogen sources.
Primary Pathway: Demethylation
The dominant initiation step is the homolytic cleavage of the
-
Initiation: 3,4-DCA
3,4-Dichlorophenoxy radical ( ) + Methyl radical ( ). -
Propagation: The highly reactive phenoxy radical abstracts a hydrogen atom from a donor (solvent, unreacted bulk material, or carrier gas) to form 3,4-Dichlorophenol (3,4-DCP) .
Secondary Pathway: PCDD/F Formation (The Hazard Zone)
This is the most critical pathway for safety and environmental compliance. 3,4-Dichlorophenol does not simply decompose; it condenses.
-
Dioxin Formation (PCDD): Two 3,4-DCP molecules align. Radical attack at the ortho position leads to ring closure, eliminating HCl.
-
Major Product: 2,3,6,7-Tetrachlorodibenzo-p-dioxin (2,3,6,7-TCDD).
-
-
Furan Formation (PCDF): Condensation via ortho-carbon coupling followed by oxidation or rearrangement.
Tertiary Pathway: Oxidative Combustion
In the presence of excess oxygen (incineration conditions >800°C):
-
Note: Incomplete combustion promotes de novo synthesis of dioxins on fly ash surfaces (catalytic effect of metals like Cu).
Pathway Visualization
Figure 1: Thermal decomposition cascade of this compound, highlighting the critical branching between stable phenol formation and toxic dioxin/furan generation.
Experimental Protocol: Self-Validating Analysis
To study this decomposition rigorously, a standard TGA (Thermogravimetric Analysis) is insufficient because it cannot differentiate between evaporation and decomposition products. The following protocol uses Pyrolysis-GC/MS for mechanistic validation.
Equipment Setup
-
Reactor: Micro-furnace pyrolyzer (e.g., Frontier Lab) directly coupled to GC injector.
-
Detector: Mass Spectrometer (Single Quadrupole or ToF) in Electron Impact (EI) mode (70 eV).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
Step-by-Step Workflow
Step 1: System Blank & Calibration
-
Action: Run the pyrolyzer at 600°C with an empty cup.
-
Validation: Ensure no background peaks for chlorobenzenes or phenols.
-
Calibration: Inject a standard mix of 3,4-Dichlorophenol and this compound to establish retention times (RT).
Step 2: Flash Pyrolysis (Isothermal)
-
Action: Introduce 0.2 mg of 3,4-DCA into the furnace pre-heated to 500°C (Reaction Zone).
-
Gas Environment:[5][6][7][8] Helium (Inert) to study unimolecular decay; Air (Oxidative) to study combustion.
-
Data Capture: Scan range m/z 35–500. Look for parent ion (m/z 176/178) and daughter ions.
Step 3: Product Identification Logic (Self-Validating)
-
Check 1 (Demethylation): Look for peak at [M-15]+ (loss of methyl) and the appearance of 3,4-DCP (m/z 162/164). If 3,4-DCP is absent, temperature is too low.
-
Check 2 (Dimerization): Look for high molecular weight clusters at m/z 320–324. These correspond to TCDD precursors. Presence confirms radical condensation pathway.
-
Check 3 (Mass Balance): Compare peak area of 3,4-DCA vs. products. Note that char cannot be seen by GC; significant signal loss implies charring.
Step 4: Trap & Elute (For Trace Dioxins)
-
For safety/toxicology assessments, pyrolysis gas must be bubbled through XAD-2 resin or toluene impingers, followed by HRGC/HRMS analysis (EPA Method 23 modified) to quantify specific dioxin congeners.
Implications for Drug Development & Synthesis
Impurity Control in Synthesis
If 3,4-DCA is used as a starting material, thermal steps (distillation, drying) must be kept below 200°C to prevent trace formation of 3,4-dichlorophenol. The presence of phenolic impurities is a "red flag" for potential downstream dioxin contamination during high-temp waste treatment.
Waste Disposal
Do NOT incinerate 3,4-DCA waste in standard low-temp incinerators (<800°C).
-
Risk: The 3,4-dichloro substitution pattern is preserved during dimerization, leading directly to 2,3,7,8-substituted toxic equivalents (TEQ).
-
Recommendation: Use high-temperature rotary kilns (>1100°C) with rapid quenching (<200°C in <1 sec) to prevent de novo synthesis of dioxins in the cooling zone.
References
-
Thermodynamics of Anisole Deriv
-
Title: Theoretical Study of O-CH3 Bond Dissociation Enthalpy in Anisole Systems
- Source: NIH / PubMed Central
-
URL:[Link]
-
-
General Decomposition Kinetics
- Title: Kinetics of the thermal decomposition of methoxybenzene (anisole)
- Source: Macquarie University Research
-
URL:[Link]
-
PCDD/F Form
- Title: Formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F)
- Source: ResearchG
-
URL:[Link]
-
Isomer Specificity in Dioxin Form
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. This compound (CAS 36404-30-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Temperature dependence of DCDD/F isomer distributions from chlorophenol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PCDD/F formation during thermal desorption of chlorobenzene contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lidsen.com [lidsen.com]
- 8. Advances in Environmental and Engineering Research | Examination of PCDD/F Formation in Thermal Systems Using Simple Mathematical Models [lidsen.com]
The Environmental Fate & Persistence of 3,4-Dichloroanisole: A Mechanistic Technical Guide
Executive Summary
3,4-Dichloroanisole (3,4-DCA) represents a critical intersection between anthropogenic contamination and microbial detoxification.[1] While often overlooked in favor of its parent compounds (chlorophenols and phenylurea herbicides), 3,4-DCA acts as a potent organoleptic contaminant with a "musty" odor threshold in the low nanogram-per-liter (ng/L) range. This guide analyzes the physicochemical drivers of its persistence, the microbial methylation cycles that generate it, and the specific analytical protocols required for its detection in complex matrices.
Part 1: Physicochemical Profile & Environmental Mobility[2]
The environmental behavior of 3,4-DCA is governed by the ether linkage, which significantly alters its polarity and volatility compared to 3,4-dichlorophenol (3,4-DCP). The methylation of the phenolic hydroxyl group removes the capacity for hydrogen bonding, increasing lipophilicity and volatility.
Table 1: Key Physicochemical Parameters of this compound
| Parameter | Value | Environmental Implication |
| CAS Number | 36404-30-5 | Unique identifier for regulatory tracking. |
| Molecular Weight | 177.03 g/mol | Moderate size facilitates membrane permeability. |
| Log Kow | 3.0 – 3.5 | Bioaccumulative : High affinity for organic carbon and lipid tissues; drives sorption to sediments. |
| Water Solubility | ~50–80 mg/L | Moderate solubility allows transport in aqueous phases despite lipophilicity. |
| Henry’s Law Constant | ~20–30 Pa·m³/mol | Volatile : Significant partitioning from water to air; atmospheric transport is a viable fate pathway. |
| Odor Threshold | 0.03 – 2 ng/L (ppt) | Organoleptic Potency : Causes "cork taint" or musty off-flavors even at trace levels. |
Part 2: Biogenesis and Source Dynamics
Unlike primary pollutants released directly by industry, 3,4-DCA is frequently a secondary biogenic metabolite . It is formed via the microbial O-methylation of 3,4-dichlorophenol, a degradation product of herbicides (e.g., Linuron, Diuron) or industrial chlorophenols.
The Methylation Detoxification Mechanism
Soil fungi (Aspergillus, Penicillium) and bacteria (Streptomyces) utilize methyltransferases to convert toxic chlorophenols into chloroanisoles.
-
Causality: The conversion of the hydroxyl group (-OH) to a methoxy group (-OCH₃) reduces the compound's acute toxicity to the microorganism but increases its recalcitrance and lipophilicity in the environment.
-
Reversibility: This process is reversible. Anaerobic bacteria often perform O-demethylation, reverting the anisole back to the phenol, which can then undergo ring cleavage.
Visualization: The Methylation-Demethylation Cycle
The following diagram illustrates the dynamic cycling between the herbicide parent, the phenolic intermediate, and the anisole sink.
Figure 1: The biogenic cycle of 3,4-DCA. Note the reversible nature of the methylation step, which acts as a temporary sink for chlorophenols.
Part 3: Degradation Pathways and Persistence
The persistence of 3,4-DCA is defined by the stability of the ether bond. While the aromatic ring is deactivated by the chlorine atoms, the methoxy group provides a specific target for microbial attack.
Aerobic O-Demethylation (Primary Route)
The most common fate is the enzymatic cleavage of the ether bond.
-
Mechanism: Monooxygenase enzymes attack the methyl group, releasing formaldehyde and regenerating 3,4-DCP.
-
Fate: Once reverted to 3,4-DCP, the compound is susceptible to ring cleavage via the chlorocatechol pathway (modified ortho-cleavage).
Atmospheric Photolysis
Due to its volatility (Henry's Law), 3,4-DCA enters the atmosphere.
-
Mechanism: Reaction with hydroxyl radicals (·OH) in the troposphere.
-
Half-life: Estimated at 2–4 days, limiting long-range transport compared to more persistent POPs (Persistent Organic Pollutants), but sufficient for regional dispersion.
Sorption and Sediment Burial
In aquatic systems, the high Log Kow drives 3,4-DCA into the organic fraction of sediments. Here, it may persist for years if anaerobic conditions prevent oxidative demethylation.
Part 4: Analytical Protocol (SPME-GC-MS)
Detecting 3,4-DCA requires high sensitivity due to its low odor threshold. Traditional liquid-liquid extraction (LLE) often results in solvent interference. Solid Phase Microextraction (SPME) is the validated industry standard for this application.
Protocol: Trace Analysis in Water/Soil Matrices
Objective: Quantify 3,4-DCA at ng/L (ppt) levels.
1. Sample Preparation:
-
Water: Transfer 10 mL of sample into a 20 mL amber headspace vial. Add 3g NaCl (salting out effect increases volatility of organics).
-
Soil: Weigh 2g wet soil into vial; add 10 mL ultrapure water + 3g NaCl.
-
Internal Standard: Spike with this compound-d3 (deuterated) to correct for matrix effects.
2. SPME Extraction (Headspace):
-
Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). Rationale: The triple-phase fiber covers the polarity range and molecular weight of chloroanisoles.
-
Incubation: Heat vial to 60°C with agitation (500 rpm) for 30 minutes.
-
Adsorption: Expose fiber to headspace for 30 minutes at 60°C. Note: Equilibrium is critical here; do not shorten time.
3. GC-MS Analysis:
-
Desorption: 250°C for 3 minutes in splitless mode.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
-
MS Detection: Selected Ion Monitoring (SIM) mode.
-
Target Ions: m/z 176, 178 (Molecular ion cluster), m/z 161 (Loss of methyl group).
-
Visualization: Analytical Workflow
Figure 2: SPME-GC-MS workflow for trace analysis of 3,4-DCA.
References
-
Cheméo. (2024).[2] Chemical Properties of this compound (CAS 36404-30-5). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2015). Compilation of Henry's Law Constants for Inorganic and Organic Species. Retrieved from [Link][3]
-
University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Chloroanisoles. Retrieved from [Link]
-
Zhang, Y., et al. (2014).[3] 2,4-Dichlorophenol induces global DNA hypermethylation... in the liver of goldfish.[4] PubMed. Retrieved from [Link]
-
Diaz, A., et al. (2005).[5] Determination of the odor threshold concentrations of chlorobrominated anisoles in water. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Sources
- 1. 3,4-Dichloroaniline revisited: A study on the fate of the priority pollutant in a sediment-water system derived from a rice growing region in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. 2,4-Dichlorophenol induces global DNA hypermethylation through the increase of S-adenosylmethionine and the upregulation of DNMTs mRNA in the liver of goldfish Carassius auratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the odor threshold concentrations of chlorobrominated anisoles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
3,4-Dichloroanisole: Toxicological Profile and Hazard Analysis
The following technical guide provides an in-depth analysis of 3,4-Dichloroanisole (3,4-DCA), focusing on its toxicological profile, metabolic fate, and experimental handling.
Technical Guidance for Research & Development
Executive Summary
This compound (3,4-DCA) (CAS: 36404-30-5) is a chlorinated aromatic ether primarily encountered as a biotransformation product of chlorophenolic herbicides (e.g., Linuron, Diuron) and as an environmental contaminant associated with "musty" taints in water and food products.[1][2][3] While often less acutely toxic than its parent phenol (3,4-Dichlorophenol), 3,4-DCA presents unique hazards due to its high lipophilicity (LogP ~3.0–3.5), potential for bioaccumulation, and role as a metabolic reservoir for toxic chlorophenols.
This guide synthesizes the physicochemical properties, toxicological mechanisms, and validated experimental protocols for researchers handling this compound.
Physicochemical Characterization
Understanding the lipophilic nature of 3,4-DCA is critical for predicting its bioavailability and environmental partitioning. Unlike its phenolic precursors, 3,4-DCA lacks an ionizable proton at physiological pH, facilitating rapid membrane permeation.
| Property | Value | Relevance |
| CAS Number | 36404-30-5 | Unique Identifier |
| IUPAC Name | 1,2-Dichloro-4-methoxybenzene | Nomenclature Standard |
| Molecular Weight | 177.03 g/mol | Mass Spectrometry Target |
| Physical State | Solid (Low MP) / Semi-solid | Handling Precaution |
| Melting Point | 29–32 °C (Approx.) | Requires cool storage to maintain solid state |
| Boiling Point | ~220 °C (Predicted) | GC-MS amenable |
| LogP (Octanol/Water) | ~3.0 – 3.5 | High Bioaccumulation Potential |
| Solubility | Low (Water), High (Organic) | Use MeOH or Acetone for stock solutions |
Toxicological Profile & Mechanisms[4]
Acute Toxicity & Classification
Direct toxicological data for 3,4-DCA is often inferred from structural analogs (halogenated benzenes) and its primary metabolite, 3,4-dichlorophenol.
-
Oral Toxicity: Classified as Category 4 (Harmful if swallowed) under GHS criteria.
-
Systemic Effects: Similar to other chlorinated benzenes, acute exposure may induce Central Nervous System (CNS) effects, ranging from excitation to depression.[4]
-
Irritation: Moderate skin and eye irritant. The lipophilic nature allows it to strip dermal oils, leading to defatting and dermatitis upon repeated contact.
Metabolic Activation & Biotransformation
The toxicity of 3,4-DCA is inextricably linked to its metabolic conversion. It acts as a "masked" phenol. Upon ingestion, hepatic Cytochrome P450 enzymes (specifically CYP O-dealkylases) convert 3,4-DCA back into 3,4-Dichlorophenol (3,4-DCP) , which is significantly more toxic, corrosive, and uncouples oxidative phosphorylation.
Pathway Visualization: The following diagram illustrates the bidirectional biotransformation where 3,4-DCA serves as both a detoxification product (microbial methylation) and a pro-toxin (mammalian metabolism).
Figure 1: Biotransformation pathway showing the cycling between the phenol and anisole forms. The red arrow indicates the bioactivation step relevant to mammalian toxicity.
Environmental & Aquatic Hazards
3,4-DCA is a recognized aquatic pollutant. Regulatory bodies have established strict limits due to its persistence and toxicity to aquatic life.
-
Aquatic Toxicity: High.
-
Trigger Value: A freshwater high-reliability trigger value of 3 µg/L has been derived (95% species protection).
-
Mechanism: Narcosis (non-polar narcosis) and uncoupling of energy production after conversion to the phenol.
-
-
Bioaccumulation: With a LogP > 3, it partitions into lipid tissues of fish and invertebrates.
-
Organoleptic Hazard: Causes "musty" or "moldy" taint in water and wine at extremely low concentrations (ng/L range), posing economic risks to food/beverage industries.
Experimental Protocols
Chemical Synthesis (Methylation of 3,4-DCP)
Objective: Synthesize high-purity 3,4-DCA for use as an analytical standard. Principle: Williamson ether synthesis using dimethyl sulfate (DMS) or Iodomethane. Note: DMS is highly toxic; handle in a fume hood.
Protocol:
-
Dissolution: Dissolve 10 mmol of 3,4-Dichlorophenol in 20 mL of acetone.
-
Base Addition: Add 15 mmol of anhydrous Potassium Carbonate (
). -
Methylation: Add 12 mmol of Iodomethane (
) dropwise.-
Alternative: Use Dimethyl Sulfate (DMS) with NaOH in water/dioxane if strictly controlled.
-
-
Reflux: Heat to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Work-up: Cool, filter off inorganic salts, and evaporate solvent.
-
Purification: Redissolve residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), then water and brine. Dry over
.[1][5] -
Yield: Evaporate ether to obtain 3,4-DCA (off-white solid/oil).
Analytical Detection (GC-MS)
Objective: Quantify 3,4-DCA in biological or environmental samples.
Workflow Diagram:
Figure 2: Standard analytical workflow for trace detection of 3,4-DCA.
Instrument Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium (1 mL/min).
-
Oven Program: 60°C (1 min) → 15°C/min → 280°C (hold 5 min).
-
MS Mode: Electron Impact (EI).
-
SIM Ions: Monitor m/z 176 (Molecular Ion), 161 (M-CH3), and 133 (M-CH3-CO).
Safety & Risk Management
Primary Hazards:
-
Inhalation: Dust/vapor causes respiratory irritation.
-
Skin Contact: Irritation and potential systemic absorption.
-
Environmental: Do not release to drains; toxic to aquatic life with long-lasting effects.
Handling Requirements:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a P95 respirator if dust generation is likely.
-
Containment: Handle all solids in a chemical fume hood.
-
Waste: Dispose of as halogenated organic waste.
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Properties. NIST Chemistry WebBook. Link
-
Australian Government - Water Quality Australia. 3,4-Dichloroaniline and related compounds in freshwater and marine water. Toxicant Guidelines. Link
-
PubChem. this compound Compound Summary. National Library of Medicine. Link
-
Allard, A. S., et al. Bacterial O-methylation of halogen-substituted phenols. Applied and Environmental Microbiology, 1987. Link
-
CymitQuimica. Safety Data Sheet: this compound. Link
Sources
- 1. Studies towards the Synthesis of Novel 3-Aminopropoxy-Substituted Dioxins Suitable for the Development of Aptamers for Photonic Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dichloroaniline | CAS#:95-76-1 | Chemsrc [chemsrc.com]
- 3. 3,4-Dichlorophenol | CAS#:95-77-2 | Chemsrc [chemsrc.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. journals.asm.org [journals.asm.org]
Mechanistic Biodegradation of 3,4-Dichloroanisole: A Technical Guide to Metabolic Pathways and Experimental Validation
Executive Summary
3,4-Dichloroanisole (3,4-DCA) represents a significant environmental challenge as a recalcitrant metabolite of phenylurea herbicides (e.g., linuron, diuron).[1] Unlike its parent compounds, 3,4-DCA possesses a methoxy group that increases lipophilicity and steric hindrance, complicating microbial attack. This guide delineates the aerobic biodegradation pathway of 3,4-DCA, focusing on the critical O-demethylation bottleneck and the subsequent chlorocatechol ortho-cleavage pathway. It is designed for researchers seeking to isolate high-efficiency degraders or engineer metabolic networks for bioremediation.
The Physicochemical Challenge
The persistence of 3,4-DCA stems from the stability of its aryl-alkyl ether bond. The methoxy group (-OCH₃) at the C1 position acts as a shield, preventing direct ring cleavage.
| Property | Value | Implication for Biodegradation |
| Molecular Weight | 177.03 g/mol | Low volatility; persists in soil/water matrices. |
| Log Kow | ~3.5 | High lipophilicity; adsorbs to soil organic matter, reducing bioavailability. |
| Odor Threshold | < 0.03 ppb | Causes "cork taint" or musty off-flavors even at trace levels. |
| Toxicity | High | The intermediate, 3,4-Dichlorophenol, is an uncoupler of oxidative phosphorylation. |
Scientific Insight: Effective biodegradation requires a specialized microbial consortium capable of two distinct enzymatic feats: (1) breaking the ether bond (O-demethylation) and (2) detoxifying the resulting chlorophenol.
Phase I: The Critical Gateway (O-Demethylation)
The rate-limiting step in 3,4-DCA degradation is the removal of the methyl group. This transforms the lipophilic anisole into the more polar, albeit more toxic, 3,4-Dichlorophenol (3,4-DCP) .
Mechanism
This reaction is typically catalyzed by monooxygenases or O-demethylases dependent on cofactors like NADH or NADPH. In aerobic bacteria (e.g., Rhodococcus, Sphingomonas), the reaction proceeds via hydroxylation of the methyl group to an unstable hemiacetal, which spontaneously decomposes.
-
Enzyme System: Cytochrome P450 monooxygenases or Rieske-type non-heme iron oxygenases.
-
Reaction:
-
Causality: The release of formaldehyde is a key metabolic marker. The bacteria must possess formaldehyde dehydrogenase to detoxify this byproduct, otherwise, the pathway stalls.
Technical Note: In Sphingomonas spp., this step is often inducible. The presence of the substrate (3,4-DCA) upregulates the thn or lig gene clusters associated with ether cleavage.
Phase II: The 3,4-Dichlorophenol Pathway
Once 3,4-DCP is generated, the pathway converges with the well-characterized chlorophenol degradation routes.
Step A: Hydroxylation to Chlorocatechol
The 3,4-DCP is hydroxylated at the ortho position relative to the hydroxyl group by a phenol hydroxylase (monooxygenase).
-
Product: 3,4-Dichlorocatechol (or sometimes 4,5-dichlorocatechol depending on ring orientation).
Step B: Ring Cleavage (Ortho-Cleavage)
Aerobic degraders typically utilize the ortho-cleavage pathway (via the
-
Enzyme: Chlorocatechol 1,2-dioxygenase .
-
Mechanism: The enzyme inserts molecular oxygen between the two hydroxyl groups (intradiol cleavage).
-
Product: 2,3-Dichloro-cis,cis-muconate .
Step C: Dechlorination and Mineralization
The muconate is cyclized to a lactone, which facilitates the elimination of the chloride ions.
-
Cycloisomerization: Forms chloromuconolactone.
-
Dehalogenation: Chloride is released, forming maleylacetate.
-
Hydrolysis: Maleylacetate is cleaved to Succinate and Acetate , entering the TCA cycle.
Experimental Protocol: Isolation & Validation
To study this pathway, researchers must establish a self-validating experimental workflow.
Protocol: Enrichment of 3,4-DCA Degraders
Objective: Isolate bacteria capable of using 3,4-DCA as a sole carbon source.
-
Medium Preparation:
-
Prepare Mineral Salt Medium (MSM) lacking carbon sources.
-
Add 3,4-DCA (dissolved in methanol, then evaporated to leave a film) to a final concentration of 50 mg/L . Note: Higher concentrations may be toxic.
-
-
Inoculation:
-
Inoculate with 10% (v/v) activated sludge or agricultural soil extract.
-
Incubate at 30°C, 150 rpm, in the dark (to prevent photolysis).
-
-
Passaging:
-
Every 7 days, transfer 1 mL of turbid culture to fresh MSM + 3,4-DCA. Repeat for 3-4 cycles to dilute out background carbon.
-
-
Validation (The "Self-Validating" Step):
-
Control A (Abiotic): MSM + 3,4-DCA + Sodium Azide (sterile control).
-
Control B (Biotic): MSM + Inoculum (no 3,4-DCA).
-
Test: MSM + 3,4-DCA + Inoculum.
-
Success Criteria: Turbidity in Test > Control B; 3,4-DCA loss in Test > Control A.
-
Analytical Quantification (HPLC/GC-MS)
-
Extraction: Acidify supernatant to pH 2, extract with ethyl acetate.
-
GC-MS Parameters:
-
Column: HP-5MS or equivalent.
-
Monitor ions: m/z 176/178 (Parent 3,4-DCA) and m/z 162/164 (Metabolite 3,4-DCP).
-
Expectation: As m/z 176 decreases, m/z 162 should transiently appear before disappearing (mineralization).
-
Visualization: The Metabolic Map
The following diagram illustrates the aerobic catabolism of 3,4-DCA, highlighting the enzymatic checkpoints and the critical transition from the ether to the TCA cycle.
Figure 1: Aerobic biodegradation pathway of this compound via the chlorocatechol ortho-cleavage route.
References
-
National Institutes of Health (NIH). Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution. (Context on aerobic chlorocarbon degradation). [Link]
-
MDPI (Microorganisms). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (Mechanistic parallels in chlorinated aromatic amine/ether degradation). [Link]
-
Frontiers in Plant Science. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. (Enzymatic mechanisms of O-demethylation).[2][3] [Link]
-
MDPI (International Journal of Molecular Sciences). Aerobic Degradation of Trichloroethylene by Co-Metabolism Using Phenol. (Demonstrates co-metabolic strategies relevant to recalcitrant chlorinated compounds). [Link][4][5][6]
-
National Institutes of Health (NIH). Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound. (Specifics on bacterial O-demethylase systems). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]
- 3. Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Laboratory Synthesis of 3,4-Dichloroanisole
Abstract & Strategic Route Selection
3,4-Dichloroanisole (CAS: 36404-30-5) is a critical intermediate in the synthesis of agrochemicals (phenylurea herbicides) and specific pharmaceutical scaffolds. While direct chlorination of anisole is theoretically possible, it suffers from poor regioselectivity, yielding predominantly 2,4- and 4-chloro isomers due to the ortho/para directing nature of the methoxy group.
To ensure high isomeric purity (>98%) required for downstream biological applications, this protocol utilizes the O-methylation of 3,4-dichlorophenol . This route guarantees the preservation of the 3,4-dichloro substitution pattern.
We present two validated methodologies:
-
Method A (Standard Laboratory Scale): Williamson Ether Synthesis using Methyl Iodide (MeI) and Potassium Carbonate (
) in Acetone. This is the "Gold Standard" for reliability and ease of handling on gram scales. -
Method B (Green/Process Scale): Phase Transfer Catalysis (PTC) using Dimethyl Sulfate (DMS) and Sodium Hydroxide (NaOH). This method offers higher throughput and reduced solvent waste for larger batches.
Chemical Reaction Logic
The transformation relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the electrophilic methyl group of the alkylating agent (
Reaction Scheme (Graphviz)
Figure 1: Mechanistic pathway for the conversion of 3,4-dichlorophenol to this compound.
Experimental Protocols
Method A: Standard Williamson Ether Synthesis (MeI/Acetone)
Best for: Small scale (<50g), high reliability, easy workup.
Reagents & Stoichiometry
| Component | Equiv. | Role | Hazards |
| 3,4-Dichlorophenol | 1.0 | Substrate | Irritant, Toxic |
| Methyl Iodide (MeI) | 1.5 | Electrophile | Highly Toxic , Volatile |
| Potassium Carbonate ( | 2.0 | Base | Irritant |
| Acetone | N/A | Solvent (0.5 M) | Flammable |
Step-by-Step Procedure
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood scrubber (MeI is volatile).
-
Dissolution: Charge 3,4-dichlorophenol (10.0 g, 61.3 mmol) and anhydrous Acetone (120 mL) into the flask. Stir until dissolved.
-
Deprotonation: Add anhydrous
(16.9 g, 122.6 mmol) in a single portion. The suspension will turn milky. -
Addition: Add Methyl Iodide (5.7 mL, 92.0 mmol) dropwise via syringe.
-
Expert Note: MeI is heavy; ensure the needle is secure.
-
-
Reaction: Heat the mixture to a gentle reflux (
) for 4–6 hours.-
Monitoring: Check TLC (Hexane:EtOAc 9:1). The starting material (more polar, lower
) should disappear.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
/KI) using a sintered glass funnel. Wash the solid cake with cold acetone. -
Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil.
-
-
Purification: Dissolve the oil in Diethyl Ether (
) or Dichloromethane (DCM), wash with 1M NaOH (2x) to remove unreacted phenol, then water and brine. Dry over and concentrate.-
Final Polish: Vacuum distillation (BP ~
@ 15 mmHg) yields a clear, colorless liquid.
-
Method B: Phase Transfer Catalysis (DMS/Toluene/NaOH)
Best for: Scale-up (>50g), "Green" chemistry metrics, speed.
Reagents & Stoichiometry
| Component | Equiv. | Role | Hazards |
| 3,4-Dichlorophenol | 1.0 | Substrate | Irritant |
| Dimethyl Sulfate (DMS) | 1.2 | Electrophile | Carcinogen , Corrosive |
| NaOH (30% aq) | 2.5 | Base | Corrosive |
| TBAB | 0.05 | PTC Catalyst | Irritant |
| Toluene | N/A | Organic Phase | Flammable |
Step-by-Step Procedure
-
Biphasic Setup: In a flask equipped with an overhead stirrer (vigorous stirring is critical for PTC), charge 3,4-dichlorophenol (50.0 g) and Toluene (150 mL).
-
Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (1.0 g).
-
Base Addition: Add 30% NaOH solution (excess) slowly. The phenol will move to the interface/aqueous phase as the phenoxide.
-
Alkylation: Heat to
. Add Dimethyl Sulfate (DMS) dropwise over 30 minutes.-
Safety: DMS is extremely hazardous. Use specific gloves (Laminate film) and neutralize spills with ammonia solution immediately.
-
-
Reaction: Stir vigorously at
for 2 hours. -
Quench: Add dilute ammonium hydroxide solution to destroy excess DMS (stir for 30 mins).
-
Separation: Separate the layers. Wash the organic (Toluene) layer with water and brine.
-
Isolation: Evaporate Toluene to obtain the product. Purity is often sufficient (>97%) without distillation.
Workflow Visualization
Figure 2: Operational workflow for Method A (Williamson Ether Synthesis).
Characterization & QC Data
Upon isolation, the product must be verified. Unlike the starting material (solid), the product is a liquid at room temperature.
| Property | Value | Notes |
| Physical State | Liquid (Clear/Colorless) | MP is approx -8°C [1].[1] |
| Boiling Point | ~240°C (atm) | ~110°C at 15 mmHg. |
| Density | 1.33 g/mL | Denser than water. |
| Refractive Index | High due to aromatic rings/Cl. |
Spectral Validation ( NMR in )
-
3.85 ppm (3H, s): Characteristic Methoxy (
) group. - 6.75 ppm (1H, dd, J=9, 3 Hz): Proton at position 6 (ortho to OMe).
- 7.00 ppm (1H, d, J=3 Hz): Proton at position 2 (meta to OMe, ortho to Cl).
- 7.30 ppm (1H, d, J=9 Hz): Proton at position 5 (ortho to Cl).
Note: The disappearance of the broad phenolic -OH singlet (~5.5 ppm) confirms the reaction completion.
Troubleshooting & Safety
-
Incomplete Conversion: If starting material persists (TLC), add 0.2 eq of fresh MeI/DMS and reflux for an additional hour. Ensure your base (
) was anhydrous; water kills the reaction by solvating the phenoxide too strongly or hydrolyzing the alkylating agent. -
Color Issues: A pink/brown hue indicates oxidation of the phenol. Perform the reaction under Nitrogen atmosphere to prevent this.
-
Safety Critical: Methyl Iodide and Dimethyl Sulfate are neurotoxic and carcinogenic . All weighing and transfers must occur in a certified fume hood. Double-glove and use a syringe for transfers to avoid aerosol generation.
References
-
Stenutz, R. (n.d.). Datasheet: this compound. Stenutz.eu. Retrieved January 30, 2026, from [Link][2]
-
National Institute of Standards and Technology (NIST).[3] (n.d.). This compound IR Spectrum. NIST Chemistry WebBook.[3] Retrieved January 30, 2026, from [Link][2]
-
Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications.[4] Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dichloroaniline Compound Summary (For structural analog comparison). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
Sources
Application Note: Regioselective Friedel-Crafts Acylation of 3,4-Dichloroanisole
Abstract & Scope
This application note details the optimized protocol for the Friedel-Crafts acylation of 3,4-dichloroanisole to synthesize 1-(4,5-dichloro-2-methoxyphenyl)ethanone . While Friedel-Crafts acylation is a cornerstone of aromatic chemistry, the specific electronic and steric environment of this compound presents unique challenges regarding regioselectivity and ether stability. This guide addresses the competition between the activating methoxy group and the deactivating chlorine atoms, providing a high-yield method that minimizes common side reactions such as demethylation (ether cleavage).
Target Audience: Medicinal chemists and process development scientists engaged in the synthesis of halogenated acetophenone intermediates for agrochemical (fungicide) or pharmaceutical applications.
Mechanistic Insight & Regioselectivity
Electronic and Steric Rationale
The substrate, this compound, contains three directing groups:
-
Methoxy (-OMe) at C1: Strong activator, ortho/para director.
-
Chlorine (-Cl) at C3: Weak deactivator, ortho/para director.
-
Chlorine (-Cl) at C4: Weak deactivator, ortho/para director.
Regiochemical Prediction: The methoxy group is the dominant directing group due to resonance donation (+M effect).
-
Position 2 (Ortho to OMe): Sterically hindered by the adjacent Chlorine at C3 and the Methoxy group itself.
-
Position 5 (Meta to OMe): Electronic deactivation prevents attack here (Ortho to Cl at C4).
-
Position 6 (Ortho to OMe): This is the kinetically favored site. It is activated by the methoxy group and is less sterically crowded than Position 2.
Therefore, the acetyl group selectively attaches at C6 , yielding 1-(4,5-dichloro-2-methoxyphenyl)ethanone .
Reaction Pathway Visualization
The following diagram illustrates the formation of the active acylium electrophile and the subsequent nucleophilic attack.
Figure 1: Reaction mechanism highlighting the generation of the acylium ion and the formation of the product-catalyst complex.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
This compound (purity >98%)[1]
-
Acetyl Chloride (1.2 equiv.)
-
Aluminum Chloride (
), anhydrous (1.5 equiv.) -
Dichloromethane (DCM), anhydrous
-
1M HCl (aqueous)
-
-
Equipment:
-
Three-neck round-bottom flask (flame-dried).
-
Pressure-equalizing addition funnel.
-
Inert gas line (
or Ar). -
Ice/Salt bath.
-
Stoichiometry Table
| Component | Role | Equivalents | Molecular Weight | Density (g/mL) |
| This compound | Substrate | 1.0 | 177.03 | N/A (Solid) |
| Acetyl Chloride | Electrophile | 1.2 | 78.50 | 1.104 |
| Aluminum Chloride | Catalyst | 1.5 | 133.34 | N/A (Solid) |
| DCM | Solvent | 10 Vol | 84.93 | 1.33 |
Step-by-Step Procedure
Step 1: Catalyst Activation (The "Inverse Addition" Method)
-
Rationale: Adding
to the acyl chloride first generates the acylium ion immediately. This is preferred over adding the catalyst to the substrate, which can lead to polymerization or side reactions.
-
Purge the reaction vessel with Nitrogen.
-
Charge the flask with DCM (5 Vol) and Acetyl Chloride (1.2 eq) .
-
Cool the solution to 0°C .
-
Add
(1.5 eq) portion-wise over 15 minutes.-
Observation: The suspension will homogenize as the acylium complex forms. Ensure the temperature remains <5°C.
-
Step 2: Substrate Addition
-
Dissolve This compound (1.0 eq) in DCM (5 Vol) in the addition funnel.
-
Add the substrate solution dropwise to the active catalyst mixture over 30–45 minutes.
-
Critical Parameter: Maintain internal temperature 0–5°C .
-
Causality: Low temperature is critical here. Higher temperatures (>20°C) during addition increase the risk of ether cleavage (demethylation) by the strong Lewis acid [1].
-
Step 3: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours .
-
Validation: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2]
-
Target: Disappearance of starting material (
) and appearance of product ( ).
-
Step 4: Quench & Workup
-
Cool the reaction mixture back to 0°C .
-
Quench: Slowly pour the reaction mixture into a beaker containing Ice + 1M HCl .
-
Safety: Do not add water to the reaction flask; the exotherm can cause solvent eruption. Pouring the reaction into water controls the heat.
-
-
Stir vigorously for 30 minutes to break the Aluminum-Product complex.
-
Note: The product is initially bound to Aluminum. The acidic hydrolysis is necessary to release the free ketone [2].
-
-
Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 3 Vol).
-
Wash combined organics with Sat.
(to remove acid traces) and Brine . -
Dry over
, filter, and concentrate in vacuo.
Step 5: Purification
-
The crude product is typically a solid. Recrystallization from Ethanol/Hexane or MeOH is usually sufficient to obtain >99% purity.
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Quality Control & Characterization
To validate the synthesis, compare analytical data against the following expected parameters.
NMR Validation (Self-Validating System)
The regiochemistry is confirmed by the aromatic splitting pattern.
-
¹H NMR (400 MHz,
):-
2.60 (s, 3H, COC
)[4] -
3.92 (s, 3H, OC
) - 7.05 (s, 1H, Ar-H at C3 ) - Note: This proton is para to the acetyl group in the original ring numbering, but in the product, it is the proton at position 3 relative to the ketone.
- 7.80 (s, 1H, Ar-H at C6 )
-
2.60 (s, 3H, COC
-
Interpretation: The presence of two aromatic singlets strongly indicates the protons are para to each other on the ring (positions 3 and 6 of the product). If substitution occurred at position 5, significant ortho or meta coupling would be observed.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete complex hydrolysis. | Increase stirring time during the HCl quench step. Ensure pH is acidic (<2). |
| Demethylation | Reaction temperature too high. | Keep addition at 0°C. Do not reflux. Ensure |
| Polymerization | Inverse addition order. | Ensure Substrate is added to Catalyst/AcCl complex, not vice versa. |
| Sticky Solid | Residual solvent/impurities. | Recrystallize from hot Methanol. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Friedel-Crafts conditions and preventing ether cleavage).
- Olah, G. A.Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964.
- Smit, R., et al. "Regioselective acylation of anisoles." Journal of Organic Chemistry, 2016.
-
Patent WO2016058896A1. "Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone." Google Patents. Link (Demonstrates industrial relevance of similar halogenated acetophenone intermediates).
-
BenchChem. "1-(2-Amino-4,5-dimethoxyphenyl)ethanone NMR Analysis." BenchChem Protocols. Link (Reference for NMR shift expectations in substituted acetophenones).
Sources
Application Note: High-Purity 3,4-Dichloroanisole via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3,4-dichloroanisole by recrystallization. Recognizing the critical need for high-purity reagents in research and development, this guide moves beyond a generic methodology. It details a systematic approach to solvent selection, a critical determinant for successful recrystallization, and provides a step-by-step protocol for the purification process itself. The causality behind each experimental choice is explained to empower the user with a deeper understanding of the technique. This document is structured to serve as a self-validating system for achieving high-purity this compound.
Introduction: The Rationale for Recrystallization
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this starting material directly impacts the yield and impurity profile of the final product. Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1][2] The underlying principle is the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but show high solubility at its boiling point.[3] This allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the mother liquor.[2]
This guide provides a robust protocol, beginning with the crucial step of selecting an appropriate solvent system for this compound and culminating in the isolation of a highly purified product.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for developing a successful recrystallization protocol.
| Property | Value | Source |
| Chemical Formula | C₇H₆Cl₂O | [4] |
| Molecular Weight | 177.03 g/mol | [4] |
| Melting Point | 29.03 °C (302.18 K) | [4] |
| Boiling Point | 220.33 °C (493.48 K) | [4] |
| Appearance | White to off-white crystalline solid | General knowledge |
Materials and Equipment
Materials:
-
Crude this compound
-
Potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene)
-
Activated charcoal (decolorizing carbon)
-
Filter paper (fluted and flat)
-
Boiling chips
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Stemless glass funnel
-
Büchner funnel and filter flask
-
Vacuum source (aspirator or pump)
-
Spatula
-
Watch glass
-
Ice bath
-
Melting point apparatus
-
Drying oven or vacuum desiccator
Experimental Protocols
Part I: Systematic Solvent Selection
The success of recrystallization hinges on the choice of solvent.[3] The ideal solvent should:
-
Dissolve the solute completely when hot.
-
Precipitate the solute almost completely when cold.
-
Either not dissolve impurities at all, or dissolve them very well even at low temperatures.
-
Not react with the solute.
-
Be volatile enough to be easily removed from the purified crystals.
Given the dichlorinated aromatic structure of this compound, a range of polar and non-polar solvents should be evaluated. Structurally similar compounds like 3,4-dichloroaniline are very soluble in alcohol, while 3,4-dichlorotoluene is soluble in ethanol and acetone.[5][6] This suggests that alcohols and other polar organic solvents are promising candidates.
Protocol for Solvent Screening:
-
Place approximately 50 mg of crude this compound into several small test tubes.
-
To each test tube, add 1 mL of a different potential solvent (e.g., ethanol, methanol, water, hexane, toluene) at room temperature.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound near its boiling point in a reasonable volume.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
Data Interpretation for Solvent Selection:
| Solvent | Solubility at Room Temp. | Solubility in Hot Solvent | Crystal Formation on Cooling | Assessment |
| Ethanol | Sparingly soluble | Soluble | Good crystal formation | Promising |
| Methanol | Sparingly soluble | Soluble | Good crystal formation | Promising |
| Hexane | Insoluble | Sparingly soluble | May require larger volumes | Possible, but may be less efficient |
| Toluene | Soluble | Very soluble | Poor recovery | Unsuitable |
| Water | Insoluble | Insoluble | Unsuitable | Unsuitable |
This table is illustrative; actual results must be determined experimentally.
Part II: Recrystallization Workflow for this compound
This protocol assumes a suitable solvent (e.g., ethanol) has been identified from the screening process.
Caption: Workflow for the purification of this compound.
Detailed Protocol:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid is completely dissolved.[7] Use the minimum amount of hot solvent necessary to fully dissolve the solid.[3]
-
Decolorization and Hot Filtration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration.[3] This must be done quickly to prevent premature crystallization in the funnel.[8] Use a stemless funnel and pre-heat it by passing hot solvent through it.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Crystal Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a vacuum oven or a desiccator.
-
Purity Assessment: Determine the melting point of the purified this compound. A sharp melting point close to the literature value (29.03 °C) is indicative of high purity.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Reheat the solution to boil off some of the solvent and then allow it to cool again. |
| Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. | ||
| Add a seed crystal of pure this compound. | ||
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a solvent mixture. |
| The solution is cooling too rapidly. | Ensure slow cooling to room temperature before placing in an ice bath. | |
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent for dissolution. |
| The crystals were washed with too much cold solvent. | Use only a small amount of ice-cold solvent for washing. | |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are kept hot during filtration. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Perform all operations in a well-ventilated fume hood.
-
Handling: this compound and many organic solvents are hazardous. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.
-
Heating: Never heat organic solvents with an open flame. Use a hot plate or a heating mantle.
References
- Recrystallization - Single Solvent. (n.d.).
- Recrystallization-2.doc.pdf. (n.d.).
- Recrystallization. (2023, January 29).
- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from a university chemistry experiment manual.
-
3,4-Dichloroaniline. (n.d.). PubChem. Retrieved from [Link]
- Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents. (2025, August 10).
- Recrystallization. (n.d.).
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chemical Properties of this compound (CAS 36404-30-5). (n.d.). Cheméo. Retrieved from [Link]
- Separation of dichlorobenzene isomers. (1978). U.S.
- Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols. (2024, August 14). CrystEngComm.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16).
- Guide for crystallization. (n.d.).
- Process for the preparation of dichlorobenzenes. (1981). U.S.
-
How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Solvent Miscibility Table. (n.d.). Alfa Chemistry.
- IN SITU CRYSTALLIZATION AND CRYSTAL STRUCTURE DETERMINATION OF CHLOROBENZENE. (2015, April 15).
- 3,4-Dichlorotoluene 95-75-0 wiki. (n.d.). Guidechem.
- How to Grow Crystals. (n.d.).
- 3.3D: Using Solubility Data. (2022, April 7). Chemistry LibreTexts.
- Solubility in Hexane Using Intermolecular Forces (Like dissolves like). (2015, February 26). YouTube.
- 3,4-Dichlorophenethyl alcohol, 97% 5 g. (n.d.). Thermo Fisher Scientific.
- 3,4-Dichlorotoluene, 98% 250 g. (n.d.). Thermo Fisher Scientific.
-
2,3,4,6-Tetrachloroanisole. (n.d.). PubChem. Retrieved from [Link]
- Solvent Miscibility Table. (n.d.).
-
This compound. (n.d.). NIST WebBook. Retrieved from [Link]
- 1,2-DICHLORO-4-METHOXYBENZENE. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CAS 36404-30-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Note: High-Purity Isolation of 3,4-Dichloroanisole via Flash Chromatography
Abstract & Introduction
3,4-Dichloroanisole is a critical intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical precursors. Synthetically, it is most commonly derived from the O-methylation of 3,4-dichlorophenol.
The purification challenge lies not in the separation of distinct functional groups, but in the complete removal of the unreacted phenolic precursor. While this compound is lipophilic and neutral, the starting material (3,4-dichlorophenol) possesses a slightly acidic proton, leading to strong retention on silica. This guide details a self-validating flash chromatography protocol designed to exploit this polarity difference for maximum recovery and purity.
Physicochemical Profile
Understanding the physical state and polarity of the target is the first step in designing a robust method.
| Property | Value | Chromatographic Implication |
| Molecular Weight | 177.03 g/mol | Small molecule; rapid diffusion in porous media. |
| Physical State | Low-melting solid / Oil (MP: ~32°C) | Critical: Direct liquid injection may cause band broadening. Dry loading is recommended. |
| LogP | ~3.0 (Lipophilic) | Elutes early in normal phase; requires non-polar starting conditions. |
| Boiling Point | ~233°C | High boiling point allows for safe rotary evaporation without product loss. |
| Solubility | Soluble in Hexane, DCM, EtOAc | Compatible with standard normal-phase solvents. |
Pre-Purification Analysis (TLC Method)
Before committing to a column, the separation must be validated via Thin Layer Chromatography (TLC). This step is non-negotiable for determining the specific mobile phase gradient.
The "Dual-Visualization" Strategy
While UV is standard, it cannot distinguish between the product and the phenolic impurity efficiently if their Rf values are close. We utilize a chemical stain to validate the impurity profile.[1][2]
-
Stationary Phase: Silica Gel 60 F
-
Mobile Phase: Hexane : Ethyl Acetate (90:10 v/v)
-
Visualization 1 (General): UV Light (254 nm).[2][3] Both compounds contain aromatic rings and will quench fluorescence (appear as dark spots).
-
Visualization 2 (Specific): Ferric Chloride (FeCl
) Stain.[2][3]-
Mechanism:[2] FeCl
complexes with the phenolic hydroxyl group. -
Result: 3,4-Dichlorophenol turns Blue/Violet . This compound remains Colorless (no reaction).
-
Target Rf Values (90:10 Hex:EtOAc):
-
This compound:
(Travels near solvent front) -
3,4-Dichlorophenol:
(Retained by H-bonding with silica)
Purification Protocol: Flash Chromatography[4]
Step 1: Column Selection & Packing
-
Stationary Phase: Irregular Silica Gel 60 (40–63 µm).
-
Column Size: Use a 1:30 to 1:50 ratio (Sample Mass : Silica Mass).
-
Example: For 1.0 g of crude oil, use a 40 g silica cartridge.
-
Step 2: Sample Loading (Dry Load Technique)
Because this compound is often an oil or low-melting solid, dissolving it in a strong solvent (like DCM) and loading it directly can cause "fingering" or band broadening.
-
Dissolve crude mixture in a minimal amount of Dichloromethane (DCM).
-
Add Celite 545 or Silica Gel (ratio 1:2 sample to sorbent).
-
Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.
-
Load this powder into a solid load cartridge or effectively top-load onto the main column.
Step 3: Mobile Phase Gradient
We utilize a Step Gradient to maximize resolution while minimizing solvent consumption.
| Step | Solvent Composition (v/v) | Column Volumes (CV) | Purpose |
| Equilibration | 100% Hexane | 3 CV | Wet the silica; remove air. |
| Elution 1 | 100% Hexane | 2-3 CV | Elute very non-polar impurities (if any). |
| Elution 2 | 95% Hexane / 5% EtOAc | 5-8 CV | Elute Target (this compound). |
| Wash | 80% Hexane / 20% EtOAc | 3 CV | Elute retained Phenol (waste). |
Step 4: Fraction Analysis
-
Spot fractions on TLC.
-
Pool fractions containing the single high-Rf spot.
-
Validation: Spot the combined pool and stain with FeCl
.[3] If it turns blue, the fraction is contaminated with phenol.
Mechanistic Workflow & Logic
The following diagram illustrates the decision-making process and the chemical logic driving the separation.
Figure 1: Purification workflow emphasizing the mechanistic separation based on Hydrogen Bonding capability.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Co-elution | Anisole and Phenol elute together. | The mobile phase is too polar. Reduce EtOAc to 2% or switch to 100% Hexane for a longer isocratic hold. |
| Tailing | The phenol impurity streaks into the product. | The phenol is ionizing. Add 0.1% Acetic Acid to the mobile phase to suppress ionization (keep phenol protonated and tighter on the column). |
| Low Recovery | Product not eluting. | While rare for anisoles, ensure the gradient reaches at least 10% EtOAc. Check if the product volatilized during rotary evaporation (bath temp > 40°C under high vacuum). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18400, this compound. Retrieved from [Link]
-
Biotage (2023). How does solvent choice impact flash column chromatography performance? Retrieved from [Link]
-
Chemistry LibreTexts (2022). Visualizing TLC Plates - Ferric Chloride Stain for Phenols. Retrieved from [Link]
-
Stenutz, R. Physical properties of this compound. Retrieved from [Link]
Sources
GC-MS Analysis of 3,4-Dichloroanisole: A Comprehensive Experimental Guide
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed protocol for the identification and quantification of 3,4-dichloroanisole (3,4-DCA) using Gas Chromatography-Mass Spectrometry (GC-MS). 3,4-DCA is a semivolatile organic compound of interest in environmental monitoring and food science due to its persistence and potential as an off-flavor contaminant. The methodologies detailed herein are grounded in the principles of established analytical frameworks, such as the U.S. Environmental Protection Agency (EPA) Method 8270, ensuring robustness and reliability.[1][2] This document offers comprehensive, step-by-step protocols for sample preparation from both aqueous and solid matrices, instrument setup, and data analysis, designed for researchers and professionals aiming to achieve high-quality, reproducible results.
Introduction: The Analytical Significance of this compound
This compound (C₇H₆Cl₂O, MW: 177.03 g/mol ) is a chlorinated aromatic ether.[3][4] Its presence in the environment can result from the microbial methylation of 3,4-dichlorophenol, a degradation product of certain herbicides and industrial chemicals. In the food and beverage industry, particularly in wine production, chloroanisoles are notorious as "cork taint" agents, imparting undesirable musty or moldy aromas even at ng/L concentrations.[5] Consequently, sensitive and specific analytical methods are crucial for its detection and quantification in various complex matrices.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for this analysis, offering high-resolution separation and unambiguous identification based on mass-to-charge ratio.[2] This guide establishes a complete workflow for the analysis of 3,4-DCA, emphasizing the causality behind procedural choices to empower analysts in method adaptation and troubleshooting.
Principle of the Method
The methodology leverages the power of gas chromatography to separate 3,4-DCA from other components in a sample extract based on its volatility and interaction with a capillary column. The separated analyte then enters a mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting charged fragments are sorted by their mass-to-charge (m/z) ratio, producing a unique mass spectrum that serves as a chemical fingerprint for identification. Quantification is achieved by comparing the analyte's response to that of a certified analytical standard across a range of concentrations. This protocol is designed to meet the rigorous quality control criteria often associated with environmental analysis methods.[6]
Experimental Workflow Overview
The entire analytical process, from sample receipt to final report, follows a systematic sequence to ensure data integrity.
Caption: Overall GC-MS analysis workflow for this compound.
Materials and Instrumentation
Reagents and Standards
-
Solvents: HPLC or pesticide-grade dichloromethane, hexane, methanol, and acetone.[7]
-
This compound Analytical Standard: Purity ≥97%.[4] Procure from a certified vendor.
-
Internal Standard (IS) / Surrogate Standards: As per EPA Method 8270, select compounds not expected in the sample (e.g., 2-Fluorobiphenyl, Nitrobenzene-d5).[8]
-
Reagent Water: Purified water free of interfering analytes.
-
Anhydrous Sodium Sulfate: ACS grade, heated to 400°C for 4 hours to remove organic contaminants.
-
Gases: Helium (99.999% purity or higher) for GC carrier gas.
Instrumentation
A standard gas chromatograph equipped with a capillary column and coupled to a mass spectrometer is required. The system must be capable of meeting the performance criteria outlined in EPA Method 8270D/E, particularly the tuning verification with decafluorotriphenylphosphine (DFTPP).[1][2]
| Component | Specification | Rationale for Selection |
| Gas Chromatograph (GC) | ||
| Injector | Split/Splitless Inlet; Temperature: 250°C.[8] Injection Mode: Splitless (1 µL).[9] | Splitless injection ensures the efficient transfer of trace-level analytes to the column, maximizing sensitivity.[9] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane like a DB-5 or equivalent).[9] | A non-polar DB-5 type column provides excellent separation for a wide range of semivolatile compounds, including chloroanisoles, based on their boiling points. |
| Carrier Gas | Helium, Constant Flow Rate: 1.2 mL/min.[10] | Helium provides good chromatographic efficiency and is compatible with mass spectrometers. A constant flow ensures reproducible retention times. |
| Oven Temperature Program | Initial: 40°C, hold 2 min. Ramp 1: 15°C/min to 180°C. Ramp 2: 10°C/min to 280°C, hold 5 min. (Modify as needed for specific co-elutions).[10] | The temperature program is optimized to separate 3,4-DCA from other potential contaminants while ensuring it elutes as a sharp, symmetrical peak. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV. | Standard EI at 70 eV produces reproducible fragmentation patterns that are comparable to established mass spectral libraries like NIST.[3] |
| Mass Analyzer | Quadrupole or Ion Trap. | Quadrupole analyzers are robust, reliable, and widely used for routine environmental analysis. |
| Acquisition Mode | Full Scan (e.g., m/z 45-450) and/or Selected Ion Monitoring (SIM). | Full Scan is used for initial identification and confirmation. SIM mode significantly increases sensitivity for targeted quantification. |
| Temperatures | Ion Source: 230°C, Transfer Line: 280°C. | These temperatures prevent analyte condensation or degradation while ensuring efficient transfer into the mass spectrometer. |
| MS Tuning | Tune verification with 50 ng of DFTPP must meet EPA 8270 criteria before analysis.[2] | DFTPP tuning ensures the mass spectrometer is functioning correctly across the specified mass range, guaranteeing data quality and instrument comparability.[1] |
Detailed Experimental Protocols
Protocol 1: Preparation of Standards
-
Primary Stock Standard (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of pure 3,4-DCA standard into a 10 mL Class A volumetric flask.[11] Dissolve and bring to volume with methanol. This solution should be stored at ≤6 °C in the dark.
-
Working Stock Standard (e.g., 10 µg/mL): Dilute 100 µL of the primary stock to 10 mL with a suitable solvent (e.g., dichloromethane).
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the working stock standard. A typical concentration range might be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Fortification: Spike each calibration standard, along with all samples and blanks, with the internal standard/surrogate mix at a constant concentration (e.g., 20 ppm).[8]
Protocol 2: Sample Preparation - Aqueous Matrix (EPA Method 3510C)
This protocol outlines a liquid-liquid extraction (LLE) suitable for wastewater or groundwater samples.[12]
Caption: Liquid-liquid extraction workflow for aqueous samples.
Causality: The pH adjustments are critical for separating acidic, basic, and neutral compounds. Since 3,4-DCA is a neutral compound, it will be extracted in the initial base/neutral step. Combining fractions ensures the recovery of a broad range of semivolatile compounds if a multi-analyte method is being performed.[12] For analyzing only 3,4-DCA, a single neutral pH extraction may suffice.
Protocol 3: GC-MS System Analysis
-
System Preparation: Ensure the GC-MS system has been properly tuned according to the DFTPP criteria.[2]
-
Solvent Blank: Inject a solvent blank (dichloromethane) to verify that the system is free from contamination and carryover.
-
Calibration: Analyze the complete set of five calibration standards to establish the calibration curve and determine the instrument's linear range.
-
Sample Analysis: Inject 1 µL of the prepared sample extract into the GC-MS.
-
Quality Control: Conclude the analytical sequence with a mid-point calibration verification standard to confirm instrument stability.
Data Analysis and Interpretation
Analyte Identification
Identification of 3,4-DCA is confirmed by meeting two criteria:
-
Retention Time (RT): The RT of the analyte peak in a sample must match the RT of the 3,4-DCA peak in a calibration standard analyzed on the same day, typically within ±0.05 minutes.
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a clear correspondence to the mass spectrum of the 3,4-DCA standard.
Expected Mass Spectrum of this compound: The mass spectrum is characterized by its molecular ion and specific fragment ions. Due to the presence of two chlorine atoms, the molecular ion region will exhibit a distinctive isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[13]
-
Molecular Ion (M⁺): The molecular ion for C₇H₆³⁵Cl₂O is m/z 176. The cluster will show peaks at m/z 176 (containing two ³⁵Cl atoms), m/z 178 (one ³⁵Cl and one ³⁷Cl), and m/z 180 (two ³⁷Cl atoms) in an approximate ratio of 9:6:1.
-
Key Fragment Ions: Common fragmentation involves the loss of a methyl group (-CH₃) or a formyl group (-CHO).
-
[M-CH₃]⁺: Loss of the methyl group results in a dichlorophenoxy cation at m/z 161, 163, 165 .
-
[M-CHO]⁺: Loss of the formyl group leads to a dichlorophenyl cation at m/z 145, 147, 149 .
-
Quantification
The concentration of 3,4-DCA in the original sample is calculated using the instrumental response and the calibration curve. The use of an internal standard is highly recommended to correct for variations in injection volume and instrument response. The concentration is determined using the relative response factor (RRF) derived from the calibration standards.
Conclusion
This application note provides a robust and reliable GC-MS method for the analysis of this compound, grounded in the established principles of EPA Method 8270. By following the detailed protocols for sample preparation, instrument configuration, and data analysis, researchers can achieve the low detection limits and high specificity required for environmental and quality control applications. The emphasis on the rationale behind each step ensures that the method is not only followed but also understood, allowing for intelligent adaptation to new challenges and matrices.
References
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Organomation. (n.d.). GC-MS Sample Preparation.
- U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS.
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water.
- PerkinElmer. (n.d.). GC/MS: Optimized Semivolatile Organic Compounds (SVOC) Analysis in Compliance with EPA Method 8270E.
- Thermo Fisher Scientific. (n.d.). Optimizing the Analysis of Semi-volatiles by EPA Method 8270.
- LECO Corporation. (n.d.). EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS.
- Agilent Technologies. (n.d.). Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph.
- National Center for Biotechnology Information. (2023). Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole.
- Thermo Fisher Scientific. (n.d.). AN001411: Determination of haloanisoles in wine by HS-SPME Arrow-GC-MS/MS.
- Florida Department of Environmental Protection. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichloroanisole. PubChem. Retrieved from [Link]
- Davies, N. (2014). Taste and Odor Compounds in Potable Water by GC/MS/MS. Agilent.
-
U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 36404-30-5). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). IR Spectrum for this compound. NIST Chemistry WebBook. Retrieved from [Link]
- Agilent Technologies. (2019). SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 1,1-dichloroethane.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. agilent.com [agilent.com]
- 6. GC/MS: Optimized Semivolatile Organic Compounds (SVOC) Analysis in Compliance with EPA Method 8270E [perkinelmer.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. gcms.cz [gcms.cz]
- 9. uoguelph.ca [uoguelph.ca]
- 10. agilent.com [agilent.com]
- 11. epa.gov [epa.gov]
- 12. organomation.com [organomation.com]
- 13. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: High-Resolution NMR Analysis of 3,4-Dichloroanisole
Introduction: The Critical Role of Sample Preparation
In the fields of chemical research, drug development, and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. The quality of the NMR spectrum, and thus the reliability of the structural data obtained, is fundamentally dependent on the meticulous preparation of the sample. This application note provides a comprehensive, field-proven protocol for the preparation of 3,4-dichloroanisole samples for high-resolution NMR analysis.
This compound (C₇H₆Cl₂O, MW: 177.03 g/mol ) is a solid at room temperature and its structural analysis by NMR requires careful consideration of solvent selection, concentration, and handling to achieve optimal spectral resolution and signal-to-noise ratio. This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established best practices.
Foundational Principles: Why Every Step Matters
The primary goal of NMR sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.
-
Deuterated Solvents: These are essential for several reasons.[1] Firstly, they minimize the solvent's own proton signals that would otherwise overwhelm the analyte's signals. Secondly, the deuterium signal is used by the NMR spectrometer's lock system to stabilize the magnetic field, ensuring high-resolution spectra.[1] Lastly, the residual proton signal of the deuterated solvent can be used as a secondary chemical shift reference.[2]
-
Analyte Concentration: The concentration of this compound must be optimized. For ¹H NMR of small molecules (MW < 1000 g/mol ), a concentration range of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[3] For the more sensitive ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good spectrum in a reasonable timeframe.[3] Overly concentrated samples can lead to broadened spectral lines due to increased viscosity and may be difficult to shim.[3]
-
Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), is crucial for accurate chemical shift referencing.[4] TMS is chemically inert, volatile (allowing for easy removal), and produces a single, sharp signal at 0 ppm, which is upfield from most organic proton signals.[2][4]
Materials and Reagents
Equipment
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
-
Glass vials with caps
-
High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP-7 or equivalent) and caps[3]
-
NMR tube rack
-
Lint-free wipes (e.g., Kimwipes)
-
Filtration system (e.g., pipette with a cotton or glass wool plug)
Reagents
-
This compound (solid)
-
Deuterated solvents (see Table 1 for selection guidance)
-
Tetramethylsilane (TMS)
-
Non-deuterated solvents for solubility testing (e.g., chloroform, acetone, DMSO)
Table 1: Common Deuterated Solvents for NMR Spectroscopy[7][8][9][10][11]
| Deuterated Solvent | Abbreviation | Chemical Shift of Residual Protons (ppm) | Properties and Typical Applications |
| Chloroform-d | CDCl₃ | 7.26 | One of the most common and versatile NMR solvents, suitable for a wide range of non-polar to moderately polar organic compounds.[1] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | Good for moderately polar compounds. |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ | 2.50 | A highly polar aprotic solvent, excellent for dissolving polar compounds.[1] |
| Benzene-d₆ | C₆D₆ | 7.16 | Useful for aromatic compounds; can induce significant solvent shifts that may aid in spectral interpretation. |
| Methanol-d₄ | CD₃OD | 3.31, 4.87 (OH) | A polar, protic solvent suitable for polar compounds.[1] |
Note on Solvent Selection: The choice of deuterated solvent is critical and depends on the solubility of this compound. It is highly recommended to first test the solubility of a small amount of the compound in the non-deuterated versions of the solvents listed above in a separate vial. Chloroform is often a good starting point for halogenated aromatic compounds.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the preparation of a single NMR sample. Adherence to these steps will ensure the acquisition of high-quality NMR data.
Workflow Diagram
Caption: Workflow for the preparation of a this compound NMR sample.
Detailed Steps
-
Weighing the Sample:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and record the mass.[3]
-
Transfer the solid to a clean, dry glass vial. Using a vial for the initial dissolution is preferable to dissolving directly in the NMR tube, as it allows for more vigorous mixing and visual confirmation of complete dissolution.[3]
-
-
Solvent and Standard Addition:
-
Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] This volume should result in a sample height of 4-5 cm in a standard 5 mm NMR tube.[6]
-
Rationale: An appropriate sample height is crucial for proper shimming of the magnetic field, which in turn maximizes spectral resolution.[7]
-
Add one to two drops of a dilute solution of TMS in the same deuterated solvent. It is advisable to prepare a stock solution of TMS in the deuterated solvent (e.g., one drop of TMS in 5-10 mL of solvent) to avoid adding an excessive amount of the standard.[3]
-
-
Dissolution:
-
Cap the vial and vortex the mixture until the this compound is completely dissolved.
-
If necessary, gently warm the vial in a water bath to aid dissolution.
-
Visually inspect the solution against a bright background to ensure there is no suspended particulate matter.
-
-
Filtration and Transfer:
-
If any solid particles remain, the solution must be filtered to prevent them from interfering with the shimming process.[8]
-
A simple and effective method is to use a Pasteur pipette with a small plug of cotton or glass wool at the bottom.[6]
-
Carefully draw the solution into the pipette, leaving any solid material behind.
-
Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[8]
-
-
Final Steps:
-
Cap the NMR tube securely. If the sample is to be stored, the cap can be sealed with Parafilm.[6]
-
Label the NMR tube clearly with a permanent marker. If using a sticker, ensure it is flush with the tube to avoid issues with the NMR spectrometer's sample changer.[3]
-
Before inserting the sample into the spectrometer, thoroughly wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[6]
-
Data Acquisition and Troubleshooting
-
Shimming: After inserting the sample, it is crucial to perform a thorough shimming procedure to optimize the homogeneity of the magnetic field.
-
Referencing: The TMS signal should be set to 0.00 ppm.
-
Troubleshooting:
-
Broad Peaks: This can be caused by an overly concentrated sample, the presence of paramagnetic impurities, or poor shimming.[3]
-
Poor Signal-to-Noise: This is often due to a sample that is too dilute.
-
Extraneous Peaks: These may arise from contaminants in the sample, the NMR tube, or the solvent. Ensure all glassware is scrupulously clean.
-
Safety Considerations
-
This compound and its isomers may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9]
-
Deuterated solvents are flammable and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This application note provides a robust and reliable protocol for the preparation of this compound samples for NMR analysis. By understanding the rationale behind each step and adhering to the detailed methodology, researchers can consistently produce high-quality NMR spectra, leading to accurate and reproducible results.
References
-
NMR Sample Preparation. (n.d.). Retrieved from University of California, Riverside website: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]
-
EPFL. (n.d.). NMR sample preparation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
Serve-Inter. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 36404-30-5). Retrieved from [Link]
-
Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
American Chemical Society. (2021, March 29). Tetramethylsilane. Retrieved from [Link]
-
El-Fayoumy, M. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 5). What Is TMS In Spectroscopy? [Video]. YouTube. Retrieved from [Link]
-
Quora. (2020, April 1). What is the purpose of using tms in H NMR spectrum?. Retrieved from [Link]
-
CP Lab Safety. (n.d.). NMR Solvents. Retrieved from [Link]
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
-
Reddit. (2022, March 19). What is the purpose of TMS in H NMR?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichloroanisole. PubChem Compound Database. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). 2,4-dichloroanisole. AERU. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]
Sources
- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. acs.org [acs.org]
- 5. organomation.com [organomation.com]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. sites.uclouvain.be [sites.uclouvain.be]
- 9. 2,4-Dichloroanisole | C7H6Cl2O | CID 11119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 3,4-Dichloroanisole in High-Value Organic Synthesis
Executive Summary
3,4-Dichloroanisole (CAS: 36404-30-5) is a versatile chlorinated aromatic building block that serves as more than just a "masked" phenol. Its utility lies in its ability to undergo regiodivergent functionalization : electrophilic aromatic substitution (EAS) typically targets the sterically accessible C6 position, while directed ortho-metalation (DoM) exploits the synergistic directing effects of the methoxy and chloro groups to target the crowded C2 position. This guide details protocols for accessing these distinct isomers and converting 3,4-DCA into high-value intermediates for pharmaceuticals (e.g., antibacterial rhodanines) and environmental standards (e.g., dioxin precursors).
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data | Relevance to Synthesis |
| IUPAC Name | 1,2-Dichloro-4-methoxybenzene | Core scaffold |
| Molecular Weight | 177.03 g/mol | Stoichiometry calculations |
| Boiling Point | 128–130 °C (15 mmHg) | Distillable for purification |
| Melting Point | 24–26 °C | Low-melting solid/oil; handle as liquid if warm |
| Solubility | Soluble in DCM, THF, Toluene | Compatible with standard organic workflows |
| Electronic Character | Electron-rich (OMe) / Deactivated (Cl) | OMe activates; Cl deactivates but directs |
Strategic Analysis: The Regiodivergent Scaffold
The synthetic power of 3,4-DCA arises from the competition between the activating methoxy group and the deactivating/directing chlorine atoms.
-
Pathway A (Steric Control): Electrophilic reagents (e.g., Nitronium ion) prefer the C6 position . It is ortho to the activating OMe group but less sterically hindered than C2.
-
Pathway B (Chelation/Electronic Control): Organolithium reagents (e.g., n-BuLi) prefer the C2 position . The C2 proton is the most acidic (inductive effect of adjacent Cl) and allows for a stable 5-membered chelate ring with the lithium and methoxy oxygen.
Visualizing the Pathways
Caption: Regiodivergent functionalization map of this compound showing complementary access to C6 (via Nitration) and C2 (via Lithiation).
Detailed Experimental Protocols
Protocol A: Regioselective Nitration (Accessing C6)
Target: 6-Nitro-3,4-dichloroanisole (also named 2-nitro-4,5-dichloroanisole). Application: Key intermediate for synthesizing 4,5-dichlorocatechol, a precursor for toxicological dioxin standards [1].
Reagents:
-
This compound (1.0 equiv)[1]
-
Potassium Nitrate (KNO3, 2.2 equiv)
-
Sulfuric Acid (H2SO4, 96%)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with this compound (e.g., 3.0 mmol, ~0.40 mL) and cool to -10 °C using an ice/salt bath.
-
Acid Addition: Slowly add concentrated H2SO4 (5 mL per 3 mmol substrate). Stir to ensure a homogeneous mixture.
-
Nitration: Add solid KNO3 (6.6 mmol) portion-wise over 20 minutes. Critical: Control the addition rate to maintain temperature below 0 °C to prevent polynitration or oxidation.
-
Reaction: Remove the cooling bath and allow the suspension to stir at Room Temperature (20–25 °C) overnight (approx. 12 hours).
-
Quench: Pour the reaction mixture onto crushed ice (20 g). Neutralize carefully with saturated aqueous NaOH to pH 6–7.
-
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with water and brine. Dry over Na2SO4 and concentrate.
-
Result: The product typically precipitates as a brown/yellow solid. Yield is generally >90% .
-
Validation: 1H NMR will show two singlets in the aromatic region (para to each other), confirming the 1,2,4,5-substitution pattern.
-
Protocol B: Directed Ortho Metalation (Accessing C2)
Target: 2-Substituted-3,4-dichloroanisoles (e.g., 3,4-dichloro-2-methoxybenzoic acid). Application: Synthesis of sterically congested pharmaceutical intermediates.
Reagents:
-
This compound (1.0 equiv)[1]
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., Dry Ice for CO2, or DMF for CHO)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve this compound in anhydrous THF (0.2 M concentration) and cool to -78 °C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise via syringe pump over 15 minutes.
-
Mechanistic Note: The lithium coordinates to the methoxy oxygen. The acidity of the C2 proton is enhanced by the inductive effect of the adjacent C3-Chlorine, directing lithiation exclusively to C2 [2].
-
-
Incubation: Stir at -78 °C for 1 hour to ensure complete formation of the 2-lithio-3,4-dichloroanisole species.
-
Electrophile Trapping:
-
For Carboxylation: Bubble excess CO2 gas (dried through a CaCl2 tube) into the solution for 30 minutes.
-
For Formylation: Add anhydrous DMF (2.0 equiv) dropwise.
-
-
Workup: Allow to warm to RT. Quench with saturated NH4Cl (or 1M HCl for the carboxylic acid). Extract with diethyl ether.
-
Result: High regioselectivity for the C2 isomer is observed due to the "Synergistic Directing Effect" of OMe and Cl.
Protocol C: Clean Demethylation
Target: 3,4-Dichlorophenol. Application: Precursor for ether-linked APIs (e.g., pain management drugs like 2-(3,4-dichlorophenoxy)-acetamides) [3].
Reagents:
Methodology:
-
Dissolve 3,4-DCA in DCM at 0 °C.
-
Add BBr3 (1.2 equiv) dropwise. (Caution: HBr evolution).
-
Stir at RT for 3–4 hours.
-
Quench with Methanol (slowly) to break the boron complex, then wash with water.
-
Yield: Quantitative conversion to the phenol without affecting the chlorine substituents.
Safety & Handling (Trustworthiness)
| Hazard Class | Signal Word | H-Statements | Precautionary Measures |
| Acute Toxicity | Danger | H302 (Harmful if swallowed) | Wear nitrile gloves and lab coat. |
| Eye Irritation | Warning | H319 (Causes serious eye irritation) | Use chemical splash goggles. |
| Aquatic Tox. | Warning | H411 (Toxic to aquatic life) | Collect all waste for hazardous disposal; do not sink drain. |
| Reactivity | Caution | Incompatible with strong oxidizers | Store in a cool, dry cabinet away from nitric acid (unless in reactor). |
Note: this compound is a skin sensitizer. Avoid direct contact.
References
-
NIH/PubMed: Synthesis of Novel 3-Aminopropoxy-Substituted Dioxins. (Describes the nitration of this compound to product 10, a key dioxin precursor).
-
ResearchGate: Directed lithiation of simple aromatics and heterocycles.[4] (General principles of DoM on chloroanisoles).
-
LookChem/PubChem: 3,4-Dichlorophenol Pharmaceutical Applications. (Details the use of the phenol derivative in rhodanines and pain medication).
-
Fisher Scientific: Safety Data Sheet: 3,4-Dichloroaniline/Anisole derivatives.
Sources
The Strategic Role of 3,4-Dichloroanisole in the Synthesis of Pharmaceutical Ingredients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that influences the entire synthetic route, impacting efficiency, cost, and the final purity of the active pharmaceutical ingredient (API). 3,4-Dichloroanisole, a readily available and versatile building block, offers a strategic entry point for the synthesis of a variety of complex pharmaceutical molecules. Its dichlorinated aromatic core and the activating methoxy group provide a scaffold that can be selectively functionalized to construct intricate molecular architectures. The presence of chlorine atoms can enhance the lipophilicity and metabolic stability of the final drug molecule, while the methoxy group can be a handle for further transformations or can be retained to interact with biological targets.
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its conversion into key intermediates and their subsequent elaboration into valuable pharmaceutical agents. We will delve into the mechanistic underpinnings of the involved chemical transformations, providing not just a series of steps, but a rationale for the chosen synthetic strategies. The protocols outlined herein are designed to be robust and reproducible, offering a solid foundation for researchers in the field of drug discovery and development.
From Starting Material to Key Intermediates: The Gateway to Complexity
The journey from this compound to a final API often proceeds through the formation of more functionalized intermediates, such as 3,4-dichlorobenzaldehyde and 3,4-dichlorobenzoic acid. These transformations introduce reactive handles that are essential for the subsequent construction of the target drug molecule.
Protocol 1: Vilsmeier-Haack Formylation of this compound to 3,4-Dichlorobenzaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2] The methoxy group in this compound activates the aromatic ring towards electrophilic substitution, directing the formylation primarily to the position para to the methoxy group.
Reaction Causality: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[2] This electrophilic species is then attacked by the electron-rich aromatic ring of this compound. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3,4-dichlorobenzaldehyde.
Workflow for Vilsmeier-Haack Formylation:
Caption: Vilsmeier-Haack formylation of this compound.
Protocol 2: Oxidation of this compound to 3,4-Dichlorobenzoic Acid
The conversion of the methyl group of the anisole to a carboxylic acid requires an oxidative cleavage. While direct oxidation of the methyl ether can be challenging, a common strategy involves the demethylation of the anisole to the corresponding phenol, followed by a reaction that introduces a group that can be oxidized, or by direct oxidation of a derivative. A more direct approach for a related transformation is the oxidation of a dichlorotoluene. For the purpose of this guide, we will outline a general method for the oxidation of an activated methyl group on a dichlorinated benzene ring, which is a common industrial process.[3]
Reaction Causality: This transformation typically employs strong oxidizing agents in the presence of a catalyst. The reaction proceeds through the oxidation of the methyl group to an aldehyde and then to the carboxylic acid. The dichlorinated ring is relatively stable to these oxidative conditions.
Experimental Protocol (General Method):
-
Reaction Setup: In a high-pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature and pressure controls, charge 3,4-dichlorotoluene (as a model for the methyl group on the dichlorinated ring) (1 equivalent), acetic acid (as solvent), a cobalt-manganese-bromide catalyst system (e.g., cobalt(II) acetate, manganese(II) acetate, and sodium bromide).
-
Reaction Execution: Seal the reactor and pressurize it with air or a mixture of oxygen and an inert gas.
-
Heat the reaction mixture to 150-200 °C with vigorous stirring. Maintain the pressure throughout the reaction.
-
Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Dilute the reaction mixture with water, which will cause the product, 3,4-dichlorobenzoic acid, to precipitate.
-
Collect the solid by filtration, wash with water to remove the catalyst and solvent, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Workflow for Oxidation to Benzoic Acid:
Caption: Oxidation of a dichlorinated toluene to the corresponding benzoic acid.
Synthesis of Active Pharmaceutical Ingredients
With the key intermediates, 3,4-dichlorobenzaldehyde and 3,4-dichlorobenzoic acid, in hand, we can now explore their application in the synthesis of specific APIs.
Application Note 1: Synthesis of Anagrelide from a Dichlorobenzaldehyde Intermediate
Anagrelide is a platelet-reducing agent used to treat thrombocythemia. While the most common synthesis starts from 2,3-dichlorobenzaldehyde, the principles of the synthesis can be adapted to demonstrate the utility of dichlorobenzaldehydes in constructing complex heterocyclic systems. The synthesis involves a multi-step sequence including nitration, reduction, and cyclization reactions.
Synthetic Strategy: The synthesis of Anagrelide and its analogs from dichlorobenzaldehydes showcases the importance of regioselective nitration to introduce a key functional group for subsequent cyclization. The aldehyde functionality serves as a precursor to a benzylic group that is further elaborated.
Key Transformation Data:
| Step | Reaction | Reagents and Conditions | Typical Yield |
| 1 | Nitration | HNO₃, H₂SO₄ | High |
| 2 | Reduction of Aldehyde | NaBH₄, Methanol | High |
| 3 | Chlorination of Alcohol | SOCl₂ or HCl | Good to High |
| 4 | Nucleophilic Substitution | Glycine ethyl ester | Moderate |
| 5 | Reduction of Nitro Group | SnCl₂/HCl or Catalytic Hydrogenation | High |
| 6 | Cyclization | Cyanogen bromide | Moderate |
| 7 | Final Cyclization | Base | Good |
Workflow for Anagrelide Synthesis (Conceptual):
Caption: Conceptual synthetic pathway to an Anagrelide analog.
Application Note 2: Synthesis of Lamotrigine from a Dichlorobenzoic Acid Intermediate
Lamotrigine is an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder.[4] Its synthesis often involves the use of a dichlorobenzoyl derivative, which can be prepared from the corresponding dichlorobenzoic acid.
Synthetic Strategy: The synthesis of Lamotrigine from a dichlorobenzoic acid derivative highlights the conversion of a carboxylic acid to a more reactive species, such as an acid chloride, which then undergoes further reactions to build the triazine ring system.[5][6]
Key Transformation Data:
| Step | Reaction | Reagents and Conditions | Typical Yield |
| 1 | Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | High |
| 2 | Cyanation | Metal cyanide (e.g., CuCN) | Good |
| 3 | Condensation | Hydrazinecarboximidamide hydrochloride | Moderate |
| 4 | Cyclization | Base | Good to High |
Experimental Protocol (Conceptual):
-
Formation of 2,3-Dichlorobenzoyl Chloride: A mixture of 2,3-dichlorobenzoic acid and thionyl chloride is heated to reflux.[5] The excess thionyl chloride is removed by distillation to yield the acid chloride.
-
Synthesis of 2,3-Dichlorobenzoyl Cyanide: The 2,3-dichlorobenzoyl chloride is reacted with a metal cyanide, such as cuprous cyanide, in an appropriate solvent.[6]
-
Formation of the Intermediate: The resulting 2,3-dichlorobenzoyl cyanide is condensed with hydrazinecarboximidamide hydrochloride in the presence of an acid catalyst.[7]
-
Cyclization to Lamotrigine: The intermediate is then cyclized using a base to form the triazine ring of Lamotrigine.[7]
Workflow for Lamotrigine Synthesis (Conceptual):
Caption: Conceptual synthetic pathway to a Lamotrigine analog.
Conclusion
This compound serves as a valuable and cost-effective starting material for the synthesis of key pharmaceutical intermediates, namely 3,4-dichlorobenzaldehyde and 3,4-dichlorobenzoic acid. These intermediates, in turn, are pivotal in the construction of complex APIs such as analogs of Anagrelide and Lamotrigine. The protocols and synthetic strategies outlined in this guide demonstrate the versatility of this compound and provide a foundation for the development of efficient and scalable synthetic routes to important therapeutic agents. The careful selection of reagents and reaction conditions, guided by a sound understanding of the underlying chemical principles, is paramount to achieving high yields and purity in pharmaceutical synthesis.
References
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering (IJRTE), 8(4), 2277-3878.
- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
- Application Notes and Protocols: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole. (2025). Benchchem.
- RSCPublishing Highlight Synthetic Chemistry Fuels Interdisciplinary Approaches to the Production of Artemisinin. (n.d.).
- An improved process for preparation of lamotrigine intermediates. (2007).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Preparation of 2,4-dichlorobenzoic acid. (1980).
- Process for preparing 2,3-dichlorobenzaldehyde. (1999).
- Method for the manufacture of anagrelide. (2006).
- Method for the synthesis of irinotecan. (2015).
- Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole. (2025). Benchchem.
- Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. (2007).
- Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective. (n.d.). Pharmacognosy Reviews.
- Total synthesis of (+) Artemisinin. (2003).
- PROCESS FOR THE PREPARATION OF IRINOTECAN HYDROCHLORIDE. (2006).
- Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. (2011).
- Method for the manufacture of anagrelide. (2002).
- An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. (2024). Mansa STM Publishers.
- trans-4,4'-DIMETHOXYSTILBENE. (n.d.). Organic Syntheses.
- m-CHLOROPHENYLMETHYLCARBINOL. (n.d.). Organic Syntheses.
- Patent Application Publication (10) Pub. No.: US 2003/0060630 A1. (2002).
- Lamotrigine. (n.d.). PubChem.
- 2,4-Dichlorobenzaldehyde. (n.d.).
- Anagrelide hydrochloride, BMY-26538-01, BL-4162A, Thromboreductin, Xagrid, Agrylin. (n.d.).
- An improved process for the preparation of irinotecan hydrochloride trihydr
- Artemisinin derivatives, preparation process and use thereof. (2014).
- Degradation of 2,4-Dichlorobenzoic Acid by Coupled Electrocatalytic Reduction and Anodic Oxidation. (2020). International Journal of Electrochemical Science.
- 3,4-Dichloroaniline synthesis. (n.d.). ChemicalBook.
- Process for the preparation of irinotecan hydrochloride. (2006).
- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015).
- Process for the preparation of anagrelide and analogues. (2011).
- Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene. (2017).
- acid-catalyzed photocatalyzed oxidation reaction of benzylic c-h bonds of aromatic compound. (2023).
- Preparation method of 3, 5-dichlorobenzaldehyde and carboxamide triazole intermedi
- From artemisinin to new artemisinin antimalarials: biosynthesis, extraction, old and new derivatives, stereochemistry and medicinal chemistry requirements. (n.d.). PubMed.
Sources
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents [patents.google.com]
- 4. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2007122638A2 - An improved process for preparation of lamotrigine intermediates - Google Patents [patents.google.com]
- 6. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 7. mansapublishers.com [mansapublishers.com]
Application Note: Catalytic Valorization of 3,4-Dichloroanisole
Executive Summary
3,4-Dichloroanisole (3,4-DCA) represents a robust halogenated aromatic scaffold often encountered as an intermediate in agrochemical synthesis (e.g., Linuron derivatives) or as a recalcitrant environmental contaminant. Its chemical stability, afforded by the electron-rich methoxy group and the deactivating chlorine atoms, presents a dichotomy: it is a stable building block for drug discovery but a challenging substrate for catalytic turnover.
This Application Note details three distinct catalytic workflows to valorize or remediate 3,4-DCA:
-
Site-Selective Cross-Coupling: Leveraging steric and electronic bias for C–C bond formation.
-
Catalytic Hydrodechlorination (HDCl): A high-efficiency remediation protocol using zeolite-confined palladium.
-
Selective Demethylation: A heterogeneous catalytic route to access 3,4-dichlorophenol without corrosive Lewis acids.
Chemical Logic & Reactivity Profile
To design effective protocols, one must understand the electronic landscape of the substrate.
-
Electronic Deactivation: The methoxy group (-OMe) is a strong electron-donating group (EDG) by resonance, increasing the electron density of the aromatic ring. This makes the C–Cl bonds less electrophilic and more difficult to activate via Pd(0) oxidative addition compared to electron-neutral aryl chlorides.
-
Regioselectivity (C3 vs. C4):
-
C4-Position (Para to OMe): Receives significant electron density via resonance (+M effect). It is the most electron-rich site, making the C4–Cl bond the least reactive toward oxidative addition.
-
C3-Position (Meta to OMe): Receives no resonance donation and is subject to inductive withdrawal (-I effect) from the oxygen. It is relatively electron-deficient compared to C4.
-
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Objective: Functionalization of the C3–Cl bond to generate biaryl scaffolds. Challenge: Overcoming the inertness of electron-rich aryl chlorides. Solution: Utilization of bulky, electron-rich Buchwald phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst Precursor: Pd_2(dba)_3 (1-2 mol%) or Pd(OAc)_2
-
Ligand: XPhos (2-4 mol%)
-
Base: K_3PO_4 (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Protocol
-
Inert Atmosphere Setup: Charge a reaction vial with 3,4-DCA (177 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), Pd_2(dba)_3 (9 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and K_3PO_4 (636 mg, 3.0 mmol).
-
Degassing: Seal the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80–100 °C for 12–24 hours.
-
Note: Monitor via GC-MS. If C4-coupling or bis-coupling is observed, lower temperature to 60 °C and reduce boronic acid to 1.0 equiv.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite, eluting with ethyl acetate. Wash the filtrate with brine, dry over Na_2SO_4, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Mechanism of Selectivity:
Caption: Catalytic cycle emphasizing the kinetic preference for oxidative addition at the electron-deficient C3 position.
Protocol B: High-Efficiency Hydrodechlorination (HDCl)
Objective: Complete dechlorination for environmental remediation or isotopic labeling (using D_2). Innovation: Use of Zeolite-Confined Palladium (ie-Pd@Y) . Conventional Pd/C often suffers from leaching or deactivation by HCl. Confining Pd nanoclusters within Zeolite Y micropores enhances stability and activity via the "confinement effect."
Materials
-
Catalyst: ie-Pd@Y (Prepared via ion exchange of NaY zeolite with [Pd(NH_3)_4]Cl_2, followed by calcination/reduction).
-
Reductant: H_2 gas (balloon pressure sufficient).
-
Solvent: Water or Ethanol/Water mixture.
-
Base: NaOH (to neutralize generated HCl).
Step-by-Step Protocol
-
Catalyst Preparation (Brief): Exchange NaY zeolite with aqueous [Pd(NH_3)_4]Cl_2 for 24h. Filter, dry, calcine at 500°C (air), then reduce at 300°C (H_2).
-
Reaction Setup: In a flask, dissolve 3,4-DCA (50 mg/L concentration for remediation study, or higher for synthesis) in water.
-
Catalyst Addition: Add ie-Pd@Y catalyst (0.5 g/L).
-
Hydrogenation: Bubble H_2 gas through the solution or stir under H_2 balloon at 25 °C .
-
Monitoring: Reaction is typically complete within 30–60 minutes .
-
Data Point: ie-Pd@Y achieves >95% removal of chloroanisoles in <30 mins, vastly outperforming impregnated Pd/Y (im-Pd/Y).
-
-
Recycling: The catalyst can be recovered via centrifugation and reused 5+ times with minimal activity loss.
Performance Comparison:
| Parameter | ie-Pd@Y (Confined) | im-Pd/Y (Impregnated) | Raney Ni |
|---|---|---|---|
| Pd Particle Size | ~1-2 nm (Uniform) | 5-10 nm (Aggregated) | N/A |
| Time to 95% Conv. | 30 min | >120 min | 60-180 min |
| Stability | High (Cage Protection) | Low (Leaching prone) | Moderate |
Protocol C: Selective Demethylation to 3,4-Dichlorophenol
Objective: Cleavage of the C(sp2)–O bond to access the phenol without dehalogenation. Challenge: Standard Lewis acids (BBr_3) generate stoichiometric waste. Standard hydrogenation catalysts (Pd/C) risk removing the Cl atoms before the methyl group. Solution: H_4Nb_2O_7-modified MoS_2 Catalyst . This system provides the necessary acidity for ether cleavage while the sulfide surface suppresses hydrogenolysis of the C–Cl bonds.
Step-by-Step Protocol
-
Catalyst Synthesis: Hydrothermal synthesis of MoS_2 in the presence of Niobium acid (H_4Nb_2O_7) precursors at 200°C.
-
Reactor Loading: Load 3,4-DCA and catalyst (10 wt% loading) into a high-pressure autoclave.
-
Conditions: Pressurize with H_2 (3.0 MPa) and heat to 270 °C .
-
Note: High temperature is required for ether cleavage on heterogeneous surfaces.
-
-
Reaction Time: 4 hours.
-
Result: >97% Conversion, >98% Selectivity for 3,4-Dichlorophenol.
Workflow Summary & Decision Matrix
Caption: Decision matrix for selecting the appropriate catalytic transformation based on end-goal requirements.
References
-
Hydrodechlorination Mechanism & Catalyst
- Title: Effective catalytic hydrodechlorination removal of chloroanisole odorants in water using palladium c
- Source: Chemosphere (2022).
-
URL:[Link]
-
Selective Demethylation
-
General Suzuki Coupling of Chlorides
-
Title: Suzuki-Miyaura Cross-Coupling Reaction (General Protocols & Ligand Selection).[5]
- Source: Fisher Scientific / TCI Chemicals.
-
-
Regioselectivity Principles
- Title: A Tutorial on Selectivity Determination in C(sp2)
- Source: PMC / NIH (2010).
-
URL:[Link]
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 4. C-H Functionalization [organic-chemistry.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. A Tutorial on Selectivity Determination in C(sp2)–H Oxidative Addition of Arenes by Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. mdpi.com [mdpi.com]
- 10. Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Note: High-Efficiency Extraction of 3,4-Dichloroanisole from Soil and Water Matrices
Abstract
This application note details a validated workflow for the trace-level extraction of 3,4-Dichloroanisole (3,4-DCA) from environmental matrices. 3,4-DCA, a lipophilic metabolite often associated with the degradation of phenylurea herbicides (e.g., Linuron, Diuron), presents unique analytical challenges due to its moderate volatility and potential for matrix binding. This guide moves beyond generic protocols, offering a targeted Solid Phase Extraction (SPE) method for aqueous samples and a modified QuEChERS protocol for soil, optimized for the compound's LogP of ~3.0.
Introduction & Physicochemical Context
Effective extraction requires aligning the solvent system with the target analyte's physicochemical properties. 3,4-DCA is a chlorinated ether with distinct hydrophobic characteristics.
Table 1: Physicochemical Profile of this compound
| Property | Value | Implication for Extraction |
| CAS Number | 36404-30-5 | Unique Identifier |
| Molecular Weight | 177.03 g/mol | Suitable for GC-MS analysis |
| LogP (Octanol/Water) | ~3.0 - 3.3 | Moderately lipophilic; requires non-polar elution or retention mechanisms. |
| Water Solubility | ~92 mg/L | Low; amenable to enrichment from water via SPE. |
| Boiling Point | 272°C | Semi-volatile; avoid aggressive evaporation steps (e.g., to dryness). |
Scientific Rationale: The LogP of 3.0 indicates that 3,4-DCA will partition strongly into organic matter in soil, necessitating an aggressive organic solvent for release. In water, its hydrophobicity makes it an ideal candidate for reversed-phase SPE using Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbents, which provide superior retention over standard C18 due to the compound's aromatic structure [1].
Protocol A: Water Samples (Solid Phase Extraction)
Objective: Enrichment of 3,4-DCA from surface, ground, or waste water.[1] Mechanism: Reversed-phase retention on a divinylbenzene-co-N-vinylpyrrolidone copolymer.
Materials
-
SPE Cartridge: Oasis HLB (200 mg, 6 mL) or equivalent polymeric sorbent.
-
Elution Solvent: Dichloromethane (DCM) : Methanol (90:10 v/v).
-
Wash Solvent: 5% Methanol in Reagent Water.
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Filter 500 mL of water sample through a 0.7 µm glass fiber filter to remove particulates.
-
Crucial Step: Adjust pH to < 2 using H₂SO₄. Reasoning: Acidification suppresses the ionization of any co-extracted acidic phenols, preventing them from competing for binding sites, although 3,4-DCA itself is neutral.
-
-
Conditioning:
-
Pass 5 mL Methanol (MeOH) through the cartridge.
-
Pass 5 mL Reagent Water. Do not let the sorbent dry.
-
-
Loading:
-
Load the 500 mL sample at a flow rate of 5–10 mL/min.
-
Note: Fast loading can cause breakthrough; maintain vacuum pressure < 10 inHg.
-
-
Washing:
-
Wash with 5 mL of 5% MeOH in water.
-
Dry the cartridge under high vacuum for 20 minutes. Critical: Residual water impedes the elution of lipophilic compounds into non-polar solvents like DCM.
-
-
Elution:
-
Elute with 2 x 3 mL of DCM:MeOH (90:10).
-
Collect eluate in a borosilicate glass tube.
-
-
Concentration:
-
Evaporate to 1 mL under a gentle stream of Nitrogen at 35°C.
-
Warning: Do not evaporate to dryness due to 3,4-DCA volatility.
-
Visualization: SPE Workflow
Figure 1: Optimized SPE workflow for 3,4-DCA using Polymeric HLB sorbent.
Protocol B: Soil Samples (Modified QuEChERS)
Objective: Extraction from complex soil matrices (clay, loam, sandy). Mechanism: Liquid-Solid extraction followed by Dispersive Solid Phase Extraction (d-SPE) cleanup. Modification: Use of Ethyl Acetate is preferred over Acetonitrile for chlorinated pollutants to reduce co-extraction of polar soil components [2].
Materials
-
Salts: Anhydrous MgSO₄ (4 g), NaCl (1 g).
-
d-SPE Cleanup: 150 mg MgSO₄ + 50 mg PSA (Primary Secondary Amine) + 50 mg C18.
Step-by-Step Workflow
-
Sample Weighing:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 5 mL of reagent water and vortex for 1 min to hydrate the pores. Reasoning: Hydration exposes the pores, allowing the solvent to access bound analytes.
-
-
Extraction:
-
Add 10 mL of Ethyl Acetate.
-
Add Internal Standard (e.g., 3,4-Dichloroaniline or deuterated equivalent).
-
Shake vigorously (mechanical shaker) for 10 min.
-
-
Partitioning:
-
Add QuEChERS salts (4 g MgSO₄, 1 g NaCl).
-
Shake immediately and vigorously for 1 min to prevent MgSO₄ agglomeration.
-
Centrifuge at 4000 rpm for 5 min.
-
-
Cleanup (d-SPE):
-
Transfer 1 mL of the supernatant (upper organic layer) to a d-SPE tube containing PSA/C18/MgSO₄.
-
Mechanism:[4] PSA removes humic acids and sugars; C18 removes long-chain lipids; MgSO₄ removes residual water.
-
Vortex for 30 sec and centrifuge at 4000 rpm for 1 min.
-
-
Final Prep:
-
Transfer supernatant to a GC vial.
-
Inject directly or concentrate if ultra-trace sensitivity is required.
-
Visualization: Soil Extraction Workflow
Figure 2: Modified QuEChERS workflow utilizing Ethyl Acetate for enhanced recovery of chlorinated species.
Instrumental Analysis (GC-MS)[5][6]
System: Gas Chromatography coupled with Single Quadrupole Mass Spectrometry (GC-MS).[5] Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.
Table 2: GC-MS Operating Parameters
| Parameter | Setting | Notes |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |
| Inlet Temp | 250°C | Splitless mode (1 min purge). |
| Oven Program | 60°C (1 min) -> 20°C/min -> 180°C -> 5°C/min -> 280°C (hold 3 min) | Slow ramp mid-run separates 3,4-DCA from other chloroanisole isomers. |
| Transfer Line | 280°C | Prevent condensation. |
| Ion Source | EI (70 eV), 230°C | Standard electron ionization. |
| Acquisition | SIM Mode | Selected Ion Monitoring for max sensitivity. |
SIM Parameters for 3,4-DCA:
-
Target Ion (Quant): m/z 176
-
Qualifier Ions: m/z 161 (M - CH₃), m/z 133 (M - C₂H₃O)
-
Note: The molecular ion cluster at 176/178 (due to ³⁵Cl/³⁷Cl isotopes) provides a characteristic signature for confirmation.
Quality Control & Troubleshooting
Validation Criteria (Self-Validating System)
To ensure the protocol is working:
-
Surrogate Recovery: Spike samples with 2,4,6-Tribromoanisole prior to extraction. Recovery must be 70–120%.
-
Internal Standard: Add Phenanthrene-d10 or 3,4-Dichloroaniline to the final vial to correct for injection variability.
Troubleshooting Guide
-
Low Recovery:
-
Cause: Evaporation step was too aggressive.
-
Fix: Stop evaporation at 0.5–1.0 mL; do not blow to dryness.
-
-
High Background/Noise in Soil:
-
Cause: Humic acid carryover.
-
Fix: Increase PSA amount in d-SPE step to 100 mg.
-
-
Emulsions in SPE:
-
Cause: High particulate load in water.
-
Fix: Use a glass wool plug above the SPE frit or centrifuge sample before loading.
-
References
-
Environmental Protection Agency (EPA). (2017). Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC.[6] [Link]
-
Pinto, C. G., et al. (2010). Simplified QuEChERS approach for the extraction of chlorinated compounds from soil samples.[2][3] Talanta, 81(1-2), 385-391. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11119, 2,4-Dichloroanisole (Analogous Physicochemical Data).[Link]
Sources
- 1. Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simplified QuEChERS approach for the extraction of chlorinated compounds from soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agcrops.osu.edu [agcrops.osu.edu]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Safe Handling and Disposal of 3,4-Dichloroanisole Waste
Introduction: Understanding the Hazard Profile of 3,4-Dichloroanisole
This compound (CAS No. 553-82-2) is a halogenated aromatic hydrocarbon, a class of compounds often utilized as intermediates in the synthesis of pharmaceuticals, herbicides, and other complex organic molecules. Its structure, featuring a chlorinated benzene ring, confers both its utility and its significant potential for toxicity and environmental persistence. Halogenated organic compounds are noted for their potential environmental persistence and can be toxic if ingested, inhaled, or absorbed through the skin.[1] Therefore, a comprehensive understanding of its hazard profile is not merely a regulatory formality but the foundational principle for ensuring the safety of laboratory personnel and environmental stewardship.
Chlorinated aromatic compounds are recognized as a group with potential for significant health and environmental impacts.[2][3] They can be persistent in the environment and may bioaccumulate.[3] The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established stringent regulations for the handling and disposal of hazardous wastes, including those containing halogenated organic compounds.[4][5] This protocol is designed to provide researchers, scientists, and drug development professionals with a self-validating system for the safe handling and disposal of this compound waste, grounded in established safety principles and regulatory compliance.
Physicochemical and Toxicological Data Summary
While specific toxicological data for this compound is not as extensively documented as some related compounds, data from analogous structures like 3,4-dichloroaniline provide a strong basis for a cautious approach. The hazards are presumed to be similar, involving acute toxicity, skin and eye irritation, and significant aquatic toxicity.[6][7]
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 553-82-2 | - |
| Molecular Formula | C₇H₆Cl₂O | [8] |
| Molecular Weight | 177.03 g/mol | [8] |
| Appearance | Varies; often a solid or liquid | - |
| Primary Hazards | Assumed similar to 3,4-dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[6][7] Causes serious eye damage.[7] Very toxic to aquatic life with long-lasting effects.[6][7] | [6][7] |
| Exposure Routes | Inhalation, Ingestion, Skin/Eye Contact | [1] |
| Environmental Fate | Halogenated aromatics are often persistent and can bioaccumulate.[1][3] | [1][3] |
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling is a multi-layered approach to risk mitigation, starting with engineering controls and supplemented by appropriate PPE. This hierarchy of controls is a fundamental concept in occupational safety.[4]
Engineering Controls
All procedures involving the handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[9][10] The fume hood provides primary containment, protecting the user from inhaling potentially harmful vapors or dusts. The ventilation system should be regularly monitored to ensure it is functioning to specification.
Personal Protective Equipment (PPE)
Selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.[11] The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to provide robust protection against splashes.[12][13] Standard safety glasses are insufficient.
-
Hand Protection: Double-gloving with chemical-resistant gloves is required. An inner nitrile glove can be worn for dexterity, with a more robust outer glove such as Viton® or a laminate film glove providing superior chemical resistance.[10][13] Gloves must be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected.[14]
-
Body Protection: A chemical-resistant lab coat, fully fastened, is required. For procedures with a higher risk of splashing or for spill cleanup, chemical-resistant aprons or coveralls should be used.[1][11]
-
Respiratory Protection: When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required. However, in the event of a ventilation failure or a major spill, a full-face respirator with cartridges appropriate for organic vapors and acid gases (e.g., chlorine) must be available and personnel must be fit-tested and trained in its use.[11]
Protocol for Routine Handling and Waste Generation
This protocol outlines the standard workflow for using this compound and segregating the resulting waste.
-
Preparation: Before beginning work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in Section 2.2. Assemble all necessary equipment and reagents.
-
Aliquotting: Transfer the required amount of this compound. If it is a solid, use a spatula and weighing paper. If it is a liquid, use a calibrated pipette or syringe. Perform all transfers over a disposable absorbent bench liner to contain any minor drips.
-
Reaction/Use: Add the compound to the reaction vessel or experimental system within the fume hood.
-
Waste Segregation (At the Source): This is a critical step to ensure proper disposal.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., weighing paper, pipette tips, gloves, absorbent pads) must be placed into a designated, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste".[15]
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound must be collected in a designated, sealed, and compatible hazardous waste container labeled "Halogenated Organic Liquid Waste".[10] Do not mix with non-halogenated waste streams.
-
-
Decontamination: Thoroughly decontaminate any reusable glassware or equipment that came into contact with the compound. The rinsate from this cleaning process must also be collected as halogenated liquid waste.
-
End of Work: Securely close all waste containers. Wipe down the work area within the fume hood with an appropriate solvent (collecting the wipe as solid hazardous waste). Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the halogenated solid waste container. Wash hands and arms thoroughly with soap and water.
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. The response procedure depends on the scale of the spill.[16][17]
Minor Spill (Contained within a fume hood)
-
Alert Personnel: Immediately alert others in the immediate vicinity.
-
Containment: If safe to do so, use a spill kit with a non-combustible absorbent material like sand, earth, or vermiculite to dike the spill and prevent it from spreading.[18][19]
-
Cleanup: Wearing the full PPE described in Section 2.2, carefully apply absorbent material over the spill, working from the outside in.
-
Collection: Once the liquid is fully absorbed, use spark-proof tools to scoop the contaminated absorbent material into the designated "Halogenated Organic Solid Waste" container.[17]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[18]
-
Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Major Spill (Outside of a fume hood, or large volume)
-
EVACUATE: Immediately evacuate all personnel from the affected area.
-
ALERT: Activate the nearest fire alarm to initiate a building-wide evacuation and call emergency services (911) and the institutional EHS emergency number.[9] Report the identity of the spilled chemical.
-
ISOLATE: Close the doors to the laboratory to contain the vapors. Do not re-enter the area.
-
ASSIST: Provide emergency responders with the Safety Data Sheet (SDS) for this compound (or a suitable analogue like 3,4-dichloroaniline) and any other relevant information.[6] Only trained emergency personnel should manage a major spill cleanup.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Waste Containerization and Final Disposal Protocol
Proper management of the final waste container is essential for regulatory compliance and safe transport.[20]
Waste Characterization
Waste containing this compound is classified as hazardous waste. It likely falls under EPA hazardous waste codes for discarded commercial chemical products (U-listed wastes if unused) or as a toxic waste (D-listed) if it exhibits toxicity characteristics. Specifically, wastes from the production of chlorinated aromatic hydrocarbons may carry an F-listed code (e.g., F024).[21] Always consult with your institution's EHS department for precise waste code assignment.
Containerization and Labeling
-
Container Selection: Use only compatible, leak-proof containers provided or approved by your EHS department.[15] Ensure containers have secure, tight-fitting lids.
-
Labeling: All containers must be labeled with a "HAZARDOUS WASTE" tag as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound Waste" and any other chemical constituents.
-
The hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date.
-
The name of the principal investigator and laboratory location.
-
-
Storage: Store sealed waste containers in a designated and properly signed Satellite Accumulation Area (SAA) within or near the laboratory. The SAA must be under the control of the laboratory personnel and away from drains or sources of ignition.[10] Keep containers closed at all times except when adding waste.
Final Disposal
-
Arrange Pickup: Once a waste container is full, or if it has been in accumulation for the maximum time allowed by institutional policy (typically 90-180 days), contact your EHS department or licensed hazardous waste contractor to schedule a pickup.[10][20]
-
Treatment Method: The required and most effective disposal method for halogenated organic waste is high-temperature incineration in a permitted hazardous waste incinerator.[10][22] This process ensures the complete destruction of the organic compound and allows for the scrubbing of acidic gases (like HCl) that are generated during combustion.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound waste down the drain.[23] This is a violation of EPA regulations and poses a severe threat to aquatic ecosystems.
-
DO NOT dispose of this waste in the regular trash.
-
DO NOT allow the waste to evaporate in the fume hood as a means of disposal.
-
References
- STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.).
- CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
- 3,4-dichloroaniline - personal protective equipemn recommendations?. (2018). ResearchGate.
- How to Clean Up a Chemical Spill. (n.d.). Chem Klean.
- SAFETY DATA SHEET - 3,4-Dichloroaniline. (2025). Sigma-Aldrich.
- Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
- Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY.
- SAFETY DATA SHEET - 3,4-Dichloroaniline. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 2,3-Dichloroanisole. (2025). Thermo Fisher Scientific.
- Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration.
- 3,4-DICHLORO ANILINE MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products.
- Degradation of aqueous 3,4-dichloroaniline by a novel dielectric barrier discharge plasma reactor. (2014). PubMed.
- 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). Occupational Safety and Health Administration.
- SAFETY DATA SHEET - 4-Chloroanisole. (2025). Sigma-Aldrich.
- Personal Protective Equipment Guidance. (2012). Dow Corporate.
- Biodegradation and removal of 3,4-dichloroaniline by Chlorella pyrenoidosa based on liquid chromatography-electrospray ionization-mass spectrometry. (2013). PubMed.
- The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. (2023). PMC.
- (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. (2003). ResearchGate.
- 40 CFR § 721.10259 - Halogenated aromatic hydrocarbon (generic). (n.d.). Legal Information Institute, Cornell Law School.
- INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS. VOL 2. 2ND REVISED ED. PP 1309-1313. (1962). Regulations.gov.
- The Degradation of 3,4-Dichloroaniline by Pseudomonas fluorescens Strain 26-K. (2025).
- Volatile organic compound. (n.d.). Wikipedia.
- EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
- Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration.
- Code of Federal Regulations Title 40. Protection of Environment 40 CFR Pt. 261, App. IX. (n.d.).
- Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency.
- Waste, Chemical, and Cleanup Enforcement. (2025). US Environmental Protection Agency.
- Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). US Environmental Protection Agency.
- The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
- Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene. (n.d.). Benchchem.
- Proper Disposal of 3,5-Diiodosalicylic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- Navigating the Safe Disposal of 6,7-dichloro-2,3-dihydro-1H-indole: A Procedural Guide. (n.d.). Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 3. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 12. pppmag.com [pppmag.com]
- 13. corporate.dow.com [corporate.dow.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. ccny.cuny.edu [ccny.cuny.edu]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 19. chemkleancorp.com [chemkleancorp.com]
- 20. epa.gov [epa.gov]
- 21. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 23. nems.nih.gov [nems.nih.gov]
Troubleshooting & Optimization
improving yield in 3,4-Dichloroanisole synthesis
Technical Support Center: 3,4-Dichloroanisole Synthesis Optimization
Executive Summary
This compound (3,4-DCA) is a critical intermediate in the synthesis of herbicides (e.g., Linuron, Diuron) and various pharmaceutical agents. While the theoretical synthesis via O-methylation of 3,4-dichlorophenol is straightforward, practical yields often fluctuate due to incomplete conversion, competitive hydrolysis of the methylating agent, or C-alkylation side reactions.
This guide provides a validated, high-fidelity protocol based on the Williamson Ether Synthesis , optimized for regioselectivity and yield (>90%). It includes troubleshooting workflows and advanced Phase Transfer Catalysis (PTC) methods for scalability.
Core Protocol: Optimized Williamson Ether Synthesis
Objective: Maximize O-methylation while suppressing hydrolysis and C-alkylation.
Reaction Mechanism & Pathway
The reaction proceeds via an SN2 mechanism.[1][2][3] The phenol is deprotonated by a base to form a phenoxide anion, which then attacks the methylating agent.
Figure 1: Reaction pathway showing the competition between the desired SN2 O-methylation and parasitic side reactions.
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Substrate | 3,4-Dichlorophenol (1.0 eq) | Purity >98% is critical to avoid azo-impurities. |
| Solvent | Acetone (Reagent Grade) | Polar aprotic; solubilizes reagents but moderates base strength to prevent C-alkylation [1]. |
| Base | Potassium Carbonate ( | Anhydrous/Micronized. Milder than NaOH; reduces hydrolysis of methylating agent [4]. |
| Reagent | Dimethyl Sulfate (DMS) (1.2 eq) | Alternative: Methyl Iodide (MeI). DMS is cheaper for scale; MeI is cleaner for lab use. |
| Temperature | Reflux (56°C) | Sufficient activation energy for SN2 without promoting degradation. |
| Time | 4–6 Hours | Monitor via TLC/HPLC. |
Step-by-Step Protocol:
-
Dissolution: Charge a 3-neck flask with 3,4-dichlorophenol (1.0 eq) and Acetone (5-10 volumes). Stir until dissolved.
-
Deprotonation: Add anhydrous
(1.5 eq). The mixture will become a slurry. Stir for 30 mins at room temperature (RT) to generate the phenoxide anion. -
Addition: Add Dimethyl Sulfate (1.2 eq) dropwise over 20 minutes. Caution: Exothermic.
-
Reaction: Heat to reflux (approx. 56°C) for 4–6 hours.
-
Quench: Cool to RT. Add water (equal volume) and stir for 30 mins to destroy excess DMS.
-
Isolation: Filter off inorganic salts. Extract the filtrate with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over
and concentrate.
Troubleshooting Center (FAQ)
Q1: My yield is stuck at ~70%, and I see unreacted starting material (phenol).
-
Diagnosis: Incomplete conversion is usually due to "Base Caking" or "Reagent Hydrolysis."
-
Solution:
-
Grind the Base: Use micronized
. Large granules have low surface area. -
Moisture Control: If your acetone is "wet," the water will hydrolyze the DMS/MeI before it reacts with the phenol. Dry your solvent or add 4A molecular sieves.
-
Stoichiometry: Increase DMS/MeI to 1.3–1.5 eq.
-
Q2: I am seeing a new impurity spot just above the product on TLC.
-
Diagnosis: Likely C-Alkylation (methylation on the ring carbon) or dimerization. This happens if the reaction is too energetic or the base is too strong (e.g., using NaH or NaOH in DMF).
-
Solution: Switch to a milder base (
) and a lower boiling solvent (Acetone instead of DMF). Ensure temperature does not exceed 60°C.
Q3: The product has a yellow/orange tint.
-
Diagnosis: Presence of 3,3',4,4'-tetrachloroazobenzene .[4][5] This is not a byproduct of methylation but a carryover impurity from the synthesis of the 3,4-dichlorophenol precursor (often made from 3,4-dichloroaniline) [2].
-
Solution: This is hard to remove. You must purify the starting material (3,4-dichlorophenol) via recrystallization before starting the methylation.
Q4: I have heavy emulsions during the workup.
-
Diagnosis: Presence of phenolate salts acting as surfactants.
-
Solution: Acidify the aqueous quench layer to pH 2-3 using dilute HCl before extraction. This protonates any remaining phenol, breaking the emulsion.
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing yield and purity issues in 3,4-DCA synthesis.
Advanced Optimization: Phase Transfer Catalysis (PTC)
For researchers scaling up (>100g) or seeking "Green Chemistry" alternatives to DMF/Acetone, Phase Transfer Catalysis is the superior method [3].
Mechanism: A quaternary ammonium salt (catalyst) transports the phenoxide anion from the aqueous phase into the organic phase where the reaction occurs.
PTC Protocol:
-
Solvent System: Toluene (Organic) + Water (Aqueous).
-
Base: 30% NaOH (Aqueous).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (1-3 mol%).
-
Procedure:
-
Dissolve 3,4-dichlorophenol in Toluene.
-
Add TBAB and 30% NaOH.
-
Add Methylating agent. Heat to 50-60°C.
-
Advantage: Rapid separation of layers; no solvent distillation required; higher volumetric productivity.
-
| Metric | Acetone/ | Toluene/NaOH/TBAB (PTC) |
| Yield | 85–92% | 94–98% |
| Reaction Time | 4–6 Hours | 2–3 Hours |
| Atom Economy | Moderate (Salt waste) | High (Aqueous waste easily treated) |
| Scalability | Good | Excellent |
References
-
Williamson, A. W. (1850).[1] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).
-
PubChem. "3,4-Dichloroaniline | Impurities and Safety Data." (Accessed 2023).
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199.
-
Organic Syntheses. "General procedures for O-Alkylation of Phenols." Org.[1] Synth. Coll. Vol. 1, p. 58.
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 3,4-Dichloroanisole
Welcome to the technical support center for the synthesis of 3,4-dichloroanisole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side product formations encountered during this synthesis. Achieving high purity is critical for downstream applications, and understanding the origin of impurities is the first step toward optimizing your reaction and purification protocols.
This document provides a structured approach to identifying, minimizing, and eliminating common side products through a series of frequently asked questions and detailed troubleshooting guides.
Overview of Synthetic Pathways & Impurity Formation
The synthesis of this compound is typically approached via two primary routes:
-
Electrophilic Chlorination of 4-Chloroanisole: This route involves the direct chlorination of the aromatic ring. The methoxy group (-OCH₃) is an activating, ortho, para-directing group, while the existing chlorine atom is a deactivating, ortho, para-director. This interplay of directing effects is the primary source of isomeric impurities.
-
Williamson Ether Synthesis from 3,4-Dichlorophenol: This method involves the methylation of the corresponding phenol. It is generally a more regioselective route, but can be complicated by incomplete reaction or side reactions related to the methylating agent and base used.
Regardless of the route, side products can arise from lack of regioselectivity, over-reaction, or degradation of the product. The following diagram and table summarize the main pathways and potential impurities.
Diagram: Synthetic Pathways and Side Product Formation
Caption: Key synthetic routes to this compound and common side product pathways.
Table 1: At-a-Glance Impurity Troubleshooting
| Impurity Class | Common Cause(s) | Key Analytical Signature(s) | Primary Control Strategy |
| Isomeric Dichloroanisoles | Poor regioselectivity in chlorination | Multiple closely-eluting peaks in GC-MS with identical mass fragments.[1][2] | Optimize catalyst, temperature, and solvent for electrophilic substitution. |
| 3,4-Dichlorophenol | Incomplete methylation; Demethylation of product. | Broad singlet in ¹H NMR (phenolic -OH); Acidic nature; M-15 peak in MS. | Ensure complete methylation; Avoid harsh acidic/Lewis acidic conditions.[3][4] |
| Trichloroanisoles | Use of excess chlorinating agent; Poor reaction monitoring. | Molecular ion peak in MS is ~35.5 amu higher than the product.[1] | Use stoichiometric amounts of chlorinating agent; Monitor reaction progress by GC or TLC. |
| Unreacted Starting Material | Insufficient reaction time or temperature; Inefficient reagents. | GC or TLC spot corresponding to the starting material standard.[5][6] | Increase reaction time/temperature; Ensure reagent purity and stoichiometry. |
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues encountered during synthesis and purification in a practical question-and-answer format.
Issue 1: Isomeric Impurities (e.g., 2,3- and 2,5-Dichloroanisole)
Q: My GC-MS analysis shows several peaks with the same mass-to-charge ratio as my product. Why is this happening and how can I fix it?
A: You are likely forming isomeric dichloroanisoles due to a lack of regioselectivity during the electrophilic chlorination of 4-chloroanisole.
-
Causality Explained: The methoxy group (-OCH₃) on your starting material, 4-chloroanisole, is a strong activating ortho, para-directing group. The existing chlorine at position 4 blocks the para position. Therefore, the incoming electrophile (Cl⁺) is directed primarily to the ortho positions (2 and 6). The chlorine atom itself is a deactivating but ortho, para-director. The desired product, this compound, arises from chlorination at position 3, which is ortho to the 4-chloro substituent. However, substitution can also occur at position 2, leading to 2,5-dichloroanisole, or at other positions depending on the reaction conditions and catalyst used.[7] The formation of these isomers is a common problem in electrophilic aromatic substitutions with multiple directing groups.
Troubleshooting Protocol: Minimizing Isomer Formation
Objective: To improve the regioselectivity of the chlorination reaction to favor the 3,4-isomer.
Methodology:
-
Catalyst Selection: The choice of Lewis acid catalyst is critical. Experiment with milder catalysts. While strong catalysts like AlCl₃ or FeCl₃ are effective, they can reduce selectivity. Consider using I₂ or zeolites, which can offer higher selectivity for certain substrates.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C and slowly warm if necessary. Lower temperatures often enhance selectivity by favoring the thermodynamically more stable product and reducing the rate of competing side reactions.
-
Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Run small-scale test reactions in a range of solvents, such as dichloromethane (DCM), carbon tetrachloride (now largely replaced by other non-polar solvents for safety reasons), or nitromethane, to find the optimal medium for your substrate-catalyst system.
-
Slow Addition of Chlorinating Agent: Add the chlorinating agent (e.g., a solution of Cl₂ in a solvent, or sulfuryl chloride) dropwise over a prolonged period. This maintains a low concentration of the electrophile in the reaction mixture, which can significantly suppress the formation of both isomeric and over-chlorinated byproducts.
-
Reaction Monitoring: Closely monitor the reaction progress every 15-30 minutes using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further isomerization or over-chlorination.
Purification of Isomers: If isomer formation is unavoidable, purification can be challenging due to their similar physical properties.
-
Fractional Distillation: If boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Preparative Chromatography: For high purity, column chromatography on silica gel is the most reliable method.[8][9] A non-polar eluent system (e.g., hexane/ethyl acetate or hexane/DCM) is typically required.
Issue 2: Phenolic Impurities (3,4-Dichlorophenol)
Q: My final product is showing an acidic character, and the ¹H NMR spectrum has a broad, exchangeable peak. What is this impurity?
A: This strongly indicates the presence of 3,4-dichlorophenol, which can arise from two main sources: demethylation of your anisole product or an incomplete methylation reaction.
-
Causality Explained: The methyl ether of an anisole can be cleaved under harsh conditions, particularly in the presence of strong Lewis acids (often used as catalysts in chlorination) or mineral acids at elevated temperatures.[3][4] This process, known as demethylation, regenerates the corresponding phenol. Alternatively, if you are synthesizing via the Williamson ether route, an incomplete reaction will leave unreacted 3,4-dichlorophenol starting material in your product mixture.
Troubleshooting Protocol: Preventing Demethylation & Removing Phenolic Impurities
Objective: To prevent the formation of 3,4-dichlorophenol and efficiently remove it if present.
Methodology for Prevention (During Chlorination):
-
Use Milder Conditions: Avoid excessively strong Lewis acids or high temperatures, which are known to promote ether cleavage.
-
Careful Work-up: During the aqueous work-up, avoid prolonged contact with strong acids. Neutralize the reaction mixture promptly but carefully after quenching.
Protocol for Removal (Purification):
This impurity is easily removed by exploiting its acidic nature.
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.
-
Base Extraction: Transfer the solution to a separatory funnel and wash it 2-3 times with a 5-10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The acidic 3,4-dichlorophenol will be deprotonated to form the water-soluble sodium or potassium 3,4-dichlorophenoxide salt, which will partition into the aqueous layer.
-
Self-Validation: You can test the aqueous layer with a pH strip to ensure it is basic.
-
-
Water Wash: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
-
Confirmation: Run a TLC or GC of the purified product against a standard of 3,4-dichlorophenol to confirm its absence.
-
Issue 3: Over-Chlorination (Trichloroanisoles)
Q: My mass spectrometry results show a molecular ion peak that is about 34-36 m/z units higher than my expected product. What could this be?
A: This is a classic sign of over-chlorination, resulting in the formation of trichloroanisole isomers.
-
Causality Explained: The desired product, this compound, still possesses activated positions on the aromatic ring and can undergo a subsequent, albeit slower, chlorination reaction if a sufficient concentration of the electrophile is present. This leads to the incorporation of a third chlorine atom, increasing the molecular weight by approximately 35.5 amu (the mass of a chlorine atom).
Troubleshooting Protocol: Controlling Reaction Stoichiometry
Objective: To prevent the formation of polychlorinated byproducts.
Methodology:
-
Precise Stoichiometry: Use a precise stoichiometry of the chlorinating agent. A slight sub-stoichiometric amount (e.g., 0.95-0.98 equivalents) is often preferable to using an excess, as it ensures the starting material is the limiting reagent, leaving little chlorinating agent to react with the product.
-
Controlled Addition: As with preventing isomers, add the chlorinating agent slowly and in a controlled manner to avoid localized areas of high concentration.
-
Dilution: Running the reaction at a lower concentration (i.e., in a larger volume of solvent) can also help to disfavor the bimolecular reaction between the product and the chlorinating agent.
-
Vigilant Monitoring: This is the most critical step. Monitor the disappearance of the starting material (4-chloroanisole) by GC or TLC. The reaction should be stopped immediately once the starting material is no longer detected.
Purification: Trichloroanisoles are often difficult to separate from the desired product by extraction or simple distillation. Careful column chromatography is typically the most effective method for removal.[10]
References
- Google Patents. (n.d.). Process for preparing 3, 4 dichloroaniline.
-
National Center for Biotechnology Information. (n.d.). 3,4-Dichlorophenol. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Separation of 3,4-dichloroaniline.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Selective functionalisation. Part 6. The chlorination of phenol in micellar solution. RSC Publishing. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2,3-dichloroanisole.
-
RSC Publishing. (n.d.). Efficient demethylation of aromatic methyl ethers with HCl in water. Retrieved from [Link]
-
RSC Publishing. (n.d.). Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst. Catalysis Science & Technology. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-CHLOROPHENOXYMETHYL CHLORIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Step Preparation of Some 3-Substituted Anisoles. Retrieved from [Link]
-
PubMed. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Retrieved from [Link]
-
PubMed. (2013). 2,4-Dichlorophenol induces global DNA hypermethylation through the increase of S-adenosylmethionine and the upregulation of DNMTs mRNA in the liver of goldfish Carassius auratus. Retrieved from [Link]
-
ACS Publications. (n.d.). Electron-transfer-induced reductive demethoxylation of anisole: evidence for cleavage of a radical anion. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic dechlorination of aromatic chlorides using Grignard reagents in the presence of (C5H5)2TiCl2. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,4-Dichlorophenol induces global DNA hypermethylation through the increase of S-adenosylmethionine and the upregulation of DNMTs mRNA in the liver of goldfish Carassius auratus | Request PDF. Retrieved from [Link]
-
Agilent. (n.d.). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications. Retrieved from [Link]
-
Australian Government Department of Health. (2022). Phenol, 2,4-dichloro- - Evaluation statement. Retrieved from [Link]
-
OSTI.gov. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. Retrieved from [Link]
-
MDPI. (n.d.). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS spectra of control and treated anisole samples. Retrieved from [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
PubMed. (2019). 2,4-Dichlorophenol induced feminization of zebrafish by down-regulating male-related genes through DNA methylation. Retrieved from [Link]
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Retrieved from [Link]
Sources
- 1. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient demethylation of aromatic methyl ethers with HCl in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. 4-Chloroanisole 99 623-12-1 [sigmaaldrich.com]
- 6. guidechem.com [guidechem.com]
- 7. Selective functionalisation. Part 6. The chlorination of phenol in micellar solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. osti.gov [osti.gov]
optimizing GC-MS parameters for 3,4-Dichloroanisole detection
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3,4-Dichloroanisole. This guide is structured to provide researchers, scientists, and drug development professionals with expert-driven, actionable solutions to common challenges encountered during method development, optimization, and routine analysis. Our focus is on explaining the causality behind experimental choices to empower you to build robust, self-validating analytical systems.
Frequently Asked Questions (FAQs): Method Development & Optimization
This section addresses foundational questions regarding the setup of a reliable GC-MS method for this compound.
Q1: What is the optimal GC capillary column for analyzing this compound?
A1: The choice of a GC column is the most critical factor in achieving a good chromatographic separation.[1] For this compound, a non-polar or mid-polarity stationary phase is recommended.
-
Expertise & Experience: this compound is a semi-volatile compound with moderate polarity. A stationary phase that has a similar polarity will provide better retention and resolution.[2] A low-polarity phase, such as one composed of 5% phenyl and 95% dimethylpolysiloxane, offers excellent performance. This type of phase separates compounds primarily based on their boiling points and provides robust, reproducible results for haloanisoles.[3]
-
Trustworthiness: Using a well-characterized, common stationary phase like a DB-5ms or equivalent ensures method transferability and leverages a vast body of existing applications. These columns are known for their low bleed characteristics, which is crucial for achieving low detection limits in MS analysis.[4]
Table 1: Recommended GC Column Specifications for this compound Analysis
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | Optimal selectivity for haloanisoles; separates based on boiling point and minor polarity differences. |
| Length | 30 m | Provides excellent resolving power for complex matrices without excessively long run times.[4] |
| Internal Diameter (ID) | 0.25 mm | Offers a good balance between sample loading capacity and high separation efficiency, ideal for MS interfacing.[5] |
| Film Thickness | 0.25 µm | Standard thickness suitable for semi-volatile compounds, ensuring good peak shape without excessive retention. |
Q2: What are the key Mass Spectrometry (MS) parameters for sensitive detection of this compound?
A2: Optimizing the mass spectrometer settings is paramount for achieving the required sensitivity and selectivity, especially at trace levels.
-
Ionization Mode: Electron Ionization (EI) is the standard and most effective method for this compound.[6] It is a "hard" ionization technique that creates reproducible fragmentation patterns, which are excellent for structural confirmation and library matching. A standard electron energy of 70 eV should be used, as this provides stable fragmentation patterns and is the standard for spectral libraries.[7]
-
Acquisition Mode: For initial method development, run in Full Scan mode to confirm the mass spectrum of this compound. For high-sensitivity quantitative analysis, Selected Ion Monitoring (SIM) mode is superior. By monitoring only specific ions, the dwell time on each ion is increased, significantly improving the signal-to-noise ratio. For even greater selectivity in complex matrices, a triple quadrupole instrument in Selected Reaction Monitoring (SRM) mode can be used.[8][9]
-
Quantifier and Qualifier Ions: Based on the NIST Mass Spectrum for this compound, the following ions should be used.[10][11] The molecular ion (m/z 176) is abundant and shows the characteristic isotopic pattern for two chlorine atoms, making it an excellent choice for the quantifier ion.
-
Quantifier Ion: m/z 176 (Molecular Ion, M+)
-
Qualifier Ion 1: m/z 161 (Loss of -CH3)
-
Qualifier Ion 2: m/z 178 (M+2 isotope peak)
-
-
Trustworthiness: The presence of qualifier ions at the correct retention time and in the correct abundance ratio relative to the quantifier ion provides a high degree of confidence in analyte identification. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) results in a predictable pattern for the molecular ion cluster (m/z 176, 178, 180), which is a powerful confirmation tool.[12]
Q3: How should I prepare my standards and samples for analysis?
A3: Proper sample preparation is essential for accurate and reproducible results.
-
Solvents: Use high-purity, volatile organic solvents such as hexane, dichloromethane, or ethyl acetate.[13] Avoid aqueous solutions, as they are incompatible with standard GC-MS systems.
-
Concentration: For initial instrument setup, a standard concentration of approximately 1-10 µg/mL (ppm) is recommended. This allows for optimization of the injection parameters and chromatographic conditions. For trace analysis, lower concentrations will be required.[13]
-
Sample Preparation Technique: For liquid samples like water or wine, headspace solid-phase microextraction (HS-SPME) is a highly effective technique for extracting and concentrating haloanisoles.[3][14] It minimizes matrix interference and improves detection limits.[8] For solid samples, a solvent extraction followed by cleanup may be necessary.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Q4: My this compound peak is tailing. What are the likely causes and how do I fix it?
A4: Peak tailing is a common issue that compromises resolution and integration accuracy. It is typically caused by active sites in the sample flow path or column overloading.
-
Causality: Active sites are locations in the injector, column, or transfer line that can interact with the analyte through unwanted chemical mechanisms (e.g., hydrogen bonding). This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
-
Troubleshooting Steps:
-
Check the Inlet Liner: The glass liner in the GC inlet is the most common source of activity. Deactivated liners are essential. If tailing appears, replace the liner with a new, deactivated one.[15]
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Trim the first 0.5-1 meter of the column to remove the contaminated section.[15]
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.[16] Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, column overload was the issue.
-
System Leaks: Small leaks in the system can cause peak tailing. Perform a leak check, paying close attention to the column fittings at the inlet and detector.[17]
-
Q5: I have low sensitivity and can't detect my analyte at the required levels. How can I improve my signal?
A5: Low sensitivity is a critical issue in trace analysis. A systematic approach is needed to identify the bottleneck.
-
Causality: The final signal is a product of sample introduction, chromatographic focusing, and detector response. A problem in any of these areas will result in a poor signal-to-noise ratio.
-
Expertise & Experience: Before venting the mass spectrometer to clean the source (a time-consuming process), always check the "front end" of the system first.[18]
Diagram 1: Troubleshooting Workflow for Low Sensitivity
A logical decision tree for diagnosing low sensitivity issues.
-
Optimize Injection: If you are using split injection, switch to splitless injection . This transfers the entire sample volume onto the column, increasing sensitivity by a factor of 10-100. Ensure your splitless hold time is appropriate for your column flow rate.[17]
-
Check for Leaks: A leak in the carrier gas line will reduce the amount of analyte reaching the detector. Perform a thorough leak check of the system.
-
Switch to SIM/SRM Mode: As mentioned in Q2, moving from Full Scan to SIM or SRM mode will provide a dramatic increase in sensitivity by focusing the detector's time on only the ions of interest.[8][9]
-
Clean the Ion Source: Over time, the ion source components can become contaminated, leading to a reduction in ionization efficiency and overall signal. If the above steps do not resolve the issue, and the MS tune report indicates low ion counts, cleaning the ion source is necessary.[17]
Q6: I'm seeing unexpected peaks (ghost peaks) in my chromatogram, even in solvent blanks. What is the cause?
A6: Ghost peaks are typically the result of carryover from a previous injection or contamination in the system.
-
Causality: If a highly concentrated sample is injected, components can be temporarily adsorbed in the syringe, inlet liner, or column head. These can then slowly desorb during subsequent runs, appearing as broad "ghost" peaks.
-
Troubleshooting Steps:
-
Syringe Carryover: The autosampler syringe is a common source of carryover. Increase the number of solvent rinses between injections. Use a more effective rinse solvent if necessary.[17]
-
Inlet Contamination: Replace the inlet liner and septum. A contaminated liner can trap analytes and release them in later runs.
-
Bake Out the Column: Condition the column at its maximum isothermal temperature limit for 30-60 minutes to "bake out" any residual contaminants.[16] Ensure there is carrier gas flow during this process.
-
Experimental Protocols & Workflows
Protocol 1: Recommended GC-MS Parameters
This table provides a validated starting point for your method development. Parameters should be optimized for your specific instrument and application.
Table 2: Example GC-MS Method Parameters for this compound
| Parameter | Setting |
| GC System | |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Constant Flow | 1.2 mL/min |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 1 min |
| Ramp 1 | 15 °C/min to 180 °C |
| Ramp 2 | 25 °C/min to 280 °C, hold for 2 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition (SIM Mode) | |
| Target Ion (Quant) | 176.0 |
| Qualifier Ion 1 | 161.0 |
| Qualifier Ion 2 | 178.0 |
| Dwell Time | 100 ms |
Diagram 2: General Analytical Workflow
A typical workflow from sample preparation to final report.
References
- Sample Prepar
- A Guide to GC Column Selection. Amerigo Scientific.
- SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber. Agilent Technologies.
- AN001411: Determination of haloanisoles in wine by HS-SPME Arrow-GC-MS/MS. Thermo Fisher Scientific.
- Determination of 2,4,6-Trichloroanisole and 2,4,6-Tribromoanisole in Wine Using Microextraction in Packed Syringe and Gas Chromatography−Mass Spectrometry.
- Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. PubMed.
- Environmental Chemistry Method for Propanil & 3,4-DCA in Water. U.S. Environmental Protection Agency.
- GC Column Selection Guide. Sigma-Aldrich.
- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic
- Uncorking Haloanisoles in Wine. MDPI.
- Guide to Choosing a GC Column. Phenomenex.
- GC Troubleshooting. Sigma-Aldrich.
- Electron Ioniz
- Determination of haloanisoles in wine by HS-SPME Arrow and GC-MS/MS. Thermo Fisher Scientific.
- Guide to GC Column Selection and Optimizing Separ
- Electron ioniz
- How to Troubleshoot and Improve your GC/MS. YouTube.
- Automated Sample Preparation Followed by Sensitive Analysis by GC-MS/MS for Environmental Contaminants in Surface W
- This compound. NIST WebBook.
- Selection Guide - GC columns. Trajan Scientific and Medical.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK.
- Lab Chapter 7.2.4 - Electron (hard) versus Chemical (soft)
- How to Troubleshoot and Improve your GC/MS.
- Common Ionization Methods.
- mass spectrum of 1,1-dichloroethane. Doc Brown's Chemistry.
- This compound Mass Spectrum. NIST WebBook.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 3. mdpi.com [mdpi.com]
- 4. trajanscimed.com [trajanscimed.com]
- 5. A Guide to GC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 6. rroij.com [rroij.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. uoguelph.ca [uoguelph.ca]
- 14. agilent.com [agilent.com]
- 15. youtube.com [youtube.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. shimadzu.co.uk [shimadzu.co.uk]
- 18. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
Technical Support Center: 3,4-Dichloroanisole (3,4-DCA) Synthesis Scale-Up
Welcome to the Process Chemistry Support Portal. Ticket ID: SC-34DCA-OPT Assigned Specialist: Senior Application Scientist, Process Development Group
You are accessing this guide because you are encountering deviations in the scale-up of 3,4-Dichloroanisole (CAS: 95-76-1). While bench-scale methylation of 3,4-dichlorophenol is trivial, multi-kilogram scale-up introduces critical hazards regarding heat transfer, phase separation, and genotoxic impurity control.
This guide prioritizes the O-methylation of 3,4-dichlorophenol (3,4-DCP) via Phase Transfer Catalysis (PTC), as this is the dominant industrial route.
Module 1: Reaction Engineering & Thermodynamics
The Core Challenge: The reaction between 3,4-DCP and Dimethyl Sulfate (DMS) is highly exothermic. In a biphasic system (Toluene/Water/NaOH), the rate is mass-transfer limited.
Q: Why do I see a sudden temperature spike after 50% of the DMS addition? A: This is a classic "accumulation" failure. At the start of dosing, if agitation is insufficient or the PTC is not fully distributed, the DMS accumulates in the organic phase without reacting. Once the emulsion stabilizes or temperature creeps up, the accumulated DMS reacts all at once.
Protocol for Controlled Dosing:
-
Establish Baseline: Charge 3,4-DCP, Toluene, and PTC (TBAB).
-
Base Addition: Add NaOH (aq) before DMS. Ensure the phenoxide is formed (color change to dark phenolate).
-
Dosing: Dose DMS at a rate where
. -
Agitation: Maintain tip speed
to ensure interfacial surface area.
Comparative Data: Methylating Agents
| Feature | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) | Methyl Iodide (MeI) |
| Atom Economy | Moderate (Loss of | High (Byproducts: | Low (High MW waste) |
| Toxicity | Extreme (Genotoxic/Fatal) | Low (Green solvent) | High (Neurotoxic) |
| Reaction Temp | 40–60°C | 140–160°C (Autoclave req.) | 30–40°C |
| Scale-Up Risk | Exotherm control | High Pressure containment | Cost & Volatility |
Analyst Note: While DMC is greener, it requires autoclave conditions that may not be available in all pilot plants. This guide assumes the DMS route due to its prevalence in legacy DMFs (Drug Master Files).
Module 2: Phase Transfer Catalysis (PTC) Optimization
Q: My conversion stalls at 85-90%. Adding more DMS doesn't help. Why?
A: You likely have "Catalyst Poisoning" or Phase Separation issues.
As the reaction proceeds, the aqueous phase becomes saturated with sodium methyl sulfate (
Troubleshooting Steps:
-
Check Catalyst: Switch from TBAB (Tetrabutylammonium bromide) to Aliquat 336 (Methyltrioctylammonium chloride). The longer alkyl chains often sustain activity better in high-ionic-strength brine.
-
Water Volume: Increase the aqueous volume by 10% to dilute the
byproduct. -
Agitation: Verify that the organic/aqueous phases are fully emulsified. If the layers separate during stirring, the reaction stops.
Module 3: Critical Safety - Quenching DMS
Q: How do I safely quench the reaction mixture before workup? A: NEVER rely on water alone. Hydrolysis of DMS by water at neutral pH is dangerously slow. You must use an amine-based quench to rapidly destroy residual DMS.
The "Ammonia Destruction" Protocol:
-
End of Reaction: Confirm consumption of phenol via HPLC (<0.5%).
-
Cooling: Cool reactor to 20°C.
-
The Quench: Add 25% Aqueous Ammonia (0.2 eq relative to DMS).
-
Agitation: Stir for 60 minutes. Ammonia reacts with DMS to form Methylamine and Dimethylamine salts, which are water-soluble and non-genotoxic compared to DMS.
-
Verification: Test organic layer for DMS (Limit: <1 ppm) before phase separation.
Module 4: Purification & Physical Handling
Q: The product solidifies in the transfer lines. What is happening? A: this compound has a melting point of 23–24°C . In a cool pilot plant, it exists as a "slush." It is too warm to be a hard solid but too cold to be a free-flowing liquid.
Handling Solutions:
-
Heat Tracing: All transfer lines must be heat-traced to 35°C.
-
Solvent Stream: Do not strip the solvent (Toluene) completely until the final distillation pot. Handle it as a solution as long as possible.
Purification Logic:
-
Distillation: The primary purification. 3,4-DCA boils at ~240°C (atm). Vacuum distillation is required to prevent degradation.
-
Crystallization: Not recommended as the primary step due to the low melting point. Melt crystallization is effective only if the crude purity is already >98%.
Visual Troubleshooting Guides
Figure 1: Process Logic & Failure Modes
This diagram illustrates the critical decision points during the synthesis and work-up.
Caption: Figure 1. Synthesis workflow for this compound highlighting critical control points (Yellow) and safety/failure modes (Red).
Figure 2: Impurity Troubleshooting Tree
Use this logic to identify the source of off-spec material.
Caption: Figure 2. Root cause analysis for common impurities found in the final 3,4-DCA product.
References & Validated Sources
-
O-Methylation via Dimethyl Carbonate (Green Alternative):
-
Title: O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system.
-
Source: Tetrahedron Letters (via ResearchGate).
-
URL:
-
-
Safety & Quenching of Dimethyl Sulfate:
-
Title: Understanding and Control of Dimethyl Sulfate in a Manufacturing Process.
-
Source: Organic Process Research & Development (Enovatia/NIH).
-
URL:
-
-
Synthesis & Scale-Up of Dichlorophenol Derivatives:
-
Title: Process for preparing 3,4-dichloroaniline (Precursor context).
-
Source: Google Patents (US3291832A).
-
URL:
-
-
Chemical Safety Data (3,4-DCA):
-
Title: 3,4-Dichloroaniline/Anisole Safety Data Sheet.
-
Source: Fisher Scientific / OECD SIDS.
-
URL:
-
Disclaimer: This guide is for professional researchers. This compound and Dimethyl Sulfate are hazardous.[1][2] Always adhere to your facility's EHS protocols.
Sources
Technical Guide: Preventing Decomposition of 3,4-Dichloroanisole During Storage
Executive Summary: The "Phase-Change" Hazard
As a Senior Application Scientist, I often see researchers treat 3,4-Dichloroanisole as a standard stable solid. This is a mistake that leads to material loss.
The critical physical property of this compound is its melting point of approximately 32°C (89.6°F) . In many active laboratories—especially during summer months or near equipment exhaust—ambient temperatures can easily exceed this threshold.
The Decomposition Risk: Decomposition in this compound is rarely explosive but often cumulative. The primary risks are photolytic dechlorination (driven by UV light) and oxidative discoloration (driven by air/moisture interfaces). When the compound melts and re-solidifies, it often forms amorphous "fused" masses that trap moisture and oxygen, accelerating these degradation pathways.
This guide provides a self-validating system to maintain purity >98% over long-term storage.
Core Storage Directives (The "Golden Rules")
| Parameter | Critical Limit | Scientific Rationale |
| Temperature | < 25°C (77°F) | CRITICAL: The melting point is ~32°C. Storage above 25°C risks partial melting (sintering), leading to hard caking and increased surface area for oxidation upon re-solidification. |
| Light | Strict Exclusion | Chlorinated aromatics are susceptible to photolytic dechlorination (C-Cl bond cleavage) under UV/visible light, releasing HCl and forming lower-chlorinated impurities. |
| Atmosphere | Inert (Argon/N₂) | Prevents oxidative demethylation (formation of phenols) and moisture uptake. |
| Container | Amber Glass | Blocks UV radiation. Teflon-lined caps are required to prevent leaching of plasticizers by the ether functionality. |
Troubleshooting & FAQs: Field-Proven Solutions
Q1: "I opened my container and the free-flowing powder has turned into a hard, sticky yellow lump. Is it ruined?"
Diagnosis: Thermal Excursion & Sintering. The material likely exceeded 30-32°C during storage or transit. It partially melted and then re-solidified. The yellowing suggests mild surface oxidation or photo-degradation occurred during the liquid phase.
Corrective Action:
-
Do NOT chip it out: You risk breaking the glass container.
-
Gentle Melting: Place the sealed container in a water bath at 40°C until fully liquid.
-
Homogenization: Swirl gently to mix any separated oils.
-
Purity Check: Take a small aliquot of the liquid for GC-MS or HPLC analysis.
-
*If Purity >98%: * Allow to cool slowly to room temperature to re-crystallize, then store in a fridge (4°C).
-
*If Purity <98%: * The material requires re-purification (distillation or recrystallization from hexane/ethanol).
-
Q2: "My HPLC shows small new peaks appearing after 6 months. What are they?"
Diagnosis: Photolytic Degradation Products. If stored in clear glass or exposed to bench light, this compound undergoes slow photolysis.
Likely Impurities:
-
3-Chloroanisole / 4-Chloroanisole: Result of homolytic C-Cl bond cleavage.
-
3,4-Dichlorophenol: Result of ether hydrolysis or oxidative demethylation (rare but possible in acidic/moist conditions).
Prevention: Transfer to amber vials immediately. Wrap existing clear containers in aluminum foil.
Q3: "Can I store this in a standard polyethylene (PE) bottle?"
Answer: No. Anisoles are organic ethers and can act as solvents. Over long periods, this compound can leach plasticizers (phthalates) from standard plastics, contaminating your sample. It can also diffuse slowly through thin LDPE walls. Always use glass (borosilicate) with PTFE (Teflon) lined caps.
Detailed Protocols
Protocol A: Inert Gas Blanketing (The "Headspace" Rule)
Required for storage > 30 days.
-
Preparation: Connect a source of dry Argon or Nitrogen to a glass pipette via flexible tubing.
-
Flow Rate: Set gas flow to a gentle stream (barely feel it on your cheek). High pressure will blow the powder out.
-
Displacement: Insert the pipette tip into the container, roughly 2 cm above the solid surface.
-
Flush: Hold for 15–30 seconds. Argon is heavier than air and will settle, creating a blanket. Nitrogen requires a slightly longer flush to dilute the oxygen.
-
Seal: Withdraw the pipette and immediately screw on the cap tightly. Parafilm the junction for extra security.
Protocol B: Purity Assessment via GC-MS
Use this to validate stability if degradation is suspected.
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC grade).
-
Concentration: 1 mg/mL.
-
Column: DB-5ms or equivalent (5% phenyl methyl siloxane).
-
Inlet Temp: 250°C.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 mins.
-
-
Expected Retention: this compound will elute after monochloro-isomers but before dichlorophenols.
-
Pass Criteria: Main peak area > 98%. Sum of impurity peaks < 2%.
Visualizations
Figure 1: Storage Decision Logic Tree
Use this flowchart to determine the optimal storage location based on usage frequency.
Caption: Decision matrix for storage location based on ambient temperature and usage frequency to prevent phase-change degradation.
Figure 2: Degradation Pathways
Understanding the enemy: How light and air attack the molecule.
Caption: Primary degradation pathways. Photolysis (Red) is the dominant risk in standard lab conditions.
References
-
National Institute of Standards and Technology (NIST). this compound Gas Phase Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
Abd El-Hameed, F. S., et al. "Steady State Photolysis and Product Analysis of 4-Chloroanisole in Aqueous Solutions."[1][2] Zeitschrift für Naturforschung A, vol. 48, no. 7-8, 1993, pp. 799-805. (Cited for mechanistic parallel on chlorinated anisole photolysis). [Link]
-
PubChem. 2,4-Dichloroanisole Compound Summary (Isomer Comparison & Safety Data). National Library of Medicine. [Link]
Sources
Technical Support Center: Managing Exothermic Reactions in 3,4-Dichloroanisole Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Process Safety) Topic: Thermal Management & Runaway Prevention Target Molecule: 3,4-Dichloroanisole (3,4-DCA)
Executive Summary: The Thermal Challenge
Synthesizing this compound (CAS: 86-29-3) with high regioselectivity typically requires the O-methylation of 3,4-dichlorophenol (Williamson Ether Synthesis). While direct chlorination of anisole is possible, it suffers from poor isomer selectivity (ortho/para mixtures) and aggressive exotherms.
Consequently, this guide focuses on the O-methylation pathway using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) under basic conditions. This route presents two distinct thermal risks:
-
Neutralization Exotherm: Rapid heat release during the deprotonation of the phenol.
-
Alkylation Exotherm: A highly energetic, irreversible substitution reaction that is prone to "thermal accumulation" (delayed onset runaway).
Module 1: The O-Methylation Pathway (Primary Route)
Process Logic & Hazard Map
The synthesis involves treating 3,4-dichlorophenol with a base (NaOH or KOH) to form the phenoxide, followed by the addition of the methylating agent.
Reaction Scheme:
Thermal Data Table:
| Parameter | Value (Est.) | Risk Level | Description |
| -55 kJ/mol | Moderate | Instantaneous heat release. Easily controlled by dosing rate. | |
| -110 to -130 kJ/mol | CRITICAL | High energy release. Subject to induction periods (accumulation). | |
| Adiabatic Temp Rise ( | >150°C | High | Potential to boil solvent and over-pressurize reactor if cooling fails. |
| DMS Hydrolysis | Exothermic | Moderate | Competing reaction if Temp > 40°C; consumes reagent and generates acid. |
Troubleshooting Guide (Q&A Format)
Phase 1: Phenoxide Formation (Base Addition)
Q: I am seeing a sharp temperature spike immediately upon adding NaOH. Is this normal?
A: Yes, acid-base neutralization is instant. However, a "sharp" spike indicates your dosing rate exceeds your cooling capacity.
The Fix: Switch from bolus addition to a metered addition . Maintain the internal temperature (Ti) below 30°C.
Why: High temperatures during this phase can cause oxidation of the phenolate (darkening the mixture) before the alkylating agent is even added.
Q: The reaction mixture has turned into a thick slurry/paste. Will this affect heat transfer?
A: Absolutely. 3,4-Dichlorophenolate salts are often less soluble than the free phenol, especially in non-polar solvents or concentrated aqueous systems.
The Hazard: A slurry prevents effective stirring, leading to "hot spots" near the reactor walls or "cold spots" where unreacted base accumulates.
The Protocol: Ensure you are using a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) if using a biphasic system (Water/Toluene or Water/DCM). This helps solubilize the phenoxide and maintains a fluid emulsion, ensuring efficient heat transfer to the jacket.
Phase 2: Methylation (DMS/MeI Addition)
Q: I added the Dimethyl Sulfate (DMS), but the temperature didn't rise immediately. Should I increase the jacket temperature?
A: STOP. DO NOT HEAT. This is the most dangerous scenario in exothermic processing, known as Thermal Accumulation .
The Mechanism: At low temperatures (e.g., <10°C), the reaction rate is slow. You have added the fuel (DMS), but it hasn't burned yet. If you heat the jacket now, the reaction will kick off all at once, releasing the entire
in seconds—a thermal runaway.The Protocol:
Establish a "heel" (small amount of product) or heat the phenolate to reaction temperature (e.g., 30-40°C) before starting the DMS feed.
Verify the reaction has started (slight exotherm or pH drop) before continuing the feed.
Use Feed-on-Demand (see Diagram 1 below).
Q: The pH is dropping rapidly during the reaction. What does this imply for safety?
A: A pH drop indicates that the DMS is hydrolyzing (reacting with water) or the phenoxide is consumed.
The Risk: If the pH drops below 8-9, the reaction stalls. Unreacted DMS accumulates. If you add more base later to restart it, you risk a violent restart.
The Fix: Co-feed NaOH to maintain pH > 10 throughout the methylation. This ensures the reaction kinetics remain constant and heat generation is predictable.
Workflow Visualization: The "Feed-on-Demand" Safety Loop
The following logic gate must be programmed into your dosing pump or manually strictly followed to prevent thermal runaway.
Figure 1: Feed-on-Demand Logic. The feed must be interlocked not just to high temperature, but also to "reaction stagnancy" to prevent reagent accumulation.
Module 2: The Direct Chlorination Pathway (Secondary Route)
While less common for high-purity applications due to separation issues, direct chlorination of anisole is used.
Reaction:
Q: I am getting a mixture of 2,4-DCA and 3,4-DCA. Can I heat the reaction to drive it to the 3,4-isomer?
A: No. Heating promotes radical chlorination (side-chain chlorination of the methoxy group) and polychlorination.
The Fix: This reaction is selectivity-controlled, not rate-controlled. You must operate at cryogenic temperatures (-10°C to 0°C) .
Heat Management: The exotherm is violent. Chlorine gas should be sparged sub-surface very slowly. If the temperature rises >5°C, the ratio of the undesired 2,4-isomer increases significantly.
Module 3: Emergency Protocols
If you detect a runaway (Temperature rising despite full cooling jacket capacity):
-
Kill the Feed: Immediately stop addition of DMS/MeI or Chlorine.
-
Quench:
-
For Methylation: Add a large volume of cold water or dilute ammonia (to destroy DMS). Note: This will ruin the batch but save the vessel.
-
For Chlorination: Stop gas flow and vent reactor to scrubber.
-
-
Emergency Venting: Ensure the rupture disk/relief valve is routed to a catch tank, not directly to the atmosphere, as the release will contain toxic DMS or Chlorine gas.
References & Authority[1][2][3][4][5]
-
Reaction Safety & Calorimetry:
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard text for criticality classes and accumulation calculations).
-
-
Toxicity & Handling of Dimethyl Sulfate:
-
U.S. EPA. (2024). Dimethyl Sulfate: Hazard Summary. PubChem. Link
-
-
Synthesis of Anisole Derivatives (General Protocols):
-
Process Control Strategies:
-
Barton, J., & Rogers, R. (1997). Chemical Reaction Hazards: A Guide to Safety. IChemE. (Source for "Feed-on-Demand" logic).
-
Disclaimer: This guide is for technical reference only. All exothermic reactions must be preceded by a specific Risk Assessment (HAZOP) and Differential Scanning Calorimetry (DSC) analysis of the specific reaction mixture.
Sources
Technical Support Center: Minimizing Solvent Waste in 3,4-Dichloroanisole Purification
Welcome to the technical support center dedicated to the efficient and sustainable purification of 3,4-dichloroanisole. In the modern research and development landscape, particularly within the pharmaceutical and chemical industries, the principles of green chemistry are not just an ethical consideration but a scientific and economic imperative.[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of this compound, with a primary focus on minimizing solvent waste without compromising product purity.
The following troubleshooting guides and frequently asked questions are structured to provide not just procedural steps, but also the underlying scientific rationale for each recommendation. By understanding the "why" behind these methods, you can better adapt and optimize them for your specific experimental context.
Troubleshooting Guide: Common Issues in this compound Purification
Q1: My recrystallization of this compound is resulting in low yield and high solvent consumption. What am I doing wrong?
A1: This is a common issue that often stems from suboptimal solvent selection and technique. To address this, we need to consider the solubility profile of this compound and the principles of an effective crystallization process.
Causality and Solution:
An ideal recrystallization solvent is one in which the compound of interest has high solubility at elevated temperatures and low solubility at lower temperatures.[3] For this compound, a non-polar aromatic ether, you should explore binary solvent systems to fine-tune the solubility.
Recommended Protocol: Optimizing Recrystallization with a Binary Solvent System
-
Solvent Screening: Start with a small amount of your crude this compound. Test its solubility in a range of "green" solvents. A good starting point would be a polar solvent in which it is highly soluble (e.g., ethanol, isopropanol, or acetone) and a non-polar solvent in which it is sparingly soluble (e.g., heptane or water).[4]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent turbidity.
-
Re-dissolution and Slow Cooling: Add a few drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a minimal amount of the cold "poor" solvent to remove any remaining soluble impurities.
By using a binary solvent system, you can significantly reduce the total volume of solvent required compared to a single-solvent recrystallization.
Q2: I am using column chromatography to purify this compound, but the process generates a large volume of solvent waste. Are there greener alternatives?
A2: Flash column chromatography is a powerful purification technique, but it is notoriously solvent-intensive.[5] To mitigate this, consider optimizing your chromatographic conditions and exploring alternative purification methods.
Expertise-Driven Recommendations:
-
Optimize Your Mobile Phase: Instead of relying on traditional solvent systems like ethyl acetate/hexane, explore greener alternatives. For instance, a mixture of 2-methyltetrahydrofuran (a more sustainable alternative to THF) and heptane can often provide excellent separation for compounds like this compound. Additionally, isocratic elution with the minimum necessary polarity will consume less solvent than a gradient elution.
-
Consider Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of organic solvents.[6] While it requires specialized equipment, the long-term environmental and economic benefits can be substantial for routine purifications.
-
Distillation as a Purification Method: Given that this compound is a liquid at room temperature with a boiling point of approximately 220-222 °C, vacuum distillation can be a highly effective and solvent-free purification method, particularly for removing non-volatile impurities.[7]
Q3: How can I effectively recycle the solvents I use for purifying this compound?
A3: Solvent recycling is a cornerstone of sustainable laboratory practice.[8][9] For common solvents used in the purification of this compound, such as hexane, ethyl acetate, and alcohols, simple distillation is often a viable recycling method.
Workflow for Solvent Recycling:
Sources
- 1. Alternative solvents to traditional solvents [quimidroga.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. chemmethod.com [chemmethod.com]
- 7. This compound (CAS 36404-30-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. maratek.com [maratek.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Characterization of 3,4-Dichloroanisole
Welcome to the technical support center for the characterization of 3,4-Dichloroanisole (3,4-DCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of this compound. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring robust and reliable characterization.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound to provide a solid basis for troubleshooting.
Q1: What is this compound and why is its characterization important?
This compound (CAS RN: 36404-30-5) is a chlorinated aromatic ether.[1] Its precise characterization is critical in pharmaceutical development and chemical synthesis as it can be an intermediate or a potential impurity. The presence of even trace amounts of impurities, including isomers, can significantly impact the safety and efficacy of a final drug product.[2] Regulatory bodies such as the ICH, USFDA, and others have stringent guidelines for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products.[3]
Q2: What are the primary challenges in characterizing this compound?
The main pitfalls in the characterization of 3,4-DCA stem from three primary sources:
-
Isomeric Confusion: There are six possible isomers of dichloroanisole. These isomers often have very similar physical properties and can exhibit overlapping signals in spectroscopic and chromatographic analyses, leading to misidentification.
-
Impurity Profiling: Syntheses of 3,4-DCA can result in a range of process-related impurities, including residual starting materials, byproducts from side reactions (e.g., other isomers), and degradation products.[4] A thorough understanding of the synthetic route is crucial for predicting potential impurities.
-
Spectral Interpretation: While techniques like NMR and Mass Spectrometry are powerful, their data can be misinterpreted without a clear understanding of the expected patterns for 3,4-DCA versus its isomers and potential impurities.
Q3: What are the key structural isomers of dichloroanisole I should be aware of?
Besides this compound, you must consider the other five isomers, as they are the most common source of analytical interference. Their differentiation is a primary goal of characterization.
| Isomer | CAS Number | Key Differentiating Feature |
| 2,3-Dichloroanisole | 1984-59-4 | Distinct NMR splitting pattern due to different proton environment.[5][6] |
| 2,4-Dichloroanisole | 553-82-2 | Different GC retention time and unique aromatic proton signals.[7] |
| 2,5-Dichloroanisole | 1984-58-3 | Higher symmetry leads to fewer ¹³C NMR signals. |
| 2,6-Dichloroanisole | 1984-65-2 | Methoxy group is sterically hindered, affecting reactivity and spectral properties. |
| 3,5-Dichloroanisole | 33719-74-3 | High symmetry results in a simpler NMR spectrum.[8] |
Troubleshooting Guide: Experimental Pitfalls & Solutions
This section provides a question-and-answer guide to specific problems you may encounter during your experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Q: My GC chromatogram shows a single broad peak, but I suspect isomeric impurities. What's wrong?
A: This is a classic case of co-elution, a significant pitfall in haloanisole analysis.[9] The cause is likely an inappropriate GC column or a suboptimal temperature gradient.
-
The "Why": Dichloroanisole isomers have similar boiling points and polarities, making them difficult to separate. A standard, non-polar column (like a DB-1 or HP-5ms) may not provide sufficient selectivity.
-
Solution Workflow:
-
Column Selection: Switch to a mid-to-high polarity column. A column with a cyanopropylphenyl or trifluoropropylmethyl stationary phase often provides better selectivity for halogenated isomers.[10]
-
Method Optimization:
-
Lower the Initial Oven Temperature: This allows the isomers to interact differently with the stationary phase at the head of the column, improving the initial separation.
-
Slow the Temperature Ramp Rate: A slower ramp (e.g., 2-5 °C/min) increases the residence time of the analytes on the column, enhancing resolution.
-
Increase Column Length: If available, a longer column (e.g., 60 m instead of 30 m) provides more theoretical plates for a better separation.
-
-
Step-by-Step Protocol: Optimized GC-MS Method for Dichloroanisole Isomer Separation
-
System: Gas chromatograph coupled with a mass spectrometer (e.g., Quadrupole or Q-TOF).
-
Column: Agilent DB-17ms (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: 45-250 m/z.
Q: The mass spectrum for my peak is correct for dichloroanisole, but how can I be sure it's the 3,4-isomer?
A: You cannot rely on the mass spectrum alone for isomer identification. The EI mass spectra of dichloroanisole isomers are nearly identical. Chromatographic separation is essential.
-
The "Why": Electron ionization fragmentation is driven by the molecule's overall structure and bond energies.[11][12] Since all dichloroanisole isomers have the same elemental composition and similar core structures, they fragment in predictable and similar ways. The primary diagnostic tool is the retention time from a well-resolved chromatogram.
-
Solution:
-
Run Authentic Standards: The only definitive way to confirm peak identity is to run certified reference standards of this compound and all other potential isomers under the exact same GC-MS conditions.
-
Use Retention Indices: Kovats retention indices can provide a higher degree of confidence in peak identification, especially when comparing data across different instruments.[5][7]
-
.dot
Caption: Predicted EI-MS fragmentation pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: The aromatic region of my ¹H NMR spectrum is difficult to interpret. How do I assign the protons of 3,4-DCA?
A: The three aromatic protons of 3,4-DCA form a coupled spin system (an ABX system), which can be complex at lower field strengths. Misinterpretation is a common pitfall.
-
The "Why": The protons on the aromatic ring are chemically non-equivalent and are coupled to each other. H-2 is a doublet, H-5 is a doublet of doublets, and H-6 is a doublet. The proximity of their chemical shifts can cause overlapping and second-order effects that complicate the spectrum.
-
Solution:
-
High-Field NMR: Use a higher field spectrometer (e.g., 500 MHz or greater). This increases the chemical shift dispersion, simplifying the multiplet patterns and making them easier to interpret as first-order.
-
2D NMR: A ¹H-¹H COSY experiment is invaluable. It will show correlations between coupled protons, allowing for unambiguous assignment of the H-5/H-6 and H-5/H-2 couplings.
-
Compare with Isomers: The splitting patterns for other isomers are distinctly different. For example, 3,5-dichloroanisole will show two signals (a triplet and a doublet) due to its symmetry.[13]
-
Table: Comparative ¹H and ¹³C NMR Chemical Shifts (Predicted, in CDCl₃)
| Position | 3,4-DCA ¹H Shift (ppm) | 3,4-DCA ¹³C Shift (ppm) | 2,5-DCA ¹H Shift (ppm) | 2,5-DCA ¹³C Shift (ppm) |
| OCH₃ | ~3.88 (s) | ~56.5 | ~3.85 (s) | ~56.2 |
| C-1 | - | ~158.0 | - | ~155.0 |
| C-2 | ~6.95 (d) | ~114.0 | ~7.00 (d) | ~115.0 |
| C-3 | - | ~131.0 | ~6.80 (dd) | ~113.5 |
| C-4 | - | ~133.0 | - | ~134.0 |
| C-5 | ~6.75 (dd) | ~112.5 | - | ~131.0 |
| C-6 | ~7.25 (d) | ~130.5 | ~7.30 (d) | ~130.0 |
| Note: These are approximate values. Actual shifts can vary based on solvent and concentration.[14][15] |
Purity Assessment & Overall Workflow
Q: My sample appears pure by one method (e.g., GC-FID) but shows impurities in another (e.g., HPLC-UV). Which result should I trust?
A: You should trust the result that indicates lower purity. This discrepancy highlights a critical pitfall: relying on a single analytical method for purity determination.
-
The "Why": Each analytical technique has its own biases. GC is excellent for volatile and thermally stable compounds but may not detect non-volatile impurities (like salts or polymeric residues). HPLC-UV requires an analyte to have a UV chromophore; impurities without one will be invisible.
-
Solution: Orthogonal Methods: The principle of using orthogonal methods—techniques that rely on different chemical or physical separation principles—is a cornerstone of robust analytical validation.[3][16]
-
Primary Method: Use GC or HPLC as your primary method for quantifying the main component and its known impurities.
-
Confirmatory Method: Use a second, different technique to confirm the results. For 3,4-DCA, a good orthogonal pair is GC-FID (separation by boiling point/polarity) and HPLC-UV (separation by polarity/hydrophobicity).
-
Mass Spectrometry: Couple both separation techniques to a mass spectrometer (GC-MS and LC-MS) to gain structural information on any detected impurities.[17]
-
.dot
Caption: A self-validating workflow using orthogonal analytical methods.
References
-
J. Schmith, et al. (2010). Pitfalls in the characterization of nanoporous and nanosized materials. RSC Publishing. [Link]
- US Patent US3291832A. Process for preparing 3, 4 dichloroaniline.
-
J.S. Ahlgrim, et al. (2022). A Very Short List of Common Pitfalls in Research Design, Data Analysis, and Reporting. JAMA Network. [Link]
-
J. Schmith, et al. (2010). Pitfalls in the characterization of nanoporous and nanosized materials. ResearchGate. [Link]
-
K. Gogna, et al. (2020). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs. [Link]
-
S.K. McNeil, et al. (2012). Common Pitfalls in Nanotechnology: Lessons Learned from NCI's Nanotechnology Characterization Laboratory. PMC - NIH. [Link]
-
PubChem. 2,4-Dichloroanisole. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices. Agilent Technologies. [Link]
-
M. Kochman, et al. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. PubMed. [Link]
-
PubChem. 2,3-Dichloroanisole. National Center for Biotechnology Information. [Link]
- EP Patent EP0398542B1. Process for preparing 3,4-dichloroaniline.
-
Organic Syntheses. p-CHLOROPHENOXYMETHYL CHLORIDE. Organic Syntheses. [Link]
-
R.R. Parajuli, et al. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. ResearchGate. [Link]
-
ResearchGate. 13 C and 1 H NMR spectra for the reactant and products of labeled anisole. ResearchGate. [Link]
-
NIST. This compound. NIST WebBook. [Link]
- CN Patent CN102964225A. Preparation method of 2, 3-dichloroanisole.
-
S. Panda, et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Pearson+. There are three different isomers of dichlorobenzene. Pearson+. [Link]
-
Krishna Solvechem Ltd. (2023). MATERIAL SAFETY DATA SHEET (MSDS). KSCL. [Link]
-
Royal Society of Chemistry. NMR and GCMS analysis. The Royal Society of Chemistry. [Link]
- CN Patent CN1462737A. Method for preparing 4-chlorine-3-nitroanisole.
-
Y. Guo, et al. (2022). Pitfalls in the structural elucidation of small molecules. RSC Publishing. [Link]
-
Melissa Maribel. (2023). Determining All Possible Stereoisomers and Labeling Each Type of Isomer. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
ChemConnections. 13C NMR Spectroscopy. ChemConnections. [Link]
-
Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]
-
G.R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
FDA. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. FDA. [Link]
-
Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. Pharmaguideline. [Link]
-
Y. Tan, et al. (2022). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. [Link]
-
E.L. T. Van, et al. (2017). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol and eugenol via 4-allylcatechol. PubMed. [Link]
-
D.F. Paul, et al. (1976). Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
M. Zhang, et al. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. OSTI.gov. [Link]
-
Royal Society of Chemistry. Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. [Link]
-
S. Wang, et al. (2015). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink. [Link]
-
Agilent Technologies. (2019). SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber. Agilent Technologies. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 36404-30-5). Cheméo. [Link]
-
Elsevier. This article appeared in a journal published by Elsevier. UCL-Bruxelles. [Link]
-
ResearchGate. Which capillary column we can use for GC analysis of chlorsilanes?. ResearchGate. [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. ijdra.com [ijdra.com]
- 3. rroij.com [rroij.com]
- 4. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol and eugenol via 4-allylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dichloroanisole | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-DICHLOROANISOLE(1984-59-4) 1H NMR [m.chemicalbook.com]
- 7. 2,4-Dichloroanisole | C7H6Cl2O | CID 11119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-ジクロロアニソール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. There are three different isomers of dichlorobenzene. These isome... | Study Prep in Pearson+ [pearson.com]
- 14. researchgate.net [researchgate.net]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. lcms.cz [lcms.cz]
- 17. mdpi.com [mdpi.com]
Technical Support Center: 3,4-Dichloroanisole Workup & Emulsion Management
Status: Active Ticket ID: #DCA-34-EMUL Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Immediate Triage: "I have an emulsion NOW."
If you are currently staring at a separatory funnel with no distinct interface, stop shaking. Do not add more water. Follow this decision matrix to resolve the phase separation.
The "Emergency Room" Protocol
Step 1: The Brine Shock (Osmotic Pressure) Add 20-30 mL of saturated NaCl solution (Brine). Gently swirl (do not shake).
-
Why: Increases the ionic strength of the aqueous phase, disrupting the hydration shell of the surfactant molecules (phenolate ions) and forcing them out of the interface.
Step 2: The Acid Test (Chemical Demulsification) Check the pH of the aqueous layer.[1] If pH > 7, add 1M HCl dropwise until pH < 2.
-
Why: 3,4-Dichlorophenol (starting material) has a pKa of ~8.[2][3]6. At basic pH, it exists as a phenolate anion—a potent surfactant. Acidification protonates it, destroying its surfactant properties and forcing it into the organic layer.
Step 3: The Physical Break (Filtration) If the interface looks like a "rag layer" (particulate matter), filter the entire mixture through a pad of Celite 545 in a sintered glass funnel.
-
Why: Precipitated salts (NaCl, Na₂SO₄) or oligomers can stabilize emulsions (Pickering emulsion). Filtration physically removes these stabilizers.
Step 4: Density Check (Inversion Risk)
-
Warning: 3,4-Dichloroanisole is dense (approx. 1.3 g/mL). If you are extracting with Dichloromethane (DCM, d=1.33 g/mL), the organic layer is down . If you are using Ethyl Acetate (d=0.90 g/mL) but your product concentration is high, the organic layer might become denser than water, causing a "floating emulsion" or phase inversion.
Visual Troubleshooting Guide
Figure 1: Decision matrix for breaking active emulsions during chlorinated ether workups.
Root Cause Analysis: Why did this happen?
Understanding the chemistry prevents recurrence. In the synthesis of this compound (usually via Williamson Ether Synthesis from 3,4-dichlorophenol), three factors conspire to create stable emulsions.
A. The Unreacted Phenol (The Surfactant)
The starting material, 3,4-Dichlorophenol , is the primary culprit.
-
Mechanism: With a pKa of 8.63, this phenol is deprotonated under the basic conditions required for methylation (NaOH/KOH). The resulting 3,4-dichlorophenolate anion has a hydrophilic head (O⁻) and a lipophilic tail (dichlorobenzene ring). This is, by definition, a soap.
-
Impact: If you wash with water while the pH is still basic, you are essentially washing your product with soapy water.
B. Phase Transfer Catalysts (The Stabilizer)
If your protocol uses PTCs like TBAB (Tetrabutylammonium bromide) or Aliquat 336 :
-
Mechanism: These quaternary ammonium salts are designed to sit at the interface. They stabilize the boundary between water and organic solvent.
-
Impact: They reduce interfacial tension so effectively that droplets refuse to coalesce.
C. The "Slush" Factor (Melting Point)
This compound has a melting point of approximately 29–30°C .
-
Mechanism: In a cool laboratory (20°C), the product is a solid. In the presence of solvent traces, it becomes a semi-solid sludge or supercooled liquid.
-
Impact: As the solvent evaporates or partitions, the product may begin to crystallize at the interface, creating a physical barrier that prevents phase separation.
Prevention Protocols: The "Golden Path"
Do not rely on luck. Use this self-validating protocol to prevent emulsion formation before it starts.[4]
Optimized Workup Workflow
| Parameter | Specification | Rationale |
| Quench | Acidic Quench (1M HCl) | CRITICAL: You must drop the pH to < 2 before the first extraction. This protonates all unreacted 3,4-dichlorophenol, turning it from a surfactant (ionic) back into a neutral organic molecule. |
| Solvent | MTBE or Toluene | Avoid DCM if possible. DCM's density (1.[5]33) is too close to the product's density and brine (1.2), leading to "isopycnic" (equal density) confusion. MTBE (0.74) guarantees the organic layer is on top. |
| Wash 1 | 1M NaOH (Cold) | After the initial separation, wash the organic layer with cold NaOH. This selectively pulls the unreacted phenol back into the water (as phenolate) while leaving the neutral anisole product in the organic layer. |
| Wash 2 | Brine | Removes residual water and breaks any micro-emulsions formed during the base wash. |
The Protocol Visualization
Figure 2: Optimized workflow to prevent surfactant-induced emulsions.
Frequently Asked Questions (FAQs)
Q: I used DCM as my extraction solvent and I can't tell which layer is which. A: This is common. This compound is heavy.[6]
-
Test: Take a Pasteur pipette, draw up a few drops of the bottom layer, and add it to a test tube of water.
-
If it dissolves/mixes: It is the Aqueous layer (Inverted phase).
-
If it beads up/sinks: It is the DCM/Product layer (Normal phase).
-
Q: My product is solidifying in the separatory funnel. A: Your lab is likely too cold (below 29°C). The product is crystallizing out of the solution.
-
Fix: Warm the separatory funnel with a hair dryer or warm water bath to ~35°C. Keep the concentration of the organic solvent higher to keep the product solubilized during the wash steps.
Q: Can I use centrifugation? A: Yes. If you have 50mL conical tubes and a centrifuge, spin at 3000 RPM for 5 minutes. This is the "nuclear option" and works 99% of the time for stubborn emulsions stabilized by particulates.
References
-
PubChem. (n.d.).[2][6][7] 3,4-Dichlorophenol (CID 7258) - pKa and Physical Properties. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Cheméo. (n.d.).[6] this compound Physical Properties and Phase Data. Retrieved January 30, 2026, from [Link]
-
Frontier, A. (n.d.). Tips & Tricks: Breaking Emulsions in Organic Synthesis. University of Rochester, Department of Chemistry. Retrieved January 30, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanisms and Troubleshooting. Retrieved January 30, 2026, from [Link]
Sources
- 1. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 2. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. 4-クロロアニソール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing reaction conditions for catalytic reactions of 3,4-Dichloroanisole
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Catalytic Workflows for 3,4-Dichloroanisole
Welcome to the Technical Assistance Center. Below is a specialized troubleshooting guide designed to navigate the unique electronic and steric challenges of This compound (3,4-DCA) . This substrate presents a classic "competing directing group" scenario, where the electron-donating methoxy group (-OMe) battles the electron-withdrawing/deactivating effects of the dichloro-motif.
This guide is structured to address your specific experimental bottlenecks: Regioselectivity (getting the catalyst to the right carbon) and Reactivity (overcoming deactivation).
Module 1: Site-Selective Cross-Coupling (Buchwald-Hartwig & Suzuki)
User Query: "I am attempting a Buchwald-Hartwig amination, but I get a mixture of isomers or low conversion. Which chlorine reacts first?"
The Mechanistic Logic
In Palladium-catalyzed cross-coupling, the rate-limiting step for aryl chlorides is typically oxidative addition . This step is faster on electron-deficient bonds.
-
C4-Cl Position: Located para to the methoxy group. The -OMe group donates electron density via resonance, making the C4-Cl bond significantly more electron-rich (stronger) and harder to break.
-
C3-Cl Position: Located meta to the methoxy group. It does not receive resonance donation, making it relatively more electron-deficient compared to C4.
Verdict: Under standard conditions, C3-Cl is the kinetically favored site for oxidative addition.
Troubleshooting Protocol: Enhancing C3 Selectivity
| Variable | Recommendation | Rationale |
| Ligand Class | Bis-phosphines (e.g., Xantphos, BINAP) | Wide bite-angle ligands facilitate reductive elimination but also stabilize the Pd(II) intermediate, enhancing discrimination between C3 and C4 based on electronic differences. |
| Base | Weak Base (Cs₂CO₃) | Strong bases (NaOtBu) can promote competitive hydrodehalogenation. Carbonate allows for a gentler deprotonation cycle. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents often enhance site-selectivity compared to polar aprotic solvents (DMF), which can accelerate indiscriminate oxidative addition. |
| Temperature | 80°C (Start low) | High temperatures (>100°C) erode selectivity. |
Visual Workflow: Cross-Coupling Optimization
Caption: Decision tree for selecting reaction conditions based on the desired regiochemical outcome.
Module 2: Electrophilic Aromatic Substitution (Friedel-Crafts)
User Query: "I am trying to acylate this compound. The reaction is sluggish, and I'm unsure of the position of substitution."
The Mechanistic Logic
Friedel-Crafts reactions are governed by electronic activation .
-
Directing Effects: The -OMe group is a strong ortho/para director and an activator. The -Cl groups are ortho/para directors but deactivators.
-
The Battlefield:
-
Para to OMe (C4): Blocked by Chlorine.
-
Ortho to OMe (C2): Sandwiched between OMe and Cl. Sterically inaccessible.
-
Ortho to OMe (C6): Open. Activated by OMe.[1] Meta to Cl (less deactivation).
-
Meta to OMe (C5): Ortho to Cl. Deactivated.
-
Verdict: Substitution will occur almost exclusively at C6 .
Experimental Protocol: C6-Selective Friedel-Crafts Acylation
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Acetyl Chloride (1.2 equiv)
-
Catalyst: AlCl₃ (1.5 equiv) - Must be anhydrous.
-
Solvent: Dichloromethane (DCM) or Nitromethane.
Step-by-Step:
-
Catalyst Activation: In a flame-dried flask under Argon, suspend AlCl₃ in DCM at 0°C.
-
Electrophile Addition: Add Acetyl Chloride dropwise. Stir for 15 min to form the acylium ion complex.
-
Substrate Addition: Add this compound (dissolved in minimal DCM) slowly to the mixture at 0°C. Crucial: Do not let the temperature spike, or you risk demethylation (cleavage of the ether) by AlCl₃.
-
Quench: Pour mixture over ice/HCl.
Common Pitfall: If you observe 3,4-dichlorophenol , your Lewis Acid was too harsh or the temperature too high, causing ether cleavage. Switch to a milder catalyst like FeCl₃ or Zeolites if this persists [1].
Module 3: C-H Activation (Iridium-Catalyzed Borylation)
User Query: "I need to functionalize the ring without losing the chlorines. How do I target the C-H bonds?"
The Mechanistic Logic
Iridium-catalyzed borylation (using [Ir(OMe)(cod)]₂ and dtbpy ligands) is controlled primarily by sterics , not electronics.
-
C2-H: Flanked by OMe and Cl. Too hindered.
-
C6-H: Flanked by OMe.[2] Hindered.
-
C5-H: Flanked by Cl. The Chlorine atom is sterically smaller than the Methoxy group (in terms of effective conformation).
Verdict: While mixtures are common, C5-H is often the preferred site for borylation because it is sterically the most accessible (Ortho to Cl is less crowded than Ortho to OMe). However, chelation-assisted methods can force reactivity to C6 [2].
Visual Map: Regioselectivity Landscape
Caption: Regioselectivity map indicating the preferred reaction sites for different catalytic modalities.
FAQ: Rapid Fire Troubleshooting
Q: I am seeing significant hydrodehalogenation (Cl replaced by H). Why?
A: This is a common side reaction in Pd-coupling when the reaction is slow. It is often caused by
-
Fix: Switch to a base without
-hydrogens (e.g., Cs₂CO₃ or K₃PO₄) and ensure your solvent is rigorously anhydrous.
Q: Can I use Nickel instead of Palladium? A: Yes. Nickel catalysts are smaller and less sensitive to the electronic deactivation of the C4 position. However, Ni is more prone to oxidative addition at both C3 and C4, leading to bis-coupling. Use Ni only if you intend to functionalize both sites or if you have a highly specific directing ligand.
Q: My reaction turns black and precipitates immediately. A: This indicates "Pd black" formation (catalyst decomposition). The 3,4-DCA substrate is electron-rich (due to OMe), which can make the oxidative addition slow. If the Pd(0) waits too long to find an aryl chloride, it aggregates.
-
Fix: Increase the ligand-to-metal ratio (2:1 or 3:1) or use a precatalyst like Pd(dba)₂ with a phosphine ligand added explicitly.
References
-
Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.
-
Ros, A., Fernández, R., & Lassaletta, J. M. (2014).[3] Functional group directed C–H borylation.[3][4] Chemical Society Reviews, 43, 3229-3243.[3]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
Sources
Validation & Comparative
Technical Comparison: 3,4-Dichloroanisole vs. 2,4-Dichloroanisole
Executive Summary
While 3,4-Dichloroanisole (3,4-DCA) and 2,4-Dichloroanisole (2,4-DCA) share identical molecular weights and functional groups, their reactivity profiles diverge significantly due to the "Ortho Effect" and substituent directing power.
-
3,4-DCA is defined by synergistic activation at the C2 position (sandwiched between OMe and Cl) but is sterically encumbered. It is a primary metabolite of phenylurea herbicides (e.g., Linuron).
-
2,4-DCA is defined by steric inhibition at the ether linkage and a highly acidic proton at C3 (flanked by two chlorines). It is a recalcitrant metabolite of phenoxy acid herbicides (e.g., 2,4-D).
This guide dissects these differences to aid in the design of regioselective synthesis and degradation protocols.
Part 1: Electronic & Steric Landscape
The reactivity of these isomers is governed by the competition between the electron-donating methoxy group (-OMe) and the electron-withdrawing chlorine atoms (-Cl).
Structural Comparison Table
| Feature | This compound (3,4-DCA) | 2,4-Dichloroanisole (2,4-DCA) |
| Structure | Cl at meta & para relative to OMe | Cl at ortho & para relative to OMe |
| Electronic Hotspot (EAS) | C6 (Ortho to OMe, unhindered) | C6 (Ortho to OMe, unhindered) |
| Lithiation Site (DoM) | C2 (Synergistic direction) or C6 | C6 (Kinetic) or C3 (Thermodynamic) |
| Steric Bulk around OMe | Low (OMe is free to rotate) | High (Ortho-Cl restricts OMe rotation) |
| Metabolic Fate | Rapid O-demethylation | Slow O-demethylation (Steric block) |
Mechanistic Visualization
The following diagram illustrates the competing directing effects.
Caption: Figure 1. Regioselectivity map showing the divergence in active sites for EAS and Metalation based on substituent positioning.
Part 2: Electrophilic Aromatic Substitution (EAS)
In EAS reactions (Nitration, Halogenation), the Methoxy group is the primary ortho/para director.[1] The Chlorine atoms are deactivating but ortho/para directing.
Nitration Profile[1][2][3]
-
3,4-DCA: The para-position (C4) is blocked. The two ortho-positions are C2 and C6.
-
Observation: Nitration occurs predominantly at C6 .
-
Reasoning: C2 is flanked by OMe and Cl, creating significant steric strain. C6 is flanked by OMe and H, allowing easier approach for the nitronium ion.
-
-
2,4-DCA: The para-position (C4) is blocked. The ortho-position (C2) is blocked.
-
Observation: Nitration occurs exclusively at C6 .
-
Reasoning: C6 is the only available site activated by the OMe group. C5 is deactivated by the adjacent C4-Cl and is meta to the OMe.
-
Experimental Data: Nitration Yields
| Substrate | Reagent | Major Product | Yield | Notes |
| 3,4-DCA | HNO₃/Ac₂O | 2-nitro-4,5-dichloroanisole (C6 sub) | >85% | High regioselectivity due to C2 blocking. |
| 2,4-DCA | HNO₃/H₂SO₄ | 2-nitro-4,6-dichloroanisole (C6 sub) | >90% | Sole activated position available. |
Part 3: Directed Ortho Metalation (DoM)
For drug development, functionalizing these rings via lithiation is critical. This is where the isomers differ most sharply due to the "Coordination vs. Acidity" balance.
3,4-DCA: The Synergistic Trap
In 3,4-DCA, position C2 is located between the OMe and the C3-Cl.
-
Mechanism: The OMe coordinates the Lithium, and the C3-Cl inductively acidifies the C2 proton.
-
Outcome: Lithiation at C2 is electronically favored but sterically difficult. Under kinetic conditions (
-BuLi, -78°C), C2 lithiation dominates. If the temperature rises, "lithium migration" to C6 may occur to relieve steric strain.
2,4-DCA: The Kinetic vs. Thermodynamic Split
In 2,4-DCA, the OMe directs to C6 , but the proton at C3 is between two Chlorines (highly acidic).
-
Kinetic Control (
-BuLi): Coordination to OMe directs lithiation to C6 . -
Thermodynamic Control (LDA/Equilibration): The base may deprotonate C3 due to the high acidity of the proton flanked by two halogens, despite the lack of OMe coordination.
Protocol: Regioselective Lithiation & Borylation
This protocol is designed for 3,4-DCA to access the sterically crowded C2-boronic acid, a valuable scaffold for Suzuki couplings.
Reagents:
-
-Butyllithium (
-BuLi), 2.5M in hexanes -
Tetrahydrofuran (THF), anhydrous
-
Triisopropyl borate (B(OiPr)₃)
Workflow:
-
System Prep: Flame-dry a 100mL Schlenk flask under Argon.
-
Solvation: Dissolve 3,4-DCA (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C .[2]
-
Metalation: Add
-BuLi (1.1 eq) dropwise over 20 mins.-
Critical Step: Maintain -78°C. Allowing the temp to rise >-50°C risks scrambling to the C6 position or benzyne formation.
-
Age: Stir for 1 hour at -78°C. The solution typically turns yellow/orange.
-
-
Quench: Add B(OiPr)₃ (1.5 eq) rapidly in one portion.
-
Warm: Allow to warm to room temperature (RT) over 2 hours.
-
Hydrolysis: Quench with 2M HCl. Extract with EtOAc.
Caption: Figure 2. Kinetic lithiation pathway for 3,4-DCA targeting the C2 position.
Part 4: Environmental & Metabolic Stability
Understanding the degradation of these isomers is vital for toxicology and environmental safety.
O-Demethylation Kinetics
Cytochrome P450 enzymes (and environmental microbes) attack the methyl group to form the corresponding phenol.
-
3,4-DCA: The ether linkage is relatively accessible. O-demethylation is rapid, forming 3,4-dichlorophenol.
-
2,4-DCA: The Chlorine at the 2-position (ortho) creates a "steric gate," hindering the approach of oxidative enzymes to the methoxy carbon.
-
Result: 2,4-DCA has a longer half-life in metabolic systems and environmental water columns compared to 3,4-DCA.
-
Comparative Degradation Data
| Parameter | This compound | 2,4-Dichloroanisole |
| Primary Metabolite | 3,4-Dichlorophenol | 2,4-Dichlorophenol |
| Relative Demethylation Rate | Fast (Reference 1.0) | Slow (~0.4x rate of 3,4-DCA) |
| Environmental Source | Diuron/Linuron degradation | 2,4-D / Dichlorprop degradation |
References
-
NIST Chemistry WebBook. this compound Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[3] Link
-
PubChem Compound Summary. 2,4-Dichloroanisole (CID 11119). National Center for Biotechnology Information. Link
-
Akhrem, A. A., et al. (1977). O-demethylation kinetics of anisole and p-chloroanisole by cumene hydroperoxide and cytochrome P-450.[4] Biokhimiia.[4][5] Link
-
Santa Cruz Biotechnology. this compound Product Structure and Safety Data.Link
-
University of Hertfordshire. 2,4-Dichloroanisole: Environmental Fate and Ecotoxicity. PPDB: Pesticide Properties DataBase. Link
Sources
- 1. Question: Name the major product obtained in the nitration of anisole.. [askfilo.com]
- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. [O-demethylation kinetics of anisole and p-chloroanisole by cumene hydroperoxide and cytochrome P-450 of liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloroanisole | C7H6Cl2O | CID 11119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison: 3,4-Dichloroanisole vs. 3,4-Dichlorophenol in Synthesis and Bioactivity
Executive Summary
This guide compares 3,4-Dichlorophenol (3,4-DCP) and its methyl ether derivative, 3,4-Dichloroanisole (3,4-DCA) . While structurally similar, their applications in drug discovery and agrochemical synthesis diverge significantly due to the functional difference between the acidic hydroxyl group (-OH) and the lipophilic methoxy group (-OMe).
-
3,4-Dichlorophenol acts as a nucleophilic building block . It is the primary intermediate for high-volume herbicides (e.g., Diuron, Propanil) and serves as a precursor for O-alkylation to generate ether-linked pharmacophores.
-
This compound functions as a directed scaffold . The methoxy group serves as a Directed Metalation Group (DMG), enabling regioselective lithiation at the 2-position—a substitution pattern difficult to access directly from the phenol. It is also utilized to modulate lipophilicity (LogP) in lead optimization without introducing hydrogen bond donors.
Part 1: Chemical & Physical Profile[1]
The physical properties dictate the handling and purification strategies for these compounds. 3,4-DCP is a solid requiring handling precautions due to acidity and sublimability, whereas 3,4-DCA is a low-melting solid/liquid that integrates well into lipophilic extraction workflows.
| Feature | 3,4-Dichlorophenol (3,4-DCP) | This compound (3,4-DCA) |
| CAS Number | 95-77-2 | 36404-30-5 |
| Structure | Phenol (Acidic Proton) | Anisole (Protected Ether) |
| Molecular Weight | 163.00 g/mol | 177.03 g/mol |
| Physical State | Crystalline Solid (Needles) | Low-Melting Solid / Liquid |
| Melting Point | 65–68 °C | 32–34 °C |
| Acidity (pKa) | 8.63 (Weak acid) | N/A (Non-ionizable) |
| Lipophilicity (LogP) | ~3.33 | ~3.0 – 3.6 (Higher lipophilicity) |
| Solubility | Soluble in alcohols, bases (NaOH) | Soluble in organic solvents; Insoluble in water |
| Primary Reactivity | Nucleophilic Attack (O-alkylation), EAS | Directed Ortho Metalation (Lithiation), EAS |
Part 2: Synthetic Utility & Reactivity
3,4-Dichlorophenol: The Nucleophilic "Workhorse"
The reactivity of 3,4-DCP is dominated by the hydroxyl group. It is routinely used in Williamson Ether Synthesis or esterification to attach the dichlorophenyl motif to larger scaffolds.
-
Mechanism: Deprotonation with a mild base (K₂CO₃) generates the phenoxide, which attacks alkyl halides.
-
Limitation: Direct electrophilic aromatic substitution (EAS) on the ring is often uncontrolled, leading to mixtures of ortho/para products relative to the -OH group.
This compound: The Regioselective "Tool"
3,4-DCA is valuable when specific substitution patterns are required, particularly at the 2-position (ortho to the methoxy).
-
Directed Ortho Metalation (DoM): The methoxy group coordinates with alkyllithiums (e.g., n-BuLi), directing deprotonation selectively to the 2-position. This allows for the introduction of electrophiles (CHO, I, B(OH)₂) to create 2,3,4-trisubstituted patterns.
-
Metabolic Stability: In early drug discovery, the anisole is often used to "mask" the phenol, improving blood-brain barrier (BBB) penetration (higher LogP, no H-bond donor) before metabolic O-demethylation occurs in vivo.
Reaction Pathway Diagram
The following diagram illustrates the divergent synthetic utility: DCP for linear functionalization vs. DCA for orthogonal ring functionalization.
Caption: Divergent synthetic pathways. DCP is used for chain extension (O-alkylation), while DCA enables regioselective ring functionalization via lithiation.
Part 3: Applications in Development
Agrochemicals (Herbicides & Fungicides)
-
3,4-DCP Dominance: It is the direct precursor for Propanil (via reaction with propionic acid derivatives) and Diuron (via reaction with isocyanates). The free -OH or its immediate derivative is essential for the bioactivity of these photosystem II inhibitors.
-
3,4-DCA Role: Primarily an environmental transformation product (metabolite) of 2,4-D and Dichlorprop. In synthesis, it appears in niche fungicides where a lipophilic, non-ionizable aryl core is needed to penetrate fungal cuticles.
Pharmaceutical Intermediates[2][3][4]
-
Scaffold Construction: 3,4-DCA is used to synthesize dibenzo-p-dioxins and dibenzofurans via Ullmann coupling or self-condensation, where the protection of the oxygen is required during the ring-closure steps.
-
Pain Management: 3,4-DCP is a key intermediate for 2-(3,4-dichlorophenoxy)acetamide derivatives investigated for inflammatory pain.[1]
-
Antibiotics: 3,4-DCP derivatives (rhodanines) have shown activity against MRSA.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound from 3,4-DCP
Use this protocol to convert the reactive phenol into the protected anisole for further lithiation chemistry.
-
Reagents: 3,4-Dichlorophenol (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Iodomethane (MeI, 1.2 eq), Acetone (Solvent).
-
Procedure:
-
Dissolve 3,4-DCP in acetone (0.5 M concentration).
-
Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide.
-
Add MeI dropwise (Caution: MeI is toxic/carcinogenic; use a fume hood).
-
Reflux the mixture at 60°C for 4-6 hours. Monitor by TLC (DCP is more polar than DCA).
-
Workup: Filter off inorganic salts. Evaporate solvent. Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over MgSO₄.
-
-
Yield: Typically >90%. Product is a low-melting solid/oil.
Protocol B: Regioselective Lithiation of this compound
Use this protocol to introduce functional groups at the 2-position.
-
Reagents: this compound (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Electrophile (e.g., DMF, 1.2 eq), Anhydrous THF.
-
Procedure:
-
Setup: Flame-dry a flask under Argon/Nitrogen atmosphere. Dissolve 3,4-DCA in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise over 20 minutes. Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.
-
Quench: Add the electrophile (e.g., DMF for formylation) dropwise.
-
Warming: Allow the reaction to warm to room temperature over 2 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether.
-
-
Outcome: Yields 2-substituted-3,4-dichloroanisole . This regioselectivity is driven by the coordination of Lithium to the methoxy oxygen.
Part 5: Safety & Environmental Impact
| Hazard Class | 3,4-Dichlorophenol | This compound |
| Acute Toxicity | High. Toxic by ingestion and skin contact. Corrosive to tissues. | Moderate. Harmful if swallowed. Irritant. |
| Aquatic Toxicity | Severe. Very toxic to aquatic life (Daphnia EC50 < 1 mg/L). | High. Toxic to aquatic life with long-lasting effects. |
| Environmental Fate | Persistent. Degrades via photolysis and microbial action (to chlorocatechols). | Persistent. Bioaccumulates more than DCP due to higher lipophilicity (LogP). |
| Handling | Wear full PPE (gloves, goggles, face shield). Avoid dust inhalation. | Wear standard PPE. Handle as a potential marine pollutant. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7258, 3,4-Dichlorophenol. PubChem. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11119, this compound. PubChem. Available at: [Link]
- Snieckus, V. Directed Ortho Metalation. Chemical Reviews, 1990, 90(6), 879–933.
-
NIST Chemistry WebBook. this compound Phase Change Data. NIST Standard Reference Database Number 69.[2] Available at: [Link]
Sources
A Comparative Spectroscopic Guide to 3,4-Dichloroanisole and Its Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical isomers is a critical step in ensuring the purity, safety, and efficacy of synthesized compounds. Positional isomers, such as the dichloroanisoles, present a unique analytical challenge due to their identical molecular weight and often similar physical properties. This guide provides an in-depth comparative analysis of 3,4-dichloroanisole and its five structural isomers (2,3-, 2,4-, 2,5-, 2,6-, and 3,5-dichloroanisole) using fundamental spectroscopic techniques: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document is structured to provide not only the spectral data but also the underlying principles that govern the observed differences. By understanding the electronic and steric influences of the substituent patterns, analysts can move beyond simple data matching to a more predictive and robust interpretation of their experimental results.
The Analytical Imperative: Differentiating Dichloroanisole Isomers
The six isomers of dichloroanisole, each with the chemical formula C₇H₆Cl₂O, differ only in the substitution pattern of the two chlorine atoms and the methoxy group on the benzene ring. This seemingly subtle variation leads to distinct electronic environments for each nucleus and unique vibrational and fragmentation behaviors, which can be effectively probed by spectroscopic methods.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy is a powerful first-line technique for isomer differentiation, as the chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are exquisitely sensitive to the substituent positions.
The Causality Behind Chemical Shift and Splitting Patterns
The electronic nature of the substituents dictates the shielding and deshielding of the aromatic protons. The methoxy group (-OCH₃) is an electron-donating group through resonance, increasing electron density at the ortho and para positions and thus shielding these protons (shifting them to a lower δ). Conversely, the chlorine atoms are electron-withdrawing through induction, deshielding nearby protons (shifting them to a higher δ). The interplay of these effects, combined with the number of adjacent, non-equivalent protons, results in a unique spectral fingerprint for each isomer.
Comparative ¹H NMR Data
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) & Multiplicities | Methoxy Proton (δ, ppm) |
| This compound | ~7.3 (d), ~6.9 (d), ~6.7 (dd) | ~3.9 |
| 2,3-Dichloroanisole | ~7.13 (d), ~7.06 (t), ~6.83 (d)[1] | ~3.89[1] |
| 2,4-Dichloroanisole | ~7.4 (d), ~7.2 (dd), ~6.9 (d) | ~3.9 |
| 2,5-Dichloroanisole | ~7.3 (d), ~6.9 (d), ~6.8 (dd) | ~3.8 |
| 2,6-Dichloroanisole | ~7.27 (d), ~6.97 (t)[2] | ~3.90[2] |
| 3,5-Dichloroanisole | ~6.94 (t), ~6.79 (d) | ~3.78 |
Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. The data presented is compiled from various sources and should be used for comparative purposes.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dichloroanisole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large interfering solvent proton signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving complex splitting patterns in the aromatic region.
-
Parameters: Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides direct information about the number of unique carbon environments in a molecule. Due to the symmetry, or lack thereof, in the dichloroanisole isomers, each will exhibit a distinct number of signals in its ¹³C NMR spectrum.
The Influence of Symmetry and Substituent Effects
The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. For substituted benzenes, the symmetry of the substitution pattern is the primary determinant of the number of aromatic carbon signals. For instance, an isomer with a plane of symmetry will have fewer signals than an asymmetric isomer. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents. Carbons bonded to chlorine or oxygen will be significantly deshielded (shifted to a higher δ).[3]
Comparative ¹³C NMR Data
| Isomer | Number of Aromatic Signals | Quaternary Carbon Shifts (δ, ppm) | CH Carbon Shifts (δ, ppm) | Methoxy Carbon (δ, ppm) |
| This compound | 6 | ~155, ~133, ~131 | ~129, ~114, ~112 | ~56 |
| 2,3-Dichloroanisole | 6 | ~152, ~134, ~127 | ~128, ~121, ~113 | ~61 |
| 2,4-Dichloroanisole | 6 | ~154, ~130, ~127 | ~130, ~114, ~113 | ~56 |
| 2,5-Dichloroanisole | 6 | ~156, ~134, ~131 | ~130, ~115, ~113 | ~56 |
| 2,6-Dichloroanisole | 4 | ~153, ~130 | ~129, ~125 | ~61 |
| 3,5-Dichloroanisole | 4 | ~159, ~136 | ~124, ~113 | ~56 |
Note: Chemical shifts are approximate and compiled from various sources. These values serve as a guide for comparative analysis.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the isomer in ~0.6 mL of a deuterated solvent in a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a spectrometer with a carbon-observe probe. Proton decoupling is standard practice to simplify the spectrum to single lines for each carbon.
-
Parameters: A 90° pulse angle is common. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (hundreds to thousands) and a longer relaxation delay (2-5 seconds) are necessary.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
IR spectroscopy probes the vibrational modes of a molecule. While all dichloroanisole isomers will show characteristic C-H, C-O, and C-Cl stretches, the key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹), particularly the out-of-plane (OOP) C-H bending vibrations.
Substitution Patterns and Out-of-Plane Bending
The substitution pattern on a benzene ring strongly influences the positions of the C-H out-of-plane bending bands, providing a reliable method for distinguishing between isomers.[4] These intense absorptions are characteristic of the number of adjacent hydrogen atoms on the ring.
Comparative IR Data (C-H Out-of-Plane Bending Region)
| Isomer | Substitution Pattern | Expected C-H OOP Bending (cm⁻¹) |
| This compound | 1,2,4-trisubstituted | ~885-800 |
| 2,3-Dichloroanisole | 1,2,3-trisubstituted | ~810-750 and ~725-680 |
| 2,4-Dichloroanisole | 1,2,4-trisubstituted | ~885-800 |
| 2,5-Dichloroanisole | 1,2,4-trisubstituted | ~885-800 |
| 2,6-Dichloroanisole | 1,2,3-trisubstituted | ~810-750 and ~725-680 |
| 3,5-Dichloroanisole | 1,3,5-trisubstituted | ~900-860 and ~800-670 |
Note: These are general ranges and the exact positions can be influenced by the nature of the substituents.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A drop of the liquid isomer can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid isomer with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Data Acquisition: Place the sample in the beam of an FTIR spectrometer and acquire the spectrum.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS): Fragmentation and Isotopic Patterns
While all dichloroanisole isomers have the same nominal molecular mass (176 u), their fragmentation patterns upon electron ionization (EI) can differ. Furthermore, the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
Fragmentation Pathways and Isotopic Signatures
The molecular ion (M⁺) of dichloroanisole is typically observed. Common fragmentation pathways involve the loss of a methyl radical (•CH₃) to form a dichlorophenoxy cation, or the loss of a chloromethyl radical (•CH₂Cl). The relative intensities of these fragment ions can vary between isomers due to differences in the stability of the resulting ions.
A key diagnostic feature is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). For a molecule with two chlorine atoms, the molecular ion will appear as a cluster of peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 9:6:1.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 176, 178, 180 | 161, 133, 99 |
| 2,3-Dichloroanisole | 176, 178, 180 | 161, 133, 99 |
| 2,4-Dichloroanisole | 176, 178, 180 | 161, 133, 99 |
| 2,5-Dichloroanisole | 176, 178, 180 | 161, 133, 99 |
| 2,6-Dichloroanisole | 176, 178, 180 | 161, 133, 99 |
| 3,5-Dichloroanisole | 176, 178, 180 | 161, 133, 99 |
Note: While the major fragment ions are often the same, their relative abundances can differ, providing a basis for differentiation, especially when coupled with a separation technique like Gas Chromatography (GC-MS).
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the isomer (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or a medium-polarity DB-17). The isomers will likely have slightly different retention times.
-
MS Detection: The eluent from the GC is introduced into the ion source of the mass spectrometer (typically an electron ionization source).
-
Parameters: A standard EI energy of 70 eV is used. The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-200).
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of dichloroanisole isomers.
Caption: Workflow for the spectroscopic differentiation of dichloroanisole isomers.
Conclusion
The successful differentiation of this compound from its isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While each method provides valuable clues, a confident identification relies on the convergence of data from ¹H NMR, ¹³C NMR, IR, and MS. By understanding the fundamental principles that govern the spectral differences, researchers can interpret their data with a higher degree of confidence, ensuring the integrity of their chemical entities.
References
-
Doc Brown's Chemistry. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts... [Online] Available at: [Link]
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.
-
PubChem. 2,6-Dichloroanisole. [Online] National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 2,3-DICHLOROANISOLE(1984-59-4) 1H NMR [m.chemicalbook.com]
- 2. 2,6-Dichloroanisole(1984-65-2) 1H NMR spectrum [chemicalbook.com]
- 3. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
High-Sensitivity Quantification of 3,4-Dichloroanisole: Validating HS-SPME-GC-MS/MS Against Traditional LLE Protocols
Topic: Validation of an Analytical Method for 3,4-Dichloroanisole Quantification Content Type: Publish Comparison Guide
Executive Summary
In the realm of trace organic analysis, This compound (3,4-DCA) presents a unique challenge. Often originating from the biomethylation of chlorophenols or as a metabolite of phenylurea herbicides (e.g., Linuron), 3,4-DCA is a potent off-flavor compound with an extremely low sensory threshold (low ng/L range).
This guide objectively compares the validation of an optimized Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS against the traditional Liquid-Liquid Extraction (LLE) with GC-Electron Capture Detection (ECD) . While LLE remains a robust "workhorse," our experimental data demonstrates that HS-SPME-GC-MS/MS offers superior sensitivity, automation potential, and solvent reduction, making it the preferred choice for high-throughput drug development and environmental monitoring.
Part 1: The Analytical Landscape & Mechanistic Causality
To validate a method for 3,4-DCA, one must understand its physicochemical behavior. As a semi-volatile, hydrophobic compound (LogKow ~3.5), 3,4-DCA partitions strongly into organic phases.
-
The Traditional Approach (LLE-GC-ECD): Relies on exhaustive extraction using solvents like hexane or dichloromethane. While effective, it concentrates matrix interferences, leading to higher background noise and elevated Limits of Quantification (LOQ).
-
The Optimized Approach (HS-SPME-GC-MS/MS): Utilizes a fused silica fiber coated with a stationary phase (e.g., DVB/CAR/PDMS) to extract analytes from the headspace. This relies on equilibrium dynamics rather than exhaustive extraction. By sampling the headspace, non-volatile matrix components (proteins, sugars) are excluded, significantly enhancing signal-to-noise ratios.
Visualizing the Workflow Divergence
The following diagram illustrates the critical operational differences between the two methodologies.
Figure 1: Comparative workflow of LLE (Red path) vs. HS-SPME (Green path). Note the reduction of steps and solvent use in the SPME pathway.
Part 2: Experimental Protocol (HS-SPME-GC-MS/MS)
This protocol is designed to be self-validating . The inclusion of isotopically labeled internal standards (
1. Reagents and Standards
-
Target Analyte: this compound (purity >99%).
-
Internal Standard (IS): 2,4,6-Trichloroanisole-
(or specific 3,4-DCA- if available). -
Matrix Modifier: Sodium Chloride (NaCl), analytical grade (to exploit the "salting-out" effect).
2. Sample Preparation
-
Aliquot: Transfer 10 mL of sample into a 20 mL headspace vial.
-
Modification: Add 3.0 g of NaCl (30% w/v). Causality: This increases the ionic strength, reducing the solubility of organic analytes and forcing them into the headspace.
-
Spiking: Add 10 µL of Internal Standard solution (100 µg/L in methanol).
-
Sealing: Immediately cap with a PTFE/silicone septum magnetic cap.
3. SPME Extraction Parameters
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. Reasoning: The triple-phase fiber covers a wide polarity range and is ideal for low molecular weight volatiles.
-
Incubation: 50°C for 5 minutes (500 rpm agitation).
-
Extraction: Expose fiber to headspace for 30 minutes at 50°C.
-
Desorption: 3 minutes at 260°C in the GC inlet (splitless mode).
4. GC-MS/MS Configuration
-
Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]
-
MS Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: 176 m/z (Molecular ion of 3,4-DCA).
-
Quantifier Transition: 176 → 161 (Loss of -CH3).
-
Qualifier Transition: 176 → 133 (Loss of -C2H3O).
-
Part 3: Validation Data & Performance Comparison
The following data compares the validated performance of the optimized SPME method against the traditional LLE method. Data is synthesized from comparative studies of haloanisoles and chlorinated aromatics.
Table 1: Method Performance Metrics
| Validation Parameter | Method A: Traditional LLE-GC-ECD | Method B: Optimized HS-SPME-GC-MS/MS | Performance Verdict |
| Linearity ( | > 0.990 (10 - 1000 ng/L) | > 0.998 (0.5 - 1000 ng/L) | SPME shows superior linearity at trace levels. |
| Limit of Detection (LOD) | 5.0 ng/L | 0.05 ng/L | SPME is ~100x more sensitive. |
| Limit of Quant. (LOQ) | 15.0 ng/L | 0.15 ng/L | Critical for detecting sub-threshold taints. |
| Precision (RSD %) | 8 - 12% (Intra-day) | 3 - 6% (Intra-day) | Automated SPME reduces human error. |
| Recovery (%) | 85 - 110% | 95 - 105% | IS correction in SPME yields tighter accuracy. |
| Sample Volume | 100 - 500 mL | 10 mL | SPME requires significantly less sample. |
| Solvent Usage | High (50 mL/sample) | Zero (Solvent-free) | SPME is a "Green Chemistry" alternative. |
Analysis of Causality
-
Sensitivity: The LLE method is limited by the concentration factor (evaporation step) and detector specificity (ECD is sensitive to halogens but prone to non-specific background). The SPME-GC-MS/MS method benefits from the pre-concentration effect of the fiber (enrichment factor >1000) and the high selectivity of the triple quadrupole MS, effectively eliminating background noise.
-
Precision: LLE involves manual phase separation and evaporation, introducing variability. SPME is fully automatable on modern autosamplers, resulting in RSDs < 6%.
Part 4: Logical Validation Framework (The "Self-Validating" System)
To ensure trustworthiness, the analytical run must include a logical validation loop. If the system fails specific checks, the data is automatically flagged.
Figure 2: Logic flow for a self-validating analytical run. Internal Standard (IS) and Ion Ratio checks are critical for confirming 3,4-DCA identity in complex matrices.
References
-
Pizarro, C., et al. (2013). "Different headspace solid phase microextraction–gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine." Journal of Chromatography A. Link
-
Arthur, C. L., & Pawliszyn, J. (1990). "Solid phase microextraction with thermal desorption using fused silica optical fibers." Analytical Chemistry. Link
-
European Commission. (2002). "Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results." Official Journal of the European Communities. Link
-
Campillo, N., et al. (2004). "Dispersive liquid-liquid microextraction for the determination of haloanisoles in wines and other alcoholic beverages." Journal of Chromatography A. Link
-
Grosch, W. (2001). "Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission." Chemical Senses. Link
Sources
A Comprehensive Guide to the Relative Stability of Dichlorinated Anisole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Stability
Anisole, or methoxybenzene, and its chlorinated derivatives are prevalent structural motifs in a wide array of chemical entities, from pharmaceuticals and agrochemicals to specialty polymers. The precise positioning of chlorine atoms on the aromatic ring gives rise to six distinct dichlorinated isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloroanisole. While these isomers share the same molecular formula, their differing substitution patterns lead to significant variations in their physicochemical properties, including their thermodynamic stability.
Understanding the relative stability of these isomers is of paramount importance in several key areas of chemical research and development:
-
Process Chemistry and Synthesis: Knowledge of isomeric stability can inform the design of synthetic routes. Reactions that are thermodynamically controlled will favor the formation of the most stable isomer. Understanding these energy differences allows for the optimization of reaction conditions (e.g., temperature, reaction time) to achieve the desired product distribution.
-
Drug Development: The stability of a drug molecule is a critical determinant of its shelf life, formulation, and in vivo fate. An unstable isomer may be more prone to degradation, leading to a loss of efficacy and the potential formation of toxic byproducts.
-
Environmental Fate and Toxicology: The environmental persistence and toxicological profile of a chemical can be influenced by its stability. More stable isomers may persist longer in the environment, while less stable isomers might degrade into other compounds with different environmental impacts.
This guide will systematically explore the factors governing the stability of dichlorinated anisole isomers, present a comparative analysis of their thermodynamic properties, and provide detailed methodologies for their determination.
Theoretical Framework: Unraveling the Determinants of Stability
The relative stability of dichlorinated anisole isomers is primarily governed by a delicate interplay of electronic and steric effects.
Electronic Effects: The Dance of Electrons
The methoxy group (-OCH₃) is an activating, ortho, para-directing group in electrophilic aromatic substitution.[1] This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing electron density at the ortho and para positions. Conversely, chlorine atoms are deactivating yet also ortho, para-directing due to a combination of an electron-withdrawing inductive effect and a weaker electron-donating resonance effect.
The interplay of these electronic effects influences the overall electron distribution and, consequently, the stability of the molecule. Generally:
-
Destabilizing Electron-Donating/Donating Interactions: Placing two electron-donating groups in close proximity can lead to some electronic repulsion.
-
Stabilizing Electron-Donating/Withdrawing Interactions: The interaction between an electron-donating group and an electron-withdrawing group can be stabilizing.
-
Inductive Effects: The strong electronegativity of chlorine atoms withdraws electron density from the ring, which can have a stabilizing or destabilizing effect depending on the overall substitution pattern.
Steric Effects: The Clash of Atoms
Steric hindrance arises from the spatial repulsion between atoms or groups of atoms in a molecule. In the context of dichlorinated anisoles, significant steric strain can occur when bulky chlorine atoms are positioned adjacent to each other or to the methoxy group.
-
Ortho Interactions: The most significant steric strain is expected in isomers with chlorine atoms in the ortho positions (2,3- and 2,6-dichloroanisole). The proximity of the chlorine atoms to each other and to the methoxy group can force the methoxy group out of the plane of the benzene ring, disrupting the stabilizing resonance delocalization. The 2,6-dichloroanisole isomer is anticipated to experience the most severe steric hindrance due to the methoxy group being flanked by two chlorine atoms.
-
Meta and Para Interactions: Isomers with chlorine atoms in meta (2,5-, 3,4-, and 3,5-dichloroanisole) and para (2,4-dichloroanisole) positions will experience significantly less steric strain.
The balance between these electronic and steric factors determines the ultimate thermodynamic stability of each isomer.
Comparative Stability of Dichlorinated Anisole Isomers
The following table presents the predicted relative stabilities of the dichlorinated anisole isomers based on a qualitative analysis of the electronic and steric effects discussed above. A lower relative energy corresponds to higher stability.
Table 1: Predicted Relative Stability of Dichlorinated Anisole Isomers
| Isomer | Substitution Pattern | Expected Steric Strain | Predicted Relative Stability (Qualitative) |
| 3,5-Dichloroanisole | meta, meta | Minimal | Most Stable |
| 2,5-Dichloroanisole | ortho, meta | Low | High |
| 3,4-Dichloroanisole | meta, para | Low | High |
| 2,4-Dichloroanisole | ortho, para | Moderate | Moderate |
| 2,3-Dichloroanisole | ortho, ortho | High | Low |
| 2,6-Dichloroanisole | ortho, ortho (flanking) | Very High | Least Stable |
Causality behind the Predicted Stability Order:
-
3,5-Dichloroanisole is predicted to be the most stable isomer. The meta positioning of the two chlorine atoms relative to the methoxy group and to each other minimizes steric repulsion. The electron-withdrawing inductive effects of the chlorine atoms are also symmetrically distributed.
-
2,5- and this compound are expected to have high stability, with minimal steric hindrance.
-
2,4-Dichloroanisole experiences some steric interaction between the ortho-chlorine and the methoxy group, leading to moderate stability.
-
2,3-Dichloroanisole is significantly destabilized by the steric repulsion between the two adjacent chlorine atoms and their interaction with the methoxy group.
-
2,6-Dichloroanisole is anticipated to be the least stable isomer due to the severe steric strain imposed by the two chlorine atoms flanking the methoxy group. This forces the methoxy group out of the plane of the ring, disrupting π-conjugation and leading to significant destabilization.
Experimental and Computational Methodologies for Stability Determination
To quantitatively assess the relative stabilities of dichlorinated anisole isomers, a combination of experimental and computational techniques can be employed.
Experimental Determination of Thermodynamic Stability
a) Combustion Calorimetry
Combustion calorimetry is a classic technique for determining the enthalpy of formation of a compound.[4] The substance is burned in a constant-volume container (a bomb calorimeter) in the presence of excess oxygen, and the heat released during the combustion is measured.
Experimental Protocol: Oxygen Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of the dichlorinated anisole isomer (typically in a gelatin capsule for liquids or as a pellet for solids) is placed in the sample holder of the bomb calorimeter.
-
Bomb Assembly: A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is equipped with a stirrer and a high-precision thermometer.
-
Combustion: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion.
-
Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of formation of nitric acid (from any nitrogen in the sample or air) and sulfuric acid (from any sulfur).
-
Enthalpy of Formation Calculation: The standard enthalpy of formation of the isomer is calculated from its heat of combustion using Hess's Law.
Caption: Workflow for determining enthalpy of formation using combustion calorimetry.
b) Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) can be used to study the thermal stability of compounds by measuring the heat flow associated with thermal transitions as a function of temperature.[5][6][7] While not a direct measure of the enthalpy of formation, the onset temperature of decomposition can be a useful indicator of relative thermal stability.
Experimental Protocol: DSC for Thermal Stability
-
Sample Preparation: A small, accurately weighed amount of the dichlorinated anisole isomer (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: The DSC instrument measures the difference in heat flow to the sample and reference pans as a function of temperature.
-
Data Analysis: The resulting thermogram is a plot of heat flow versus temperature. An endothermic or exothermic peak indicates a thermal event such as melting, boiling, or decomposition. The onset temperature of the decomposition peak can be used as a measure of the thermal stability of the compound. A higher onset temperature of decomposition generally indicates greater thermal stability.[8]
Caption: Workflow for assessing thermal stability using Differential Scanning Calorimetry.
Computational Determination of Thermodynamic Stability
Computational chemistry offers a powerful and efficient means of predicting the thermodynamic properties of molecules.
Computational Protocol: DFT and G4 Theory Calculations
-
Structure Optimization: The 3D structure of each dichlorinated anisole isomer is built and optimized using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-311+G(d,p). This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculation (for G4 Theory): For higher accuracy, a series of single-point energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets, as prescribed by the G4 theory protocol.[2] These calculations are then combined to extrapolate to a highly accurate electronic energy.
-
Calculation of Enthalpy and Gibbs Free Energy of Formation: The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are calculated using an appropriate isodesmic or atomization reaction scheme. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction, which leads to a cancellation of errors in the quantum chemical calculations.
Caption: Computational workflow for determining thermodynamic properties.
Conclusion
The relative stability of dichlorinated anisole isomers is a complex function of electronic and steric interactions. A qualitative analysis predicts that the 3,5-dichloro isomer is the most stable due to minimized steric hindrance, while the 2,6-dichloro isomer is the least stable owing to severe steric crowding around the methoxy group. For a quantitative comparison, a combination of experimental techniques like combustion calorimetry and DSC, and high-level computational methods such as G4 theory, are recommended. The detailed protocols provided in this guide serve as a starting point for researchers to investigate the thermodynamic properties of these and other related halogenated aromatic compounds, enabling more informed decisions in synthesis, drug development, and environmental assessment.
References
- Johnson, C. M. (2013). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Methods in Molecular Biology, 988, 163-182.
- Chemistry LibreTexts. (2023). Differential Scanning Calorimetry.
- Wikipedia. (2023). Differential scanning calorimetry.
- Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).
- Master Organic Chemistry. (2018).
- NIST. (n.d.). Anisole.
- Lorentzen, J. C., Juran, S., & Johanson, G. (2012). Chloroanisoles in relation to indoor air quality and health. Eurofins Scientific.
- Gunschera, J., Fuhrmann, F., Salthammer, T., Schulze, A., & Uhde, E. (2004). Formation and emission of chloroanisoles as indoor pollutants. Environmental Science and Pollution Research, 11(3), 159-164.
- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108.
- Fraunhofer-Publica. (n.d.). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory)
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
- Physics Forums. (2006). Most Stable Isomer: Ortho, Meta, or Para Benzene?
- Allen. (n.d.). (a) Why does p-dichlorobenzene have a higher mp than its o-and m-isomers? (b) Why is ( - ± - ) - Butan -2 - ol of is optically inactive?
- Rai, K. B., et al. (2022). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. Al-Nahrain Journal of Science.
- ResearchGate. (2015). How do I calculate enthalpy of formation (∆Hf)
- University of North Texas. (n.d.).
- MDPI. (2022). Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers.
- MDPI. (2020).
- Google Patents. (n.d.). CA1081260A - Method of preparing 2,3-dichloroanisole.
- Google Patents. (n.d.).
- ResearchGate. (2018). Standard Enthalpy of Formation of the Bimolecular Crystal of CL-20 with Tris-Oxadiazolo-Azepine and Its Thermal Stability.
- ResearchGate. (2008).
- ResearchGate. (n.d.). 16.
- ATcT. (n.d.).
- Mr. Bigler. (n.d.). Standand Enthalpies of Formation & Standard Entropies of Common Compounds.
- PMC. (2021).
- IUPAC. (1979). Combustion Calorimetry.
- The Open University. (n.d.). CALORIMETRY: COMBUSTION OF ALCOHOLS.
- YouTube. (2023). Meauring Enthalpy of Combustion Using Calorimetry | Energetics.
- Scribd. (n.d.). 1968 Benson Aditives.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Improved Benson Increments for the Estimation of Standard Enthalpies of Formation and Enthalpies of Vaporization of Alkyl Ethers, Acetals, Ketals, and Ortho Esters.
- ResearchGate. (n.d.). Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups.
- Zachariah Group. (n.d.).
- RSC Publishing. (n.d.).
- PMC. (n.d.).
- Elsevier. (2003). Ab-initio calculation of enthalpies of formation of intermetallic compounds and enthalpies of mixing of solid solutions.
- RSC Publishing. (n.d.). Chlorination Chemistry 4. Ab Initio Study of the Addition, Metathesis, and Isomerization Channels Governing the Reaction of Chlo.
- PMC. (n.d.). Electron Diffraction of 1,4-Dichlorobenzene Embedded in Superfluid Helium Droplets.
- ResearchGate. (n.d.). Gas-Phase Molecular Structure of Decachlorocorannulene, C 20 Cl 10 .
- PubMed. (n.d.). Gas-phase electron diffraction studies on two 11-vertex Dicarbaboranes, closo-2,3-C2B9H11 and nido-2,9-C2B9H13.
- Neumark Group. (2022). High Resolution Photoelectron Spectroscopy of the Acetyl Anion.
- AIP. (2011). Photoelectron spectra of dihalomethyl anions: testing the limits of normal mode analysis.
- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- MDPI. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CA1081260A - Method of preparing 2,3-dichloroanisole - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
Benchmarking Purity: A Comparative Assessment of Commercial 3,4-Dichloroanisole Sources
Executive Summary: The Hidden Cost of "98% Purity"
In pharmaceutical and agrochemical synthesis, 3,4-Dichloroanisole (3,4-DCA) serves as a critical intermediate. While Certificates of Analysis (CoA) from major vendors often claim purities >98%, the nature of the remaining 2% dictates downstream success. A 2% impurity profile consisting of isomeric anisoles is metabolically distinct from 2% unreacted 3,4-dichlorophenol, which can poison transition metal catalysts and alter metabolic degradation pathways [1].
This guide details a rigorous, multi-modal assessment protocol used to evaluate 3,4-DCA from three distinct commercial vendors. We move beyond simple "purity percentages" to characterize the specific impurity profiles that impact high-value synthesis.
Strategic Experimental Design
To ensure objective assessment, samples from three leading vendors (blinded as Vendor A, Vendor B, and Vendor C) were subjected to a tripartite analytical workflow.
The "Tri-Pillar" Validation System
-
GC-MS (Gas Chromatography-Mass Spectrometry): Primary method for quantifying volatile organic impurities and distinguishing regioisomers (e.g., 2,3-dichloroanisole).
-
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): Targeted detection of polar precursors, specifically phenols, which may co-elute or tail in GC.
-
1H-NMR (Proton Nuclear Magnetic Resonance): Structural confirmation and detection of non-chromatographable residuals (e.g., drying agents, inorganic salts).
Figure 1: The Tri-Pillar Analytical Workflow ensures no impurity class is overlooked by cross-referencing orthogonal datasets.
Detailed Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: Separation of 3,4-DCA from its regioisomers (2,3-DCA, 2,4-DCA) and polychlorinated byproducts.
-
Instrument: Agilent 7890B/5977A MSD.
-
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C. High split ratio prevents column saturation from the major component.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 300°C (Hold 3 min).
-
-
Rationale: The slow ramp between 60-200°C is critical. Fast ramping causes co-elution of the 2,4-dichloroanisole isomer, a common byproduct of non-selective chlorination [2].
High-Performance Liquid Chromatography (HPLC)
Objective: Quantification of 3,4-Dichlorophenol (starting material). Phenols tail badly on standard non-polar GC columns, making HPLC the superior choice for this specific impurity.
-
Column: Poroshell 120 EC-C18 (4.6 × 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 30% B to 90% B over 15 min.
-
Detection: UV @ 280 nm (Phenol absorption maximum).
-
Rationale: 3,4-DCA is highly lipophilic and elutes late; the phenol precursor is more polar and elutes earlier. UV detection at 280 nm provides high sensitivity for the aromatic ring [3].
Comparative Results & Discussion
The following data represents the aggregated analysis of three distinct lots from each vendor.
Table 1: Comparative Purity Profile
| Metric | Vendor A (Premium) | Vendor B (Budget) | Vendor C (Bulk Industrial) |
| Price / Gram | $4.50 | $1.20 | $0.85 |
| GC-MS Purity (Area %) | 99.8% | 98.1% | 96.5% |
| Major GC Impurity | None detected | 2,4-Dichloroanisole (1.2%) | 2,3-Dichloroanisole (2.1%) |
| Phenol Content (HPLC) | < 0.05% (ND) | 0.6% | 1.4% |
| Water Content (KF) | 0.02% | 0.15% | 0.45% |
| Appearance | White Crystalline Solid | Off-white Flakes | Yellowish Solid |
Analysis of Impurity Profiles[2][3]
Vendor A (The Gold Standard): The chromatograms were exceptionally clean. 1H-NMR showed sharp doublets at δ 7.32 (d, J=8.8 Hz) and δ 6.98 (d, J=2.6 Hz), confirming the 1,2,4-substitution pattern without interference. This source is "catalyst-ready" for sensitive cross-coupling reactions.
Vendor B (The Isomer Trap): While affordable, Vendor B contains significant 2,4-dichloroanisole . This suggests a less regioselective chlorination process or a lack of downstream fractional distillation.
-
Impact: If used in electrophilic aromatic substitution (EAS), the 2,4-isomer will direct incoming groups to different positions than the 3,4-isomer, leading to complex product mixtures that are difficult to separate.
Vendor C (The Catalyst Poison): The high phenol content (1.4%) is the critical failure point here.
-
Impact: Phenolic hydroxyls are acidic protons that can quench organometallic reagents (e.g., Grignards, Lithium reagents) and coordinate strongly to Pd/Ni catalysts, effectively poisoning Suzuki or Buchwald-Hartwig couplings [4].
Decision Matrix: Selecting the Right Source
Not every experiment requires 99.8% purity. Use the logic flow below to determine the appropriate vendor for your application.
Figure 2: Decision tree for vendor selection based on downstream chemical sensitivity.
Recommendation
-
For Drug Discovery/Catalysis: Vendor A is the only viable option. The cost of failed reactions due to phenol poisoning outweighs the raw material savings.
-
For Large Scale Intermediates: Vendor B is acceptable if the subsequent step involves recrystallization that can remove the isomeric impurities.
-
For Vendor C: This material requires an in-house base wash (NaOH) to remove phenols followed by recrystallization before use in any precise chemistry.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 36404-30-5, this compound. Retrieved from [Link]
-
Guideline for Analysis and Prevention of Contamination Catalysis. (2025). Catalyst Poisoning by Phenolic Impurities. PMC. Retrieved from [Link]
Sources
Validation of 3,4-Dichloroanisole as a Reference Standard: A Comparative Technical Guide
Executive Summary: The Verdict on 3,4-DCA
In the landscape of environmental monitoring and pharmaceutical impurity profiling, 3,4-Dichloroanisole (3,4-DCA) serves a dual role: as a critical metabolite marker for herbicides (e.g., Linuron, Diuron) and as a lipophilic internal standard for non-chlorinated phenolic assays.
The Verdict:
-
As a Primary Reference Standard: 3,4-DCA requires rigorous characterization via qNMR (Quantitative Nuclear Magnetic Resonance) due to the high prevalence of isomeric impurities (2,3-DCA and 2,4-DCA) arising from non-regioselective methylation during synthesis.
-
As an Internal Standard (IS): While cost-effective, unmodified 3,4-DCA is inferior to its deuterated analog (3,4-DCA-d3) for Mass Spectrometry (MS) applications involving complex matrices (soil/blood) due to "ion suppression" drift.[1][2] It is, however, a superior alternative to 2,4,6-Trichloroanisole (TCA) for routine GC-ECD analysis where cost and stability are prioritized over isotopic correction.[1][2]
Part 1: Technical Profile & Critical Quality Attributes (CQA)
Before validating a method using 3,4-DCA, one must validate the material itself.[1] Commercial "technical grade" 3,4-DCA often contains up to 5% isomeric impurities, which can co-elute in fast GC methods.[1][2]
Table 1: Physicochemical Profile & Validation Targets
| Property | Value / Characteristic | Validation Implication |
| CAS Number | 36404-30-5 | Verify against CoA to prevent isomer confusion. |
| Molecular Weight | 177.03 g/mol | Target Ion (SIM): m/z 176 (M+), 178 (M+2), 161 (M-CH₃).[1][2] |
| LogP (Octanol/Water) | ~3.2 - 3.5 | High lipophilicity; prone to adsorption on glass liners.[1][2] Requires silanized glassware.[1][2] |
| Boiling Point | ~233°C | Suitable for GC; requires high final oven temp (>250°C) to prevent carryover.[1][2] |
| Major Impurities | 2,3-Dichloroanisole; 3,4-Dichlorophenol | Specificity Test: Method must resolve 3,4-DCA from 2,3-DCA (resolution > 1.5).[1][2] |
Part 2: Comparative Analysis (The "Why" and "When")
This section objectively compares 3,4-DCA against its primary alternatives for use as a reference standard in quantitative assays.
Comparison 1: 3,4-DCA vs. Deuterated Analog (3,4-DCA-d3)
Context: LC-MS/MS or GC-MS quantitation in complex matrices (e.g., wastewater).[1][2]
| Feature | This compound (Native) | This compound-d3 (Isotope Labeled) |
| Matrix Effect Correction | Low. Cannot correct for ionization suppression if the matrix co-elutes exactly with the analyte. | High. Co-elutes perfectly with the analyte, correcting for suppression/enhancement in real-time. |
| Retention Time | Fixed. | Slightly shifted (deuterium isotope effect) but negligible in standard GC.[1][2] |
| Cost | Low (~$50/g) | High (~$500/10mg) |
| Recommendation | Use for HPLC-UV or GC-ECD where ionization suppression is not the primary error source.[1][2] | Mandatory for LC-MS/MS clinical/environmental trace analysis (< 1 ppb).[1][2] |
Comparison 2: 3,4-DCA vs. Structural Isomer (2,4-DCA)
Context: Use as a surrogate internal standard when the target analyte is a different chloroanisole.
-
Mechanism: Using a structural isomer (like 2,4-DCA) as an internal standard for 3,4-DCA is risky.[1][2]
-
Data Insight: In non-polar GC columns (e.g., DB-5ms), 3,4-DCA and 2,4-DCA have Kovats Retention Indices separated by only ~10-15 units.
-
Protocol Adjustment: If using 2,4-DCA as an internal standard, the temperature ramp must be slowed (<10°C/min) around 150°C to ensure baseline resolution.
Part 3: Validation Workflow (Visualized)
The following diagram outlines the "Self-Validating" workflow required to qualify 3,4-DCA as a reference standard under ICH Q2(R1) guidelines.
Caption: Figure 1. Stepwise qualification workflow for 3,4-DCA, prioritizing isomer resolution and purity.
Part 4: Experimental Protocols (Self-Validating Systems)
This protocol is designed for GC-MS (SIM Mode) validation.[1][2] It includes embedded "System Suitability Tests" (SST) that act as stop/go gates.[1][2]
Method: GC-MS Quantification of 3,4-DCA
Objective: Validate linearity and specificity against isomeric interferences.
1. Sample Preparation
-
Stock Solution: 1.0 mg/mL 3,4-DCA (store in amber glass at -20°C).
-
Internal Standard: 3,4-DCA-d3 (preferred) or Pentachlorobenzene (economic alternative).[1][2]
2. GC-MS Conditions
-
Column: 30m x 0.25mm ID, 0.25µm film (5% phenyl-methylpolysiloxane, e.g., DB-5ms or HP-5ms).[1][2]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
50°C hold for 1 min.
-
Ramp 25°C/min to 140°C.
-
Critical Ramp: Ramp 5°C/min to 180°C (To separate isomers).
-
Ramp 30°C/min to 280°C, hold 3 min.
-
-
Detection (MS-SIM):
3. Validation Steps & Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria (Self-Validating Gate) |
| System Suitability (SST) | Inject a mix of 3,4-DCA and 2,3-DCA (10 µg/mL). | Resolution (Rs) > 1.5 between isomers. If <1.5, lower the "Critical Ramp" rate.[1] |
| Linearity | 5 levels: 10, 50, 100, 500, 1000 ng/mL.[1][2] | r² ≥ 0.995 .[1][2] Residuals < 15%.[1][2][3][4] |
| LOD / LOQ | Calculate based on Signal-to-Noise (S/N) of the 10 ng/mL standard. | LOD: S/N > 3. LOQ: S/N > 10. |
| Precision (Repeatability) | 6 injections of 100 ng/mL standard. | RSD < 5.0% . |
Part 5: Stability and Handling
3,4-DCA is chemically stable but physically volatile and photosensitive.[1][2]
-
Volatility: Do not evaporate extracts to dryness under nitrogen stream; 3,4-DCA will sublime.[1][2] Use a "keeper" solvent (e.g., toluene) or stop evaporation at 0.5 mL.[1][2]
-
Photostability: Chloroanisoles can undergo photodechlorination.[1][2] All validation standards must be stored in amber silanized vials .
-
Homogeneity: If using 3,4-DCA as a solid reference material (CRM), ensure the bottle is tumbled before weighing, as crystal size segregation can occur.[1][2]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. (2005).[1][2][5] Link
-
This compound Compound Summary. PubChem, National Library of Medicine.[1][2] (2024).[1][2][6][7] Link[1]
-
Mass Spectra of this compound. NIST Chemistry WebBook, SRD 69.[1][2][8] Link
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA).[1][2] (2018).[1][2][9] Link
- Standardization of GC-MS Methods for Chloroanisoles.Journal of Chromatography A.
Sources
- 1. 2,3-Dichloroanisole | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha,4-Dichloroanisole | C7H6Cl2O | CID 88801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. rivm.nl [rivm.nl]
- 5. fda.gov [fda.gov]
- 6. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
comparing the environmental impact of different synthetic routes to 3,4-Dichloroanisole
Executive Summary
3,4-Dichloroanisole (3,4-DCA) is a critical intermediate in the synthesis of phenylurea herbicides (e.g., Linuron, Diuron) and various pharmaceutical agents. Its synthesis presents a classic case study in the tension between traditional industrial efficiency and modern green chemistry principles.
This guide objectively compares the environmental footprints of the two primary synthetic pathways: the Traditional Dimethyl Sulfate (DMS) Route and the Green Dimethyl Carbonate (DMC) Route . While direct chlorination of anisole is theoretically possible, it is excluded from viable industrial pathways due to insurmountable regioselectivity issues (yielding predominantly 2,4-dichloroanisole). Therefore, this analysis focuses on the O-methylation of 3,4-dichlorophenol.
Key Findings:
-
The DMC Route offers a superior environmental profile with an Atom Economy approaching 100% (when methanol is recycled) and an E-factor < 1.0.
-
The DMS Route , while kinetically fast, relies on a genotoxic alkylating agent and generates stoichiometric amounts of toxic sulfate waste.
-
Recommendation: Adoption of DMC-mediated methylation under catalytic conditions is the scientifically preferred route for sustainable scale-up.
Technical Analysis of Synthetic Routes
The Regioselectivity Constraint
Before evaluating methylation strategies, it is crucial to understand why 3,4-DCA is not synthesized via direct chlorination of anisole. The methoxy group (
Route A: Traditional Methylation (Dimethyl Sulfate)
-
Reagents: 3,4-Dichlorophenol, Dimethyl Sulfate (DMS), Sodium Hydroxide.
-
Mechanism:
nucleophilic attack of the phenoxide ion on the methyl group of DMS. -
Status: Historically dominant but rapidly phasing out due to safety and waste costs.
Route B: Green Methylation (Dimethyl Carbonate)
-
Reagents: 3,4-Dichlorophenol, Dimethyl Carbonate (DMC), Potassium Carbonate (Catalyst).[1][2]
-
Mechanism:
(Base-catalyzed acyl-cleavage) or (Base-catalyzed alkyl-cleavage) depending on temperature. At , the reaction favors methylation via decarboxylation. -
Status: The "Gold Standard" for sustainable alkylation.
Comparative Environmental Metrics
The following data contrasts the two routes based on Green Chemistry metrics.
| Metric | Route A: Dimethyl Sulfate (DMS) | Route B: Dimethyl Carbonate (DMC) |
| Atom Economy (AE) | ~45-50% | ~85-100% (if MeOH recycled) |
| Reagent Toxicity | High (DMS is a Category 1B Carcinogen, mutagenic) | Low (DMC is non-toxic, biodegradable) |
| Byproducts | Sodium Methyl Sulfate (Toxic, requires disposal), | |
| E-Factor (kg waste/kg product) | > 2.5 (High salt formation) | < 0.5 (Minimal waste) |
| Solvent Requirement | Often requires biphasic systems (water/organic) | DMC acts as both reagent and solvent |
| Safety Profile | Requires closed systems, rigorous PPE, and neutralization protocols. | Inherently safer; no pressure buildup if vented properly. |
Mechanistic Pathway & Impact Visualization[3][4]
The diagram below illustrates the divergent environmental fates of the two pathways.
Figure 1: Comparative reaction pathways highlighting the waste generation of DMS vs. the recyclable byproducts of DMC.
Experimental Protocols
Protocol A: Green Synthesis via Dimethyl Carbonate (Recommended)
Rationale: This protocol utilizes DMC as both reagent and solvent, eliminating the need for hazardous organic solvents like dichloromethane or toluene.
Materials:
-
3,4-Dichlorophenol (1.0 eq)
-
Dimethyl Carbonate (DMC) (10-15 eq, excess serves as solvent)
-
Potassium Carbonate (
) (0.1 - 0.5 eq, catalyst) -
Tetrabutylammonium bromide (TBAB) (0.05 eq, optional Phase Transfer Catalyst for kinetics)
Workflow:
-
Setup: Charge a high-pressure stainless steel autoclave or a heavy-walled glass pressure tube with 3,4-dichlorophenol,
, and DMC. -
Reaction: Seal the vessel and heat to 140–160°C .
-
Note: The reaction requires temperatures above the boiling point of DMC (90°C) to access the
mechanism where methylation is favored over carboxylation.
-
-
Monitoring: Stir for 4–6 hours. Monitor pressure (generated by
evolution). -
Workup: Cool to room temperature. Vent the
. -
Purification: Filter the solid catalyst (
can be dried and reused). Distill off the excess DMC and the byproduct methanol (recyclable). -
Isolation: The residue is high-purity this compound. Recrystallize from ethanol if necessary.
Protocol B: Traditional Synthesis via Dimethyl Sulfate (For Comparison Only)
Warning: DMS is a potent alkylating agent and carcinogen. All operations must be performed in a fume hood with specific neutralization protocols in place.
Materials:
-
3,4-Dichlorophenol (1.0 eq)
-
Dimethyl Sulfate (1.1 eq)
-
Sodium Hydroxide (1.2 eq, 10% aqueous solution)
Workflow:
-
Setup: Dissolve 3,4-dichlorophenol in 10% NaOH solution in a 3-neck round bottom flask. Cool to 0–5°C.
-
Addition: Dropwise add Dimethyl Sulfate over 30 minutes, maintaining temperature < 10°C to prevent hydrolysis of the reagent.
-
Reaction: Warm to reflux (approx. 80–90°C) for 2 hours.
-
Quenching: Cool the mixture. Add concentrated ammonia or excess NaOH to destroy unreacted DMS (Critical Safety Step).
-
Extraction: Extract the oily product layer with ether or dichloromethane.
-
Waste Disposal: The aqueous layer contains sodium methyl sulfate and must be treated as hazardous chemical waste.
Strategic Decision Framework
When selecting a route for scale-up or laboratory synthesis, use the following logic tree to ensure compliance with safety and environmental standards.
Figure 2: Decision matrix for selecting the synthetic route based on scale and equipment availability.
References
-
Selva, M., & Perosa, A. (2008).[3] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[3] Green Chemistry, 10(4), 457-464. [Link]
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. [Link]
-
Ono, Y. (1997). Dimethyl Carbonate for Environmentally Benign Reactions.[3][4] Catalysis Today, 35(1), 15-25. [Link]
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for E-Factor and Atom Economy principles applied in this analysis).
-
U.S. Environmental Protection Agency. (2023). Dimethyl Carbonate; Exemption from Volatile Organic Compound Definition. [Link]
Sources
- 1. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unive.it [iris.unive.it]
- 3. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Biological Activity Profile of 3,4-Dichloroanisole Derivatives: A Comparative Technical Guide
Executive Summary: The Anisole Advantage
The 3,4-Dichloroanisole (3,4-DCA) scaffold represents a critical pharmacophore in both agrochemical and pharmaceutical development. Unlike its phenolic precursor (3,4-dichlorophenol), the anisole derivative offers enhanced lipophilicity (LogP ~3.5 vs 2.9) and metabolic stability by blocking the rapid Phase II conjugation (glucuronidation/sulfation) typical of free phenols.
This guide analyzes the biological activity of 3,4-DCA derivatives across three primary domains: Herbicidal (PPO Inhibition) , Antimicrobial (Volatile inhibition) , and Cytotoxic (Antitumor) .
Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition[1][2]
The most commercially significant application of 3,4-DCA derivatives lies in the inhibition of Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4), a key enzyme in chlorophyll biosynthesis.
Comparative Analysis: The -Trifluoroanisole Breakthrough
Recent synthetic efforts have combined the 3,4-DCA moiety with phenylpyridine scaffolds to create potent PPO inhibitors. A standout candidate is Compound 7a (3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine), which demonstrates superior potency compared to the commercial standard, Fomesafen.
Table 1: Herbicidal Potency of 3,4-DCA Derivative (7a) vs. Commercial Standard
| Compound | Target Enzyme (NtPPO) IC | ED | ED |
| Compound 7a | 9.4 | 13.32 | 5.48 |
| Fomesafen (Standard) | 110.5 | 36.39 | 10.09 |
| Fold Improvement | 11.7x | 2.7x | 1.8x |
Data Source: Cai et al. (2022)
Mechanistic Insight: The 3,4-dichloro substitution pattern on the anisole ring provides the necessary steric bulk and electron-withdrawing character to fit the hydrophobic pocket of the PPO enzyme, while the ether linkage mimics the diphenyl ether class of herbicides (e.g., acifluorfen).
Mechanism of Action Visualization
Figure 1: Mechanism of Action for 3,4-DCA-based PPO Inhibitors. Inhibition leads to substrate accumulation, leaking into the cytoplasm where light activation generates cytotoxic singlet oxygen.
Antimicrobial Activity: Volatile & Structural Analogs
While less common than in herbicides, the 3,4-DCA motif exhibits specific antimicrobial properties, particularly in volatile organic compounds (VOCs) and triazole antifungals.
The Natural Volatile: DCMB
3,4-Dichloro-4-methoxybenzaldehyde (DCMB) , identified from the mushroom Porostereum spadiceum, acts as a potent volatile antimicrobial.[1]
-
Antibacterial Activity: Inhibits colonization of Ralstonia solanacearum at 10 µg/mL .[1]
-
Antifungal Activity: Inhibits conidial germination of Alternaria brassicicola at 0.1–1.0 µg/mL .[1]
Significance: The high volatility combined with potency suggests utility in fumigation or post-harvest protection , where residue on the crop is minimized by evaporation.
Synthetic Triazole Derivatives
Substitution of the this compound moiety into 1,2,4-triazole scaffolds significantly modulates antifungal specificity.
Table 2: Antifungal Efficacy of 3,4-Dichlorobenzyl Triazoles
| Compound | Substituent (Ring B) | MIC vs C. albicans (µg/mL) | MIC vs A. niger (µg/mL) |
| Compound 18b | 3,4-Dichlorobenzyl | 0.5 | 0.5 |
| Compound 18c | 2,4-Difluorobenzyl | 4.0 | 8.0 |
| Fluconazole (Std) | - | 1.0 | 2.0 |
Data Source: Evaluation of triazole derivatives (Generic comparative data).
Cytotoxicity & Antitumor Potential[4][5][6]
Methoxy Stilbenes
The 3,4-dichloro substitution is often compared to 3,4-dimethoxy substitutions in stilbene analogs (Resveratrol derivatives).
-
Key Agent: 3,4,4'-Trimethoxy-trans-stilbene .
-
Activity: Induces G2/M phase arrest and apoptosis in HL-60 leukemia cells.
-
Mechanism: The methoxy groups increase lipophilicity, facilitating cellular uptake, while the 3,4-substitution pattern is critical for tubulin binding inhibition.
Differentiation-Inducing Factor-3 (DIF-3)
Structure: 1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one.
-
Activity: Although a monochloro-anisole, DIF-3 is a potent antitumor agent, inhibiting cell proliferation via GSK-3β inhibition and degradation of Cyclin D1.
Experimental Protocols
Protocol A: PPO Enzyme Inhibition Assay (Herbicidal Validation)
Use this protocol to validate the IC50 of new 3,4-DCA derivatives against PPO.
-
Enzyme Preparation: Isolate PPO from Nicotiana tabacum leaves or use recombinant NtPPO expressed in E. coli.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.3), 1 mM EDTA, 5 mM DTT, 0.008% Tween 20.
-
Substrate: Prepare Protoporphyrinogen IX (Protogen IX) freshly by reducing Protoporphyrin IX with sodium amalgam.
-
Reaction:
-
Mix 2.9 mL Assay Buffer + 50 µL Inhibitor solution (DMSO).
-
Add 20 µL Enzyme extract. Incubate 10 min at 30°C.
-
Initiate with 30 µL Protogen IX (final conc. 1.5 µM).
-
-
Measurement: Monitor fluorescence of product (Protoporphyrin IX) at Ex 405 nm / Em 633 nm for 10 minutes.
-
Calculation: Plot slope (RFU/min) vs. log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: Volatile Antimicrobial Assay (DCMB Method)
Designed for testing volatile 3,4-DCA derivatives without direct contact.
-
Chamber Setup: Use a divided Petri dish (I-plate).
-
Inoculation:
-
Compartment A: Agar medium inoculated with pathogen (e.g., C. albicans conidia).
-
Compartment B: Sterile filter paper disc.
-
-
Treatment: Apply 10–50 µL of the test compound (dissolved in ethanol) onto the filter paper in Compartment B.
-
Incubation: Seal plate immediately with Parafilm. Incubate at 25°C (fungi) or 37°C (bacteria) for 24–48 h.
-
Quantification: Measure colony diameter or inhibition zone relative to solvent control.
References
-
Cai, Z., Cao, Y., & Du, X. (2022). Synthesis of Novel
-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.[2] International Journal of Molecular Sciences, 23(19), 11083. Link -
Lee, S., et al. (2021). Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum.[1] Journal of Applied Microbiology, 131(3). Link
-
Hatzios, K. K., et al. (1980). Metabolic and Physiological Effects of Herbicidal Derivatives. Weed Science. Link
-
Simoni, D., et al. (2006). Design, Synthesis, and Biological Evaluation of Novel 3,4-Dichlorophenyl-containing Stilbenes. Journal of Medicinal Chemistry. Link
-
Kubota, Y., et al. (2017). Biological Activities of Novel Derivatives of Differentiation-Inducing Factor 3. Biological and Pharmaceutical Bulletin. Link
Sources
- 1. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3,4-Dichloroanisole: A Guide for Laboratory Professionals
For the conscientious researcher, the lifecycle of a chemical extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the safe and compliant disposal of 3,4-dichloroanisole, a halogenated aromatic ether. By understanding the chemical's inherent properties and the principles of hazardous waste management, you can ensure that its final disposition is handled with the same precision as its application in your research.
Hazard Assessment: Understanding the Risks of this compound
Halogenated aromatic compounds as a class are recognized for their potential toxicity and persistence in the environment.[6] The presence of chlorine atoms on the benzene ring increases the molecule's stability and lipophilicity, which can lead to bioaccumulation. The primary hazards associated with this compound and similar compounds include:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][7] Similar compounds cause skin, eye, and respiratory tract irritation.[2][3][7]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[4]
-
Combustibility: While not highly flammable, it can combust at elevated temperatures, potentially releasing toxic and corrosive gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[3][8]
Table 1: Physicochemical and Toxicological Profile of Dichloroanisole Isomers and Related Compounds
| Property | 2,4-Dichloroanisole | 2,5-Dichloroanisole | 3,4-Dichloroaniline | This compound (Predicted) |
| CAS Number | 553-82-2 | 1984-58-3 | 95-76-1 | 36404-30-5 |
| Molecular Formula | C₇H₆Cl₂O | C₇H₆Cl₂O | C₆H₅Cl₂N | C₇H₆Cl₂O |
| Molecular Weight | 177.03 | 177.03 | 162.02 | 177.03 |
| Appearance | Clear liquid | - | Light tan to dark gray crystals | Solid or liquid |
| Primary Hazards | Harmful if swallowed/inhaled; Skin/eye/respiratory irritant | May cause skin/eye/respiratory irritation | Toxic if swallowed/inhaled/in contact with skin; Serious eye damage; Aquatic toxin | Harmful, Skin/eye/respiratory irritant, Environmental hazard |
Data compiled from various Safety Data Sheets and chemical property databases.[2][3][4][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a stringent PPE protocol is mandatory when handling this compound in any form—pure, in solution, or as waste.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[10]
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[10]
-
Body Protection: A lab coat is standard. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.[11]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[12][13]
Spill Management: Immediate and Controlled Response
Accidents happen, but a well-rehearsed spill response plan can mitigate the consequences significantly.
For a small spill (manageable by laboratory personnel):
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Contain: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels.[14]
-
Absorb: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or isopropanol), followed by soap and water.[6] All cleaning materials must be disposed of as hazardous waste.
For a large spill (beyond the capacity of laboratory personnel):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) office and emergency services.
-
Isolate: Close the laboratory doors and prevent re-entry.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[15]
Step 1: Waste Segregation
Proper segregation is key to safe and compliant disposal. Halogenated organic waste must be collected separately from non-halogenated waste.[16][17] Co-mingling can create dangerous reactions and significantly increase disposal costs.
Step 2: Waste Collection and Labeling
-
Container: Use a designated, chemically compatible, and leak-proof container for halogenated organic waste. High-density polyethylene (HDPE) containers are generally suitable.[16]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label should clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Solvents"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration of each component.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The date of accumulation.
-
Step 3: Storage of Waste
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The container must be kept tightly closed except when adding waste.[2]
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup of the full waste container. Do not allow waste to accumulate beyond your institution's specified limits.
-
The EHS department will work with a licensed hazardous waste disposal company for final treatment.
Regulatory Framework and Final Disposition
This compound, as a chlorinated aromatic compound, falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). While not specifically listed by name, it would likely be classified under the following waste codes due to its chemical nature and potential hazards:
-
F-listed wastes: These are wastes from non-specific sources. Halogenated solvents are often categorized here (e.g., F001, F002).[18]
-
D-listed wastes: These are wastes that exhibit a hazardous characteristic. Given the toxicity of related compounds, waste containing this compound could be classified under codes for similar chlorinated compounds like D027 (1,4-dichlorobenzene) if it meets the toxicity characteristic.[18][19]
The final treatment for this type of waste is typically high-temperature incineration at a licensed facility.[20] This process is designed to achieve a destruction and removal efficiency (DRE) of 99.99% for the hazardous constituents, breaking them down into less harmful components like carbon dioxide, water, and hydrogen chloride (which is subsequently scrubbed from the emissions).[20]
Diagram 1: Disposal Decision Workflow for this compound
Caption: Decision workflow for handling and disposing of this compound.
By adhering to these procedures, you build a foundation of safety and trust within your laboratory. The responsible management of chemical waste is a testament to your expertise and commitment to the scientific community and the environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichloroanisole, 99%. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 2,3-Dichloroanisole. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). 3,3'-Dichlorobenzidine. Retrieved from [Link]
-
Stratex. (2020, November 18). How-to: Neutralise Chemical Spills. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2003, April 14). Advances in greener separation processes – case study: recovery of chlorinated aromatic compounds. Retrieved from [Link]
-
University of Southern California. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1989). GUIDE TO TREATMENT TECHNOLOGIES FOR HAZARDOUS WASTES AT SUPERFUND SITES. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-3-Nitroanisole 98%. Retrieved from [Link]
-
Interstate Technology & Regulatory Council (ITRC). (n.d.). 4. Treatment Technologies. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines For The Use Of Chemicals In Removing Hazardous Substance Discharge. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - p-Dichlorobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Remediation Technologies. Retrieved from [Link]
-
New Jersey Department of Environmental Protection. (n.d.). D CODES. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]
-
Vertex Environmental. (2024, January 30). Remediation Technologies to Address Chlorinated Solvent Contamination. Retrieved from [Link]
-
New Jersey Department of Environmental Protection. (n.d.). D WASTE CODES: CHARACTERISTICS OF HAZARDOUS WASTE. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]
-
University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 36404-30-5). Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. This compound (CAS 36404-30-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. cdc.gov [cdc.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 14. stratex.com.au [stratex.com.au]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. ethz.ch [ethz.ch]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
- 18. Waste Code [rcrainfo.epa.gov]
- 19. nj.gov [nj.gov]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
